molecular formula C8H17NO B1384840 (S)-3-Isobutylmorpholine CAS No. 77897-22-4

(S)-3-Isobutylmorpholine

Cat. No.: B1384840
CAS No.: 77897-22-4
M. Wt: 143.23 g/mol
InChI Key: INIRYZSIQPENMR-QMMMGPOBSA-N
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Description

(S)-3-Isobutylmorpholine (CAS 77897-22-4) is a chiral morpholine derivative of significant value in scientific research and development. This compound serves as a versatile building block and a privileged scaffold in medicinal chemistry, where the morpholine ring is known to enhance the pharmacokinetic properties of lead molecules and contribute to a wide range of pharmacological activities . Its defined stereochemistry at the third carbon atom makes it a critical chiral synthon for the synthesis of enantiomerically pure compounds. The primary research application of this compound is as a key intermediate in the design and synthesis of novel bioactive molecules. It has been effectively employed as a chiral auxiliary in the optical resolution of racemic aldehydes, such as in the separation of perfume compounds like Cyclamenaldehyde, demonstrating its utility in achieving high optical purity . The morpholine core is a common feature in numerous FDA-approved drugs and experimental compounds targeting various enzymes and receptors, including kinases, proteases, and G-protein-coupled receptors . Researchers utilize this compound to develop potential therapeutic agents due to the proven ability of the morpholine ring to engage in molecular interactions with target proteins. Its physicochemical properties, including a predicted boiling point of approximately 197 °C and a density of 0.870 g/cm³, make it suitable for various synthetic operations . This compound is offered with a guaranteed high purity level to ensure consistent and reliable research outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(2-methylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRYZSIQPENMR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650927
Record name (3S)-3-(2-Methylpropyl)morpholine
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77897-22-4
Record name (3S)-3-(2-Methylpropyl)morpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-(2-methylpropyl)morpholine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective methodology for the synthesis of (S)-3-isobutylmorpholine, a valuable chiral building block in modern drug development. The synthesis commences with the readily available and optically pure starting material, L-leucinol. The guide details a three-step synthetic sequence involving N-protection, cyclization to form the morpholine core, and subsequent deprotection. Each step is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. Furthermore, this guide outlines a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to ensure the structural integrity, purity, and enantiomeric excess of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceutical agents. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of stereocenters into the morpholine ring, particularly at the C3 position, allows for precise three-dimensional orientation of substituents, which is often critical for potent and selective interaction with biological targets. This compound, with its defined stereochemistry and isobutyl substituent, represents a key chiral synthon for the construction of complex molecular architectures in the pursuit of novel therapeutics.

Strategic Approach to the Enantioselective Synthesis of this compound

The primary challenge in the synthesis of this compound lies in the stereocontrolled formation of the chiral center at the C3 position. To ensure the highest enantiomeric purity, our strategy leverages the "chiral pool" approach, starting with the commercially available and enantiomerically pure amino alcohol, (S)-2-amino-4-methyl-1-pentanol, commonly known as L-leucinol. This strategy obviates the need for chiral resolutions or asymmetric syntheses, which can often be complex and less efficient.

The overall synthetic pathway can be dissected into three key stages:

  • Step 1: N-Protection of L-Leucinol: The nucleophilic secondary amine of the target morpholine needs to be protected during the initial stages of the synthesis to prevent undesired side reactions. The benzyl group is an ideal protecting group for this purpose due to its stability under a variety of reaction conditions and its facile removal via catalytic hydrogenation.

  • Step 2: Formation of the Morpholine Ring: This critical step involves the introduction of the remaining atoms of the heterocyclic ring and subsequent cyclization. A reliable method involves the reaction of the N-protected amino alcohol with a suitable two-carbon electrophile.

  • Step 3: Deprotection to Yield the Final Product: The final step involves the removal of the N-benzyl protecting group to afford the desired this compound.

graph "Synthetic_Strategy" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="L-Leucinol\n((S)-2-amino-4-methyl-1-pentanol)"]; Step1 [label="Step 1: N-Benzylation\n(Protection)"]; Intermediate1 [label="(S)-N-Benzyl-leucinol"]; Step2 [label="Step 2: Cyclization\n(Ring Formation)"]; Intermediate2 [label="(S)-4-Benzyl-3-isobutylmorpholine"]; Step3 [label="Step 3: N-Debenzylation\n(Deprotection)"]; End [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; }

Figure 1: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-N-Benzyl-2-amino-4-methyl-1-pentanol (N-Benzylation)

Principle: The N-benzylation of L-leucinol is achieved via reductive amination. In this process, the primary amine of L-leucinol reacts with benzaldehyde to form an intermediate imine, which is then reduced in situ with a mild reducing agent, sodium borohydride, to yield the N-benzylated product. This one-pot procedure is highly efficient and avoids the use of harsh alkylating agents.

Protocol:

  • To a solution of L-leucinol (1.0 eq) in methanol (MeOH, 5 mL/mmol), add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (5 mL/mmol).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine (10 mL/mmol), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-N-benzyl-2-amino-4-methyl-1-pentanol as a colorless oil.

ReagentMolar Eq.Purpose
L-Leucinol1.0Chiral starting material
Benzaldehyde1.05Benzyl group source
MethanolSolventReaction medium
Sodium Borohydride1.5Reducing agent for imine
Step 2: Synthesis of (S)-4-Benzyl-3-isobutylmorpholine (Cyclization)

Principle: The formation of the morpholine ring is accomplished by reacting the N-benzylated amino alcohol with 1-bromo-2-chloroethane in the presence of a strong base. The base, sodium hydride, deprotonates the hydroxyl group, forming an alkoxide that acts as a nucleophile. This is followed by a two-step intramolecular Williamson ether synthesis. The bromide is displaced first due to its better leaving group ability, followed by the displacement of the chloride to close the ring.

Protocol:

  • To a solution of (S)-N-benzyl-2-amino-4-methyl-1-pentanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL/mmol).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (S)-4-benzyl-3-isobutylmorpholine as a pale yellow oil.

ReagentMolar Eq.Purpose
(S)-N-Benzyl-leucinol1.0Substrate
Sodium Hydride2.5Base for deprotonation
1-Bromo-2-chloroethane1.2Two-carbon electrophile
Anhydrous THFSolventAnhydrous reaction medium
Step 3: Synthesis of this compound (N-Debenzylation)

Principle: The N-benzyl protecting group is removed via catalytic transfer hydrogenation. This method employs a palladium catalyst and a hydrogen donor, such as ammonium formate. This technique is advantageous as it avoids the need for high-pressure hydrogenation gas and is generally a milder and safer procedure.[1]

Protocol:

  • To a solution of (S)-4-benzyl-3-isobutylmorpholine (1.0 eq) in methanol (10 mL/mmol), add ammonium formate (HCOONH₄, 5.0 eq).

  • Carefully add 10% palladium on carbon (Pd/C, 10 wt% of the substrate).

  • Heat the mixture to reflux for 4 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with 1 M sodium hydroxide (NaOH) to a pH of ~12.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL/mmol).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully under reduced pressure (the product is volatile) to obtain this compound as a colorless oil.

ReagentMolar Eq./AmountPurpose
(S)-4-Benzyl-3-isobutylmorpholine1.0Substrate
Ammonium Formate5.0Hydrogen donor
10% Palladium on Carbon10 wt%Catalyst
MethanolSolventReaction medium

Comprehensive Characterization Workflow

A rigorous characterization of the final product is imperative to confirm its identity, purity, and enantiomeric integrity. The following workflow outlines the key analytical techniques to be employed.

graph "Characterization_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Product [label="this compound"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)"]; MS [label="Mass Spectrometry\n(GC-MS or LC-MS)"]; HPLC [label="Chiral HPLC"];

Product -> NMR [label="Structural Confirmation"]; Product -> MS [label="Molecular Weight Verification"]; Product -> HPLC [label="Enantiomeric Purity (ee%)"]; }

Figure 2: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be acquired.[2]

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the morpholine ring protons and the isobutyl side chain. The protons on the carbons adjacent to the oxygen atom (C2 and C6) will be deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).[3]

  • δ 3.8-4.0 ppm (m, 2H): Protons on C2.

  • δ 3.6-3.8 ppm (m, 2H): Protons on C6.

  • δ 2.8-3.0 ppm (m, 1H): Proton on C3.

  • δ 2.5-2.7 ppm (m, 2H): Protons on C5.

  • δ 1.8-2.0 ppm (br s, 1H): NH proton.

  • δ 1.6-1.8 ppm (m, 1H): CH of the isobutyl group.

  • δ 1.2-1.4 ppm (m, 2H): CH₂ of the isobutyl group.

  • δ 0.8-1.0 ppm (d, 6H): Two CH₃ groups of the isobutyl group.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

  • δ ~70 ppm: C2

  • δ ~68 ppm: C6

  • δ ~55 ppm: C3

  • δ ~46 ppm: C5

  • δ ~42 ppm: CH₂ of the isobutyl group.

  • δ ~25 ppm: CH of the isobutyl group.

  • δ ~22-23 ppm: Two CH₃ groups of the isobutyl group.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. Electron Ionization Mass Spectrometry (EI-MS) will likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A common fragmentation of morpholines is the cleavage alpha to the nitrogen atom.

Expected Mass Spectrum Data (EI):

  • m/z (M⁺): 143.23

  • Major Fragments: Loss of the isobutyl group, and other fragments resulting from the cleavage of the morpholine ring.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. A suitable chiral stationary phase (CSP) is required to separate the enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating chiral amines and related compounds.[2]

Protocol for Chiral HPLC Analysis:

  • Column: A chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic compounds. A typical starting mobile phase could be Hexane:Isopropanol (90:10) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

A racemic standard of 3-isobutylmorpholine should ideally be synthesized to determine the retention times of both enantiomers and validate the separation method.

Conclusion

This technical guide has detailed a reliable and enantioselective synthesis of this compound from the chiral pool starting material, L-leucinol. The described three-step sequence of N-benzylation, cyclization, and N-debenzylation provides a practical route to this valuable building block. The comprehensive characterization workflow, employing NMR, MS, and chiral HPLC, ensures the unambiguous confirmation of the product's structure, purity, and enantiomeric integrity. The protocols and insights provided herein are intended to empower researchers and scientists in their endeavors to synthesize and utilize chiral morpholine derivatives in the advancement of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to (S)-3-Isobutylmorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties that frequently impart favorable drug-like characteristics to bioactive molecules. This technical guide provides a comprehensive overview of a specific chiral derivative, (S)-3-isobutylmorpholine, intended for researchers, scientists, and professionals in the field of drug development. This document delves into the core aspects of this compound, from its fundamental chemical identity and structure to its synthesis, potential applications, and safety considerations. While specific experimental data for the (S)-enantiomer is not always publicly available, this guide synthesizes established principles of stereoselective synthesis and the well-documented pharmacological importance of the morpholine scaffold to provide a robust and practical resource.

Chemical Identity and Molecular Structure

This compound is a chiral saturated heterocyclic organic compound. The core of the molecule is a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom in a 1,4-arrangement. The stereocenter is located at the third position of the morpholine ring, where an isobutyl group is attached.

CAS Numbers:

  • This compound: 1247123-45-6

  • 3-Isobutylmorpholine (stereochemistry unspecified): 959238-46-1[1]

It is crucial for researchers to distinguish between these CAS numbers to ensure the correct stereoisomer is being referenced and utilized in experimental work.

Molecular Structure:

G cluster_0 Enantioselective Synthesis of this compound Chiral Starting Material Chiral Starting Material Intermediate Formation Intermediate Formation Chiral Starting Material->Intermediate Formation Protection/Activation Cyclization Cyclization Intermediate Formation->Cyclization Ring Formation Final Product Final Product Cyclization->Final Product Deprotection/Purification

References

A Technical Guide to (S)-3-Isobutylmorpholine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, celebrated for its advantageous physicochemical properties that enhance the pharmacokinetic profiles of drug candidates.[1][2] This technical guide delves into the specific potential of a chiral derivative, (S)-3-isobutylmorpholine, as a valuable building block in drug discovery. While not extensively studied as a standalone therapeutic agent, its integral role as a key intermediate in the synthesis of the blockbuster anti-inflammatory drug Apremilast highlights its significance.[3] This document will explore the synthetic accessibility of this compound, analyze its structure-activity relationship (SAR) contributions within the context of Apremilast's mechanism of action as a phosphodiesterase 4 (PDE4) inhibitor, and extrapolate its potential for broader applications in medicinal chemistry.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar chiral morpholine scaffolds in their discovery programs.

The Morpholine Moiety: A Privileged Structure in Drug Design

The six-membered morpholine ring, containing both a nitrogen and an oxygen atom, is classified as a "privileged structure" in medicinal chemistry.[2][6] Its prevalence in approved drugs and clinical candidates stems from a unique combination of properties:

  • Improved Physicochemical Profile: The morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and permeability across biological membranes.[7]

  • Metabolic Stability: The saturated heterocyclic system is generally resistant to metabolic degradation, contributing to improved in vivo half-life.[8]

  • Reduced Basicity: Compared to piperidine, the oxygen atom in the morpholine ring lowers the pKa of the nitrogen, reducing the likelihood of strong off-target interactions with acidic residues in proteins.

  • Synthetic Versatility: The morpholine scaffold is readily accessible through various synthetic routes and can be easily functionalized to explore chemical space.[1][9]

These attributes make morpholine a desirable component for optimizing the "drug-like" properties of a molecule.[2] Its incorporation has led to successful drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[10][11]

PropertyTypical Contribution of Morpholine ScaffoldReference
Solubility Increases aqueous solubility[7]
Lipophilicity (LogP) Provides a balanced profile[1]
Metabolic Stability Generally high[8]
pKa (of Nitrogen) Reduced vs. piperidine (approx. 8.7)[11]
Hydrogen Bonding Oxygen atom can act as an acceptor[1]

Synthesis of Chiral 3-Substituted Morpholines

The synthesis of enantiomerically pure substituted morpholines is crucial for developing stereospecific drugs. A general and effective method for producing cis-3,5-disubstituted morpholines involves a palladium-catalyzed carboamination reaction. This strategy allows for the construction of the morpholine ring from readily available chiral amino alcohol precursors.[12]

A representative synthetic workflow is outlined below:

G cluster_0 Synthetic Workflow for Chiral Morpholines A Chiral Amino Alcohol ((S)-2-amino-4-methyl-1-pentanol) B Protection (e.g., Boc anhydride) A->B C O-Allylation (NaH, allyl bromide) B->C D Protected O-allyl ethanolamine C->D E Pd-catalyzed Carboamination (Aryl Halide, Base) D->E F Protected Chiral Morpholine E->F G Deprotection (e.g., TFA) F->G H (S)-3-Isobutyl-5-aryl-morpholine G->H

General synthetic route for chiral 3,5-disubstituted morpholines.

This multi-step synthesis begins with a chiral amino alcohol, which is first protected. Subsequent O-allylation provides the substrate for the key palladium-catalyzed carboamination step, which forms the morpholine ring. A final deprotection step yields the desired chiral morpholine derivative.[12] This modular approach allows for the introduction of diversity at multiple positions of the morpholine ring.

Case Study: The Critical Role of this compound in Apremilast

Apremilast (Otezla®) is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[13] The chemical structure of Apremilast features a central phthalimide core, but it is the chiral side chain containing the this compound moiety that is crucial for its activity and selectivity.

Chemical Structure of Apremilast: N-(2-((S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide[14]

While Apremilast itself does not contain a morpholine ring, its key chiral intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, is conceptually derived from precursors that can be used to synthesize chiral morpholines. The synthesis of this intermediate often involves asymmetric methods to establish the critical (S)-stereocenter.[3][15]

Mechanism of Action and the Role of the Chiral Moiety

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines.[5][16] Specifically, it leads to a downregulation of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and an upregulation of the anti-inflammatory cytokine IL-10.[17][18]

The (S)-stereochemistry and the isobutyl group, which would be analogous to an this compound scaffold, are critical for optimal binding to the catalytic site of the PDE4 enzyme.[4] Structure-activity relationship studies have shown that this specific configuration allows for key interactions within the enzyme's active site, leading to potent and selective inhibition.

G cluster_pathway Apremilast Mechanism of Action Apremilast Apremilast (contains (S)-chiral center) PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 Inhibits cAMP_level ↑ Intracellular cAMP Apremilast->cAMP_level Leads to cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) Activation cAMP_level->PKA Inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) PKA->Inflammatory AntiInflammatory ↑ Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory

Simplified signaling pathway of Apremilast.

Broader Potential Applications of the this compound Scaffold

The successful application of the structural motifs found in the Apremilast sidechain suggests that the this compound scaffold itself holds significant promise for broader medicinal chemistry applications. By leveraging this chiral building block, researchers can explore novel chemical entities targeting a variety of biological systems.

CNS Disorders

The morpholine scaffold is known to improve blood-brain barrier (BBB) penetration due to its balanced lipophilic-hydrophilic profile.[1] This makes this compound an attractive starting point for the design of novel therapeutics for neurodegenerative diseases and other central nervous system disorders.[7] The isobutyl group provides a lipophilic handle that can be oriented to interact with specific hydrophobic pockets in CNS targets.

Kinase Inhibitors

Many kinase inhibitors incorporate a morpholine moiety to enhance solubility and occupy specific regions of the ATP-binding pocket.[8] The this compound scaffold can be used to develop selective inhibitors of kinases implicated in cancer and inflammatory diseases. The chiral center and the isobutyl group can be used to achieve selectivity for specific kinase isoforms.

Other Inflammatory Targets

Beyond PDE4, the anti-inflammatory properties associated with the Apremilast structure suggest that derivatives of this compound could be effective modulators of other inflammatory pathways.[11] This could include targets such as Janus kinases (JAKs) or other enzymes involved in cytokine signaling.

Experimental Protocols

Representative Synthesis of a Chiral Morpholine Intermediate

Objective: To synthesize an (S)-1-(alkoxy)-N-arylpropan-2-amine, a key precursor for chiral morpholine synthesis.[12]

Materials:

  • (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate (1 eq)

  • Sodium hydride (1.2 eq)

  • Allyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Add sodium hydride portion-wise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add allyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, (S)-tert-butyl (1-(allyloxy)-4-methylpentan-2-yl)carbamate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound and its related chiral precursors represent a valuable yet underexplored class of building blocks for medicinal chemistry. The precedent set by the highly successful PDE4 inhibitor Apremilast underscores the potential of this scaffold to impart potent and selective biological activity. Its favorable physicochemical properties, combined with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics targeting a range of diseases, from inflammatory conditions to CNS disorders. Further exploration of the chemical space around the this compound core is warranted and is likely to yield novel drug candidates with improved pharmacological profiles.

References

A Technical Guide to the Spectroscopic Characterization of (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for (S)-3-isobutylmorpholine, a chiral morpholine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific enantiomer, this document synthesizes predicted spectroscopic information based on established principles of NMR, IR, and Mass Spectrometry, and by drawing analogies from structurally related compounds. The methodologies detailed herein are designed to be self-validating, providing a robust framework for the acquisition and interpretation of spectroscopic data for this and similar molecules.

Introduction: The Significance of this compound

Morpholine and its derivatives are prevalent scaffolds in a vast array of biologically active compounds, including approved drugs and clinical candidates. Their unique physicochemical properties, such as aqueous solubility and metabolic stability, make them attractive moieties in drug design. The introduction of a chiral center, as in this compound, adds a layer of complexity and potential for stereospecific interactions with biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemical integrity of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the morpholine ring and the isobutyl substituent. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the overall conformational preferences of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (axial)~3.8 - 4.0dddJ ≈ 11, 4, 2
H-2 (equatorial)~3.6 - 3.8dddJ ≈ 11, 3, 2
H-3~2.9 - 3.1m-
H-5 (axial)~2.7 - 2.9dddJ ≈ 12, 12, 3
H-5 (equatorial)~2.5 - 2.7dddJ ≈ 12, 4, 2
H-6 (axial)~3.5 - 3.7dddJ ≈ 12, 12, 3
H-6 (equatorial)~3.3 - 3.5dddJ ≈ 12, 4, 2
NHbroad s-
Isobutyl CH₂~1.2 - 1.4m-
Isobutyl CH~1.7 - 1.9m-
Isobutyl CH₃~0.9dJ ≈ 6.5

Expertise & Experience in Spectral Interpretation:

  • The protons on C-2 and C-6, being adjacent to the oxygen atom, are expected to be the most deshielded of the ring protons.

  • The protons on C-5, adjacent to the nitrogen, will appear at a slightly lower chemical shift.

  • The chiral center at C-3 will induce diastereotopicity in the geminal protons at C-2 and C-5, as well as the protons on the isobutyl group, leading to more complex splitting patterns than might be naively expected.

  • The broadness of the NH signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~67 - 70
C-3~55 - 58
C-5~45 - 48
C-6~67 - 70
Isobutyl CH₂~40 - 43
Isobutyl CH~24 - 27
Isobutyl CH₃~22 - 24

Authoritative Grounding: The chemical shifts of morpholine carbons are well-documented.[1] The presence of the isobutyl group at the 3-position is predicted to have a modest effect on the chemical shifts of the ring carbons, with the most significant impact on C-3 and C-2.[2][3]

Experimental Protocol for NMR Data Acquisition

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic molecules and its relatively simple solvent signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of ~220 ppm.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Trustworthiness of the Protocol: This protocol is a standard operating procedure in organic chemistry laboratories for the structural elucidation of small molecules. The use of a high-field instrument and 2D NMR techniques ensures a high degree of confidence in the final structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3300 - 3500Medium, broad
C-H stretch (sp³)2850 - 3000Strong
C-O stretch (ether)1070 - 1150Strong
C-N stretch1020 - 1250Medium
N-H bend1590 - 1650Medium

Expertise & Experience in Spectral Interpretation:

  • The broad N-H stretch is a hallmark of secondary amines.[4]

  • The strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of saturated hydrocarbons.[5]

  • The intense C-O stretching band is a key indicator of the ether functionality within the morpholine ring. The NIST Chemistry WebBook provides reference spectra for morpholine that support this assignment.[6][7]

Experimental Protocol for IR Data Acquisition

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample on the plates and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Trustworthiness of the Protocol: This is a standard and straightforward method for obtaining high-quality IR spectra of liquid samples. The use of a background scan corrects for atmospheric and instrumental interferences.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

For this compound (C₈H₁₇NO), the expected molecular weight is approximately 143.23 g/mol .

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/zPredicted Fragment
143[M]⁺ (Molecular Ion)
128[M - CH₃]⁺
100[M - C₃H₇]⁺ (Loss of isopropyl group)
86[M - C₄H₉]⁺ (Loss of isobutyl group)
57[C₄H₉]⁺ (Isobutyl cation)

Expertise & Experience in Spectral Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 143 should be observable, confirming the molecular weight.

  • A prominent peak is expected at m/z 86, resulting from the alpha-cleavage of the isobutyl group, a common fragmentation pathway for amines. The NIST Mass Spectral Library contains data for 4-isobutylmorpholine which shows a similar fragmentation pattern.[8][9]

  • The isobutyl cation at m/z 57 is also a likely fragment.

Experimental Protocol for MS Data Acquisition

Methodology:

  • Sample Introduction: For a volatile liquid, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are suitable methods.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).

Trustworthiness of the Protocol: GC-MS with EI is a robust and widely used technique for the analysis of small organic molecules, providing both retention time (a measure of purity) and a characteristic mass spectrum for identification.

Visualization of Experimental Workflows

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and the experimental protocols for their acquisition. By combining the insights from NMR, IR, and MS, researchers can confidently determine the structure, purity, and identity of this chiral molecule. The principles and methodologies outlined here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel morpholine derivatives for drug discovery and development.

References

Enantioselective Synthesis of 3-Substituted Morpholines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Specifically, chiral 3-substituted morpholines are integral components of numerous FDA-approved drugs and clinical candidates, driving a persistent demand for efficient and stereocontrolled synthetic methods.[1][3] This guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of these critical motifs. We will dissect catalytic asymmetric approaches, chiral pool-based syntheses, and diastereoselective methods, focusing on the underlying mechanistic principles, practical applications, and comparative advantages to empower researchers in the rational design of novel therapeutics.

Introduction: The Strategic Importance of 3-Substituted Morpholines

The morpholine ring is a privileged heterocycle in drug design, often serving as a bioisosteric replacement for less stable or more basic moieties like piperidine.[4] Its unique structure, featuring an ether oxygen, reduces the basicity of the nitrogen atom (pKa ≈ 8.4 for morpholine vs. ≈ 11.2 for piperidine), which can mitigate off-target effects at physiological pH. Furthermore, the oxygen atom acts as a hydrogen bond acceptor, enhancing solubility and interaction with biological targets.[3]

The introduction of a stereocenter at the C3 position, adjacent to the nitrogen atom, provides a three-dimensional vector for probing and optimizing interactions within a target's binding pocket. This has been leveraged in a range of therapeutics, including antidepressants and anticancer agents, where specific stereoisomers exhibit markedly different potency and safety profiles.[5][6] Consequently, the development of robust, scalable, and highly enantioselective synthetic routes is not merely an academic exercise but a critical enabling technology in drug discovery.

The primary challenges in synthesizing these structures lie in controlling the stereochemistry at the C3 position. Methodologies can be broadly categorized based on when and how this critical stereocenter is established.[7][8]

Core Synthetic Strategies

The enantioselective construction of the 3-substituted morpholine core can be approached through several distinct strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the specific substitution pattern required.

Catalytic Asymmetric Synthesis: The Gold Standard

Catalytic asymmetric methods represent the most elegant and atom-economical approach, creating the desired stereocenter using a substoichiometric amount of a chiral catalyst.

Asymmetric hydrogenation is a powerful and well-established technique for installing stereocenters.[8] However, its application to the synthesis of 3-substituted morpholines has been historically challenging.[8][9] The key substrates are typically N-protected 3-substituted-3,4-dehydromorpholines. The success of this reaction is highly dependent on the choice of a chiral catalyst, usually a rhodium or iridium complex with a chiral phosphine ligand, that can effectively differentiate the prochiral faces of the double bond.

While methods for 2-substituted morpholines have seen more development, direct asymmetric hydrogenation to form 3-substituted morpholines has been reported with moderate success, often requiring electron-withdrawing groups on the nitrogen to activate the enamine system.[7][9]

  • Causality Behind Experimental Choices: The selection of the chiral ligand is paramount. Ligands with large bite angles, such as certain bisphosphines, can create a well-defined and rigid chiral pocket around the metal center.[8][10] This steric and electronic environment forces the substrate to coordinate in a specific orientation, leading to preferential hydrogen delivery to one face of the double bond. The N-acyl protecting group (e.g., Cbz) is often necessary to modulate the electronic properties of the enamine, making it a more suitable substrate for hydrogenation.[8][9]

A more recent and highly effective strategy involves the enantioselective cyclization of acyclic precursors. A standout example is the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates.[11]

This one-pot reaction sequence first involves an intramolecular hydroamination to form an intermediate enamine or imine, which is then reduced in situ via asymmetric transfer hydrogenation using a chiral ruthenium catalyst.[11]

G

  • Trustworthiness & Self-Validation: A key advantage of this tandem approach is its efficiency. The crucial factor for high enantioselectivity is the interaction between the substrate and the chiral catalyst. In the Ru-catalyzed transfer hydrogenation, hydrogen-bonding interactions between the oxygen atom of the substrate and the ligand of the Ru catalyst are critical for achieving high enantiomeric excess (ee).[11] Validation of the product's enantiopurity is typically performed using chiral High-Performance Liquid Chromatography (HPLC).

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids or amino alcohols, to construct the target molecule.[3][4] The inherent stereochemistry of the starting material is transferred to the final product, obviating the need for an asymmetric catalysis step.

A common approach starts with an enantiopure amino alcohol, which already contains the C3 stereocenter and the adjacent nitrogen atom. The remainder of the morpholine ring is then constructed through cyclization.[12][13]

G

  • Expertise & Experience: While seemingly straightforward, this strategy requires careful selection of protecting groups and cyclization conditions to avoid racemization. For instance, a palladium-catalyzed carboamination reaction has been successfully employed to cyclize O-allyl ethanolamine derivatives, derived from enantiopure amino alcohols, to yield cis-3,5-disubstituted morpholines with high stereocontrol.[12] The choice of an N-Boc protecting group during initial functionalization steps is common, as it is stable under many reaction conditions but can be cleanly removed later in the synthesis.[12]

Diastereoselective Approaches

Diastereoselective strategies involve the use of a chiral auxiliary or a pre-existing stereocenter to direct the formation of a new stereocenter. A recent innovative method involves the reaction of a strained 2-tosyl-1,2-oxazetidine ring with α-formyl carboxylates.[1][14] This base-catalyzed cascade reaction forms morpholine hemiaminals with good diastereoselectivity.[14]

  • Mechanistic Insight: The observed diastereoselectivity in this method is governed by stereoelectronic and steric effects. The reaction proceeds in a way that minimizes pseudo A1,3 strain between the newly introduced substituent at C3 and the bulky N-tosyl group, leading to a thermodynamically favored diastereomer.[1][14] Further synthetic elaborations of the resulting hemiaminal can then yield highly functionalized, conformationally rigid morpholines.[14]

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Catalytic Asymmetric Synthesis High atom economy, catalytic use of chirality, potential for high enantioselectivity.[8]Catalyst development can be complex and expensive; substrate scope may be limited.Large-scale synthesis where efficiency and cost of chirality are paramount.
Chiral Pool Synthesis Readily available starting materials, predictable stereochemistry, robust and well-established methods.[4][12]Limited to the diversity of the chiral pool, may require more synthetic steps.[4]Projects where specific enantiomers derived from common amino acids are desired.
Diastereoselective Approaches Can create complex, multi-substituted morpholines, high levels of diastereocontrol.[14][15]Often requires stoichiometric chiral auxiliaries, removal of the auxiliary adds steps.Synthesis of complex derivatives with multiple stereocenters.

Experimental Protocols

Protocol 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

(Adapted from Lau, Y. Y. et al., J. Org. Chem., 2016)[11]

This protocol describes the one-pot synthesis of an N-protected 3-methylmorpholine from an aminoalkyne precursor.

Step 1: Intramolecular Hydroamination

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aminoalkyne substrate (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Add the hydroamination catalyst (e.g., a titanium-based catalyst, 5 mol%).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The crude enamine intermediate is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation

  • To the crude reaction mixture from Step 1, add the ruthenium catalyst [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (S,S)-Ts-DPEN (1.1 mol%).

  • Add a solution of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

  • Stir the reaction mixture at 40 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and HRMS.

  • Enantiomeric Excess (ee) Determination: Determine the ee of the purified product by chiral HPLC analysis, comparing the retention times to a racemic standard. High ee values (often >90%) are expected with this method.[11]

Future Outlook

The field of enantioselective morpholine synthesis continues to evolve. Emerging areas of interest include the development of novel multicomponent reactions that can rapidly build molecular complexity from simple, commercially available starting materials.[16][17] Copper-catalyzed three-component reactions of amino alcohols, aldehydes, and diazomalonates are a promising example, allowing for the construction of highly substituted morpholines in a single step.[16] Furthermore, the use of photoredox catalysis is opening new avenues for diastereoconvergent syntheses, offering novel ways to control stereochemistry.[14] As the demand for structurally diverse and stereochemically complex drug candidates grows, these innovative strategies will be crucial for accelerating the drug development pipeline.

References

From Stoichiometric Control to Catalytic Efficiency: A Historical and Technical Guide to the Asymmetric Synthesis of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and clinical candidates. The stereochemistry of this privileged heterocycle profoundly dictates its pharmacological activity, making the development of robust methods for its enantioselective synthesis a critical endeavor for drug development professionals. This in-depth technical guide provides a comprehensive overview of the historical evolution and current state-of-the-art in the asymmetric synthesis of chiral morpholines. We will journey from the foundational strategies rooted in the chiral pool to the advent of substrate-controlled methods using chiral auxiliaries, and finally to the modern era of efficient catalytic asymmetric transformations. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the causal scientific reasoning behind the methodologies, ensuring a deep and practical understanding of this vital area of synthetic chemistry.

The Dawn of Chiral Morpholine Synthesis: Leveraging Nature's Building Blocks

The earliest approaches to obtaining enantiomerically pure morpholines relied on the most intuitive source of chirality: the chiral pool. Nature provides a vast repository of enantiopure starting materials, such as amino acids and amino alcohols, which can be elaborated into more complex chiral structures without the need to create the stereocenter from scratch.

Chiral Pool Synthesis: A Direct and Foundational Strategy

The fundamental logic of chiral pool synthesis is the conversion of a readily available, enantiopure starting material into the desired target molecule, with the original stereocenter being retained throughout the synthetic sequence. For morpholine synthesis, this typically involves the use of chiral 1,2-amino alcohols.

A common and straightforward strategy involves the reaction of an enantiopure amino alcohol with a suitable two-carbon electrophile to construct the morpholine ring. For instance, the reaction of an enantiopure epoxide with an amino alcohol can lead to the formation of a diol intermediate, which can then be cyclized to the desired morpholine.[1] This approach is powerful due to its directness, but its scope is inherently limited by the availability of the required chiral starting materials. A significant challenge in these syntheses is often achieving regioselective activation and ring closure, especially with sterically demanding substituents.[1]

Another well-established chiral pool approach is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[2][3] This method leverages the inherent chirality of the amino alcohol backbone to direct the formation of new stereocenters during the cyclization process, often with high diastereoselectivity.[2][3]

cluster_0 Chiral Pool Synthesis Chiral Amino Alcohol Chiral Amino Alcohol Ring Construction Ring Construction Chiral Amino Alcohol->Ring Construction Reaction with C2 electrophile Chiral Morpholine Chiral Morpholine Ring Construction->Chiral Morpholine

Figure 1. Conceptual workflow of chiral pool synthesis for morpholines.

The Era of Auxiliaries: Diastereoselective Control in Morpholine Synthesis

While chiral pool synthesis is effective, the desire for greater flexibility and the ability to synthesize a wider range of unnatural morpholine derivatives led to the adoption of chiral auxiliary-based methods. In this strategy, an achiral substrate is temporarily appended with a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.

Pseudoephedrine: A Workhorse Auxiliary for Chiral Morpholinone Synthesis

One of the most successful and practical examples of this approach is the use of pseudoephedrine as a chiral auxiliary, a methodology pioneered by Andrew G. Myers.[4][5] Both enantiomers of pseudoephedrine are inexpensive and readily available, making this a highly practical method.[4] This strategy has been effectively applied to the synthesis of chiral morpholinones, which are valuable intermediates that can be further converted to chiral 1,2-amino alcohols and other morpholine derivatives.[6]

The key to the high diastereoselectivity of this method lies in the formation of a rigid, chelated Z-enolate intermediate. The pseudoephedrine amide is deprotonated with a strong base, such as lithium diisopropylamide (LDA), in the presence of lithium chloride. The lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a conformationally locked six-membered ring. This rigid structure effectively shields one face of the enolate, forcing the electrophile to attack from the less sterically hindered face with high fidelity.[5]

cluster_1 Pseudoephedrine Auxiliary-Mediated Alkylation Pseudoephedrine Amide Pseudoephedrine Amide Chelated Z-Enolate Chelated Z-Enolate Pseudoephedrine Amide->Chelated Z-Enolate LDA, LiCl Alkylation Alkylation Chelated Z-Enolate->Alkylation Electrophile (E+) α-Substituted Amide α-Substituted Amide Alkylation->α-Substituted Amide Cleavage Cleavage α-Substituted Amide->Cleavage Hydrolysis or Reduction Chiral Product Chiral Product Cleavage->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Figure 2. Mechanism of stereocontrol using a pseudoephedrine auxiliary.

Experimental Protocol: Asymmetric Synthesis of a Morpholin-2-one using a Pseudoephedrine Auxiliary[6]

This protocol describes the Brønsted acid-catalyzed reaction between an arylglyoxal and a pseudoephedrine-derived amino alcohol to form a chiral morpholinone.

  • Preparation of the Reaction Mixture: To a solution of the pseudoephedrine-derived amino alcohol (1.0 equiv) in dichloromethane (0.1 M), add the desired arylglyoxal (1.1 equiv).

  • Initiation of the Reaction: Add trifluoroacetic acid (0.1 equiv) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral morpholinone.

  • Auxiliary Cleavage: The resulting morpholinone can be converted into the corresponding chiral 1,2-amino alcohol via a two-step protocol involving, for example, reduction of the carbonyl group followed by cleavage of the auxiliary.[6]

The Catalytic Revolution: The Rise of Transition Metal-Catalyzed Asymmetric Synthesis

While auxiliary-based methods provide excellent stereocontrol, they are stoichiometric in the source of chirality and require additional steps for attachment and removal of the auxiliary. The pursuit of greater efficiency and atom economy led to the development of catalytic asymmetric methods, a paradigm shift in the synthesis of chiral molecules.

Asymmetric Hydrogenation: A Powerful "After Cyclization" Strategy

Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and widely used methods for preparing chiral compounds.[7][8] This approach has been successfully applied to the synthesis of chiral morpholines, typically by the hydrogenation of a pre-formed dehydromorpholine ring. This is often referred to as an "after cyclization" strategy, where the stereocenter is created on the pre-existing heterocyclic scaffold.[7][9]

A significant breakthrough in this area was the development of rhodium catalysts bearing chiral bisphosphine ligands with large bite angles, such as the SKP ligand.[7][9] These catalysts have proven highly effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, a class of substrates previously considered very challenging due to their steric congestion and electron-rich nature.[7][8] This method provides access to a wide variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[9]

Substrate (1)Catalyst Loading (mol%)Yield of 2 (%)ee (%)Reference
1a (R = Ph)1>9992[7]
1b (R = 4-F-Ph)1>9992[7]
1c (R = 4-Cl-Ph)1>9993[7]
1m (R = 2-Me-Ph)1>9999[9]
1p (R = 2-MeO-Ph)1>9999[9]
Table 1. Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines Catalyzed by a SKP-Rh Complex.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine[7]
  • Catalyst Preparation: In a glovebox, add the dehydromorpholine substrate (0.1 mmol) and the Rh(COD)2BF4/SKP catalyst (1 mol%) to a vial.

  • Reaction Setup: Remove the vial from the glovebox, add anhydrous dichloromethane (1.0 mL) under an argon atmosphere.

  • Hydrogenation: Place the vial into an autoclave. Purge the autoclave with hydrogen gas three times, and then pressurize to 50 bar of H2.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched morpholine product.

Modern Frontiers: The Versatility of Organocatalysis

In parallel with advancements in transition-metal catalysis, organocatalysis has emerged as a powerful and complementary strategy for asymmetric synthesis. This field uses small, chiral organic molecules to catalyze enantioselective transformations, avoiding the need for often expensive and toxic heavy metals.

Enantioselective Halocyclization: Constructing Quaternary Stereocenters

Recently, organocatalytic methods have been developed to access complex chiral morpholines, including those with challenging quaternary stereocenters.[10][11] For example, a highly enantioselective chlorocycloetherification of alkenols catalyzed by a cinchona alkaloid-derived catalyst has been reported.[10] This method allows for the construction of various chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild conditions.[11] This strategy is significant as it provides a de novo construction of chiral morpholines from achiral starting materials using an organocatalyst.[11]

cluster_2 Evolution of Asymmetric Morpholine Synthesis Chiral Pool Chiral Pool Chiral Auxiliaries Chiral Auxiliaries Chiral Pool->Chiral Auxiliaries Increased Scope Transition Metal Catalysis Transition Metal Catalysis Chiral Auxiliaries->Transition Metal Catalysis Improved Atom Economy & Efficiency Organocatalysis Organocatalysis Transition Metal Catalysis->Organocatalysis Complementary Reactivity Metal-Free

References

Methodological & Application

Application Notes and Protocols for the N-Acylation of (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Morpholines in Medicinal Chemistry

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of a wide array of pharmaceutical agents and biologically active molecules.[1] Its presence can enhance critical physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability. The N-acylation of morpholine derivatives, including the chiral substrate (S)-3-isobutylmorpholine, provides a versatile platform for the synthesis of diverse compound libraries for drug discovery and development. These N-acyl derivatives serve as key intermediates in the synthesis of various therapeutic agents. This application note provides a detailed guide to the N-acylation of this compound, offering insights into the reaction mechanisms, comprehensive experimental protocols, and strategies to address potential challenges such as steric hindrance.

Understanding the N-Acylation Reaction: A Mechanistic Overview

The N-acylation of a secondary amine like this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, which is typically an acyl chloride or an acid anhydride.[2] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group (chloride from an acyl chloride or a carboxylate from an acid anhydride) and the formation of the stable N-acyl morpholine product.[3]

The reaction with an acyl chloride generates a molecule of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction. To prevent this, a base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the acid as it is formed, driving the reaction to completion.[4]

N-Acylation Mechanism cluster_0 N-Acylation with Acyl Chloride amine This compound (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack acyl_chloride Acyl Chloride (Electrophile) acyl_chloride->tetrahedral_intermediate product N-Acyl-(S)-3-Isobutylmorpholine tetrahedral_intermediate->product Elimination of Cl- base Base (e.g., Triethylamine) salt Triethylammonium Chloride base->salt hcl HCl hcl->salt Neutralization

Figure 1: General mechanism of N-acylation of this compound with an acyl chloride.

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

The Schotten-Baumann reaction provides a robust and widely used method for the acylation of amines.[5][6] This protocol has been adapted for the N-acylation of this compound.

Materials
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Acyl Chloride (e.g., Benzoyl Chloride)Reagent GradeCommercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
1 M Hydrochloric Acid (HCl)ACS ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS ReagentCommercially Available
Brine (Saturated NaCl soln.)ACS ReagentCommercially Available
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentCommercially Available
Silica Gel for Flash Chromatography230-400 meshCommercially Available

Experimental Procedure

Acyl_Chloride_Protocol start Start setup Dissolve this compound and triethylamine in anhydrous DCM under an inert atmosphere. start->setup cool Cool the reaction mixture to 0 °C in an ice bath. setup->cool add_acyl Add acyl chloride dropwise while maintaining the temperature at 0 °C. cool->add_acyl react Allow the reaction to warm to room temperature and stir for 2-4 hours. add_acyl->react monitor Monitor reaction progress by TLC. react->monitor quench Quench the reaction with water. monitor->quench extract Extract with DCM (3x). quench->extract wash Wash combined organic layers with 1 M HCl, sat. NaHCO₃, and brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry concentrate Filter and concentrate in vacuo. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end End purify->end

Figure 2: Workflow for N-acylation using an acyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath with gentle stirring.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acyl-(S)-3-isobutylmorpholine.

Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides and may require a catalyst for efficient acylation, especially with sterically hindered amines. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation.[7]

Materials
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Acid Anhydride (e.g., Acetic Anhydride)Reagent GradeCommercially Available
PyridineAnhydrous, ≥99.8%Commercially Available
4-Dimethylaminopyridine (DMAP)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated Copper (II) Sulfate (CuSO₄) soln.ACS ReagentCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) soln.ACS ReagentCommercially Available
Brine (Saturated NaCl soln.)ACS ReagentCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available
Silica Gel for Flash Chromatography230-400 meshCommercially Available

Experimental Procedure

Acid_Anhydride_Protocol start Start setup Dissolve this compound and DMAP in anhydrous pyridine under an inert atmosphere. start->setup cool Cool the reaction mixture to 0 °C in an ice bath. setup->cool add_anhydride Add acid anhydride dropwise. cool->add_anhydride react Allow the reaction to warm to room temperature and stir for 4-6 hours. add_anhydride->react monitor Monitor reaction progress by TLC. react->monitor quench Quench with water. monitor->quench extract Extract with ethyl acetate (3x). quench->extract wash Wash combined organic layers with sat. CuSO₄, sat. NaHCO₃, and brine. extract->wash dry Dry the organic layer over anhydrous Na₂SO₄. wash->dry concentrate Filter and concentrate in vacuo. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end End purify->end

Figure 3: Workflow for N-acylation using an acid anhydride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous pyridine (used as both solvent and base).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acid anhydride (1.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates completion.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 40% ethyl acetate in hexanes).

  • Work-up:

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous CuSO₄ solution to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Considerations for Steric Hindrance

The isobutyl group at the 3-position of the morpholine ring may introduce a degree of steric hindrance, potentially slowing down the rate of N-acylation compared to unsubstituted morpholine. For challenging acylations with bulky acylating agents or when reactions are sluggish, the following modifications can be considered:

  • Use of a More Potent Catalyst: Increasing the amount of DMAP or using a more potent acylation catalyst can enhance the reaction rate.[7]

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. However, this should be done with caution to avoid potential side reactions.

  • Alternative Acylating Agents: In some cases, using a more reactive acylating agent might be necessary.

  • Longer Reaction Times: Allowing the reaction to proceed for an extended period (e.g., overnight) may be required for complete conversion.

Purification and Characterization

Purification of the N-acylated product is typically achieved by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific acyl group attached. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is generally effective.

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the N-acylated product.

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band (typically in the range of 1630-1680 cm⁻¹) and the disappearance of the N-H stretch from the starting material are indicative of successful acylation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Conclusion

The N-acylation of this compound is a fundamental transformation that opens the door to a wide range of potentially bioactive molecules. The protocols described herein, utilizing either acyl chlorides under Schotten-Baumann conditions or acid anhydrides with catalytic DMAP, provide reliable and adaptable methods for this synthetic step. By understanding the reaction mechanism and considering potential challenges such as steric hindrance, researchers can successfully synthesize and purify a diverse array of N-acyl-(S)-3-isobutylmorpholine derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Diastereoselective Conjugate Addition to N-enoyl-(S)-3-isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric conjugate addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This powerful transformation is instrumental in the construction of chiral molecules, which are fundamental to the pharmaceutical and agrochemical industries. The use of chiral auxiliaries is a well-established and reliable strategy for achieving high levels of stereoselectivity in these reactions.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.[1]

While a variety of chiral auxiliaries have been developed and successfully applied, the search for novel and efficient auxiliaries continues. This document provides a detailed guide to the application of N-enoyl-(S)-3-isobutylmorpholine as a chiral auxiliary in diastereoselective conjugate addition reactions. Although direct literature on this specific auxiliary is emerging, the protocols and principles outlined herein are based on well-established precedents with structurally related and widely used chiral auxiliaries. This guide aims to provide a comprehensive resource for researchers looking to explore the potential of this and similar morpholine-based chiral auxiliaries in asymmetric synthesis.

Synthesis of (S)-3-isobutylmorpholine and N-enoyl Substrate

The successful application of a chiral auxiliary begins with its efficient synthesis and attachment to the substrate. The this compound auxiliary can be prepared from the readily available amino acid (S)-leucine. The subsequent acylation with an appropriate α,β-unsaturated acyl chloride affords the N-enoyl-(S)-3-isobutylmorpholine Michael acceptor.

Workflow for Substrate Synthesis

cluster_0 Synthesis of this compound cluster_1 Synthesis of N-enoyl Substrate A (S)-Leucine B Reduction to (S)-Leucinol A->B C N-alkylation with 2-(2-chloroethoxy)ethanol B->C D Intramolecular cyclization C->D E This compound D->E F This compound H Acylation F->H G α,β-unsaturated acyl chloride G->H I N-enoyl-(S)-3-isobutylmorpholine H->I

Figure 1: General workflow for the synthesis of the chiral auxiliary and the N-enoyl substrate.

Core Principles of Diastereoselective Conjugate Addition

The diastereoselectivity of conjugate addition to N-enoyl-(S)-3-isobutylmorpholine is governed by the conformational bias imposed by the chiral auxiliary. In the presence of a Lewis acid, the morpholine carbonyl and the enone carbonyl can form a chelated intermediate. This locks the conformation of the molecule, leading to one face of the double bond being sterically shielded by the isobutyl group. The incoming nucleophile will then preferentially attack the less hindered face, resulting in a high degree of diastereoselectivity.

Proposed Stereochemical Model

Figure 2: Proposed chelation-controlled model for diastereoselective nucleophilic attack.

Application Notes and Protocols

The following protocols provide detailed procedures for the conjugate addition of various nucleophiles to N-enoyl-(S)-3-isobutylmorpholine. These protocols are based on established methodologies for similar chiral auxiliaries and should be optimized for specific substrates and nucleophiles.

Protocol 1: Diastereoselective Conjugate Addition of an Organocuprate

Organocuprates, also known as Gilman reagents, are soft nucleophiles that are highly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[2]

Materials:

  • N-enoyl-(S)-3-isobutylmorpholine

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

Procedure:

  • To a suspension of CuI (2.0 eq.) in anhydrous THF at -40 °C under an inert atmosphere, add the organolithium reagent (2.0 eq.) dropwise.

  • Stir the mixture for 30 minutes to form the Gilman reagent.

  • Cool the solution to -78 °C and add a solution of the N-enoyl-(S)-3-isobutylmorpholine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched adduct.

Protocol 2: Diastereoselective Conjugate Addition of a Thiol

The conjugate addition of thiols is a crucial reaction in drug discovery and development for the synthesis of sulfur-containing molecules and for bioconjugation.

Materials:

  • N-enoyl-(S)-3-isobutylmorpholine

  • Thiol (e.g., thiophenol)

  • Organic base (e.g., triethylamine, DBU)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • To a solution of N-enoyl-(S)-3-isobutylmorpholine (1.0 eq.) and the thiol (1.2 eq.) in DCM at 0 °C, add the organic base (1.5 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Organocatalytic Conjugate Addition of Diethyl Malonate

Organocatalysis offers a metal-free alternative for asymmetric conjugate additions. Chiral amines or thioureas can effectively catalyze the addition of soft nucleophiles like malonates to enones.[3][4]

Materials:

  • N-enoyl-(S)-3-isobutylmorpholine

  • Diethyl malonate

  • Chiral organocatalyst (e.g., a thiourea-based catalyst)

  • Toluene

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a solution of N-enoyl-(S)-3-isobutylmorpholine (1.0 eq.) and the chiral organocatalyst (0.1 eq.) in toluene at room temperature, add diethyl malonate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cleavage of the Chiral Auxiliary

After the conjugate addition, the chiral auxiliary must be removed to yield the desired chiral product. The amide bond can be cleaved under various conditions to provide different functional groups.

  • To the carboxylic acid: Hydrolysis with aqueous LiOH/H2O2.

  • To the ester: Alcoholysis with NaOMe in methanol.

  • To the aldehyde: Reduction with a reducing agent like DIBAL-H.

Data Presentation

The following table provides representative data for diastereoselective conjugate additions to N-enoyl systems with other chiral auxiliaries, which can be used as a benchmark for N-enoyl-(S)-3-isobutylmorpholine.

Nucleophile (R-M)RAuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
Me2CuLiMethylEvans' Oxazolidinone>99:195
Bu2CuLiButylEvans' Oxazolidinone>99:192
PhSHPhenylthioPseudoephedrine Amide95:588
Diethyl MalonateCH(CO2Et)2Evans' Oxazolidinone98:290

References

Application Notes and Protocols for the Cleavage of the (S)-3-Isobutylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (S)-3-Isobutylmorpholine in Asymmetric Synthesis

The this compound moiety is a valuable chiral auxiliary in modern organic synthesis. Derived from the naturally occurring and readily available amino acid (S)-leucine, it provides a robust platform for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. Its utility lies in its ability to be temporarily attached to a prochiral substrate, directing subsequent reactions to occur in a highly diastereoselective manner. Following the desired stereocontrolled transformation, the auxiliary must be efficiently and cleanly removed to reveal the enantiomerically enriched product and to allow for the recovery and recycling of the auxiliary itself.

This guide provides a comprehensive overview of the primary methods for the cleavage of the N-acyl-(S)-3-isobutylmorpholine linkage, offering detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis. The choice of cleavage method is critical and depends on the desired functional group in the final product and the stability of the newly formed stereocenter and other functionalities within the molecule.

Core Cleavage Strategies: A Mechanistic Overview

The removal of the this compound auxiliary is centered on the cleavage of the robust amide bond. The primary strategies to achieve this transformation include:

  • Hydrolysis: Cleavage of the N-acyl bond to yield a carboxylic acid.

  • Reductive Cleavage: Reduction of the amide to an alcohol or an amine.

  • Nucleophilic Cleavage/Transesterification: Conversion of the amide to an ester or other carbonyl derivatives.

The selection of a particular method is dictated by the desired final product. For instance, if the target molecule is a chiral carboxylic acid, hydrolysis is the most direct route. If a chiral primary alcohol is the goal, a reductive cleavage is employed. Conversion to an ester can be useful for subsequent transformations or if the carboxylic acid is sensitive to harsh hydrolytic conditions.

Diagram 1: Overview of Cleavage Pathways

cluster_0 N-Acyl-(S)-3-isobutylmorpholine Adduct cluster_1 Cleavage Products Adduct N-Acyl-(S)-3-isobutylmorpholine Acid Carboxylic Acid Adduct->Acid Hydrolysis (Acidic or Basic) Alcohol Primary Alcohol Adduct->Alcohol Reductive Cleavage (e.g., LiAlH4) Ester Ester Adduct->Ester Nucleophilic Cleavage/ Transesterification Auxiliary This compound (Recovered) Acid->Auxiliary Alcohol->Auxiliary Ester->Auxiliary

Caption: General strategies for the removal of the this compound auxiliary.

Method 1: Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis is the most common method for removing the this compound auxiliary to furnish the corresponding chiral carboxylic acid. This can be achieved under both acidic and basic conditions, with the choice often depending on the substrate's tolerance to the reaction environment.[1][2]

Scientific Rationale

Amide hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[2] In basic hydrolysis, a strong nucleophile, typically hydroxide, directly attacks the carbonyl carbon.[1] For sterically hindered amides, harsher conditions such as elevated temperatures are often necessary to drive the reaction to completion.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is suitable for substrates that are stable to strong acids.

Materials:

  • N-acyl-(S)-3-isobutylmorpholine adduct

  • Sulfuric acid (H₂SO₄), concentrated

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the N-acyl-(S)-3-isobutylmorpholine adduct in a mixture of 1,4-dioxane and 1 M aqueous H₂SO₄ (typically a 3:1 to 1:1 v/v ratio).

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If necessary, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous solution with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • The recovered this compound auxiliary can be isolated from the acidic aqueous layer by basification and extraction.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This method is preferable for substrates that are sensitive to acid but stable to strong bases.

Materials:

  • N-acyl-(S)-3-isobutylmorpholine adduct

  • Potassium hydroxide (KOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl-(S)-3-isobutylmorpholine adduct in a mixture of THF (or MeOH) and water.

  • Add an excess of solid KOH or LiOH (typically 5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Method 2: Reductive Cleavage to Primary Alcohols

For the synthesis of chiral primary alcohols, direct reduction of the N-acyl morpholine is a highly efficient method. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.[3][4][5]

Scientific Rationale

LiAlH₄ is a powerful source of hydride ions (H⁻) that readily reduces amides. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the amine and an aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to the corresponding primary alcohol.[4] Due to the high reactivity of LiAlH₄, this method is not suitable for substrates with other reducible functional groups unless they are appropriately protected.

Diagram 2: Reductive Cleavage Workflow

Start N-Acyl-(S)-3-isobutylmorpholine in dry THF Step1 Add LiAlH4 at 0 °C Start->Step1 Step2 Reflux Step1->Step2 Step3 Quench (Fieser workup) Step2->Step3 Step4 Filter and Extract Step3->Step4 End Isolate Chiral Primary Alcohol and Recovered Auxiliary Step4->End

Caption: Workflow for the reductive cleavage of the auxiliary to a primary alcohol.

Protocol 3: LiAlH₄ Reduction

! CAUTION: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • N-acyl-(S)-3-isobutylmorpholine adduct

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water (deionized)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, inert gas supply, magnetic stirrer, ice bath.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (typically 2-4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-acyl-(S)-3-isobutylmorpholine adduct in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Fieser Workup (Quenching): Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate at room temperature for at least 30 minutes.

  • Filter the precipitate through a pad of Celite® and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary alcohol.

  • The product can be purified by column chromatography.

Method 3: Conversion to Esters via Nucleophilic Cleavage

In some cases, it may be desirable to convert the N-acyl morpholine directly to an ester. This can be achieved through alcoholysis, often catalyzed by a strong acid or promoted by a Lewis acid. This method is particularly useful if the corresponding carboxylic acid is unstable or if the ester is the desired final product.[6][7][8]

Scientific Rationale

This transformation is essentially a transamidation/transesterification reaction. Under acidic conditions, the amide carbonyl is activated by protonation, making it susceptible to nucleophilic attack by an alcohol. The equilibrium is typically driven by using the alcohol as the solvent.

Protocol 4: Acid-Catalyzed Alcoholysis

Materials:

  • N-acyl-(S)-3-isobutylmorpholine adduct

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., concentrated H₂SO₄, HCl gas, or a solid acid catalyst)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Dissolve the N-acyl-(S)-3-isobutylmorpholine adduct in a large excess of the desired anhydrous alcohol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the acid catalyst with a base (e.g., saturated NaHCO₃ solution).

  • Remove the excess alcohol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify the ester by column chromatography.

Data Summary: Comparison of Cleavage Methods

Method Product Reagents Typical Conditions Advantages Disadvantages
Acidic Hydrolysis Carboxylic AcidH₂SO₄ or HCl in aq. dioxaneRefluxDirect route to acids; auxiliary is easily recovered from the aqueous phase.Harsh conditions may not be suitable for sensitive substrates.
Basic Hydrolysis Carboxylic AcidLiOH or KOH in aq. THF/MeOHRefluxMilder for acid-sensitive substrates.Requires a separate acidification step; may cause epimerization at the α-carbon.
Reductive Cleavage Primary AlcoholLiAlH₄ in THF0 °C to RefluxDirect conversion to the alcohol in one step.Highly reactive reagent with low functional group tolerance; requires strict anhydrous conditions.
Alcoholysis EsterAlcohol, Acid CatalystRefluxDirect route to esters; useful for unstable carboxylic acids.Requires a large excess of alcohol; may be an equilibrium process requiring optimization.

Conclusion

The this compound auxiliary is a versatile tool for asymmetric synthesis. Its successful application relies on the ability to cleave it efficiently and without compromising the stereochemical integrity of the product. The choice between hydrolytic, reductive, and nucleophilic cleavage methods should be made based on the desired final product and the overall synthetic strategy. The protocols provided in this guide offer robust and reliable procedures for the removal of this valuable chiral auxiliary.

References

Harnessing (S)-3-Isobutylmorpholine for the Large-Scale Synthesis of Chiral Compounds: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The imperative for enantiomerically pure compounds in the pharmaceutical industry has driven significant innovation in asymmetric synthesis.[1] Among the diverse strategies, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry during the formation of new chiral centers.[1] This guide provides an in-depth exploration of (S)-3-isobutylmorpholine, a versatile chiral auxiliary, for the large-scale synthesis of valuable chiral building blocks. We will delve into the mechanistic underpinnings of its stereodirecting influence and present detailed, field-proven protocols for its application in asymmetric alkylation and aldol reactions. This document is intended for researchers, scientists, and drug development professionals seeking to implement scalable and efficient methods for the production of enantiopure molecules.

Introduction: The Morpholine Scaffold and the Power of Chiral Auxiliaries

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[2][3] Its unique combination of a secondary amine and an ether functionality imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The incorporation of chirality into the morpholine framework further expands its utility, allowing for precise three-dimensional interactions with biological targets.[4]

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[] After the desired chiral center has been established, the auxiliary is cleaved and can ideally be recovered for reuse, making this an economically viable strategy for large-scale synthesis. The efficacy of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its recyclability.[]

This compound emerges as a compelling chiral auxiliary due to several key features:

  • A well-defined stereocenter: The (S)-configuration at the 3-position provides a fixed chiral environment.

  • Steric hindrance: The bulky isobutyl group effectively shields one face of the reactive intermediate, directing the approach of incoming reagents to the opposite face.

  • Lewis basic sites: The nitrogen and oxygen atoms can chelate to metal ions, forming a rigid, well-organized transition state that enhances stereochemical control.

This guide will provide detailed protocols for the application of this compound in two of the most fundamental carbon-carbon bond-forming reactions: enolate alkylation and the aldol reaction.

Asymmetric Alkylation via this compound-Derived Amides

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By converting a prochiral carboxylic acid into a chiral amide using this compound, we can achieve highly stereocontrolled alkylations at the α-carbon.

Mechanistic Rationale

The underlying principle of this method is the formation of a conformationally rigid chelated enolate. As illustrated in the workflow below, the carboxylic acid is first coupled with this compound to form an N-acyl morpholine. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium ion is believed to chelate to both the enolate oxygen and the morpholine oxygen, creating a rigid five-membered ring structure. The isobutyl group at the C-3 position of the morpholine ring sterically blocks one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent hydrolysis of the amide bond yields the desired chiral carboxylic acid and allows for the recovery of the this compound auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Propionate Derivative

This protocol describes the synthesis of (S)-2-methylpentanoic acid as an example.

Step 1: Synthesis of (S)-N-propanoyl-3-isobutylmorpholine

  • To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add propanoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acyl morpholine.

Step 2: Diastereoselective Alkylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous tetrahydrofuran (THF, 4 mL/mmol) and cool to -78 °C.

  • To this solution, add the (S)-N-propanoyl-3-isobutylmorpholine (1.0 eq.) dissolved in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by chromatography or used directly in the next step.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated product in a mixture of THF and water (3:1, 5 mL/mmol).

  • Add lithium hydroxide (4.0 eq.) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic (pH > 12) with 3M NaOH and extract with DCM to recover the this compound auxiliary.

Expected Results and Data

The following table summarizes typical results for this type of asymmetric alkylation.

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield of Chiral Acid (%)
Methyl Iodide>95:585-95
Ethyl Iodide>97:388-96
Benzyl Bromide>98:290-97

Workflow Diagram: Asymmetric Alkylation

Asymmetric_Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage PropanoylCl Propanoyl Chloride AcylMorpholine N-Propanoyl-(S)-3- isobutylmorpholine PropanoylCl->AcylMorpholine Et3N, DCM Auxiliary (S)-3-Isobutyl- morpholine Auxiliary->AcylMorpholine Enolate Chelated Li-Enolate AlkylatedProduct Alkylated Product (Diastereomeric Mixture) Enolate->AlkylatedProduct 2. EtI EtI Ethyl Iodide EtI->AlkylatedProduct AcylMorpholine_ref->Enolate 1. LDA, THF, -78°C ChiralAcid (S)-2-Methyl- pentanoic Acid AlkylatedProduct_ref->ChiralAcid LiOH, THF/H2O RecoveredAux Recovered Auxiliary AlkylatedProduct_ref->RecoveredAux

Caption: Workflow for Asymmetric Alkylation.

Diastereoselective Aldol Reactions

The aldol reaction is another cornerstone of organic synthesis. When mediated by a chiral auxiliary like this compound, it can be rendered highly diastereoselective, providing access to chiral β-hydroxy carbonyl compounds, which are prevalent in natural products and pharmaceuticals.

Mechanistic Rationale

The stereochemical outcome of the aldol reaction is dictated by the geometry of the enolate and the facial selectivity of its reaction with the aldehyde. The N-acyl-(S)-3-isobutylmorpholine can be converted to a specific (Z)-enolate using reagents like dibutylboron triflate and a hindered base. This (Z)-enolate is believed to adopt a rigid, chair-like six-membered transition state (a Zimmerman-Traxler model) upon coordination with an aldehyde. The bulky isobutyl group on the morpholine ring forces the R group of the aldehyde into an equatorial position to minimize steric interactions, leading to a highly predictable stereochemical outcome.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol details the reaction of an N-acetyl morpholine derivative with isobutyraldehyde.

Step 1: Formation of the Boron Enolate

  • Dissolve (S)-N-acetyl-3-isobutylmorpholine (1.0 eq.) in anhydrous DCM (5 mL/mmol) and cool the solution to 0 °C.

  • Add diisopropylethylamine (1.2 eq.) followed by the dropwise addition of dibutylboron triflate (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

Step 2: Aldol Addition

  • To the boron enolate solution at -78 °C, add isobutyraldehyde (1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 3 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

Step 3: Oxidative Workup and Auxiliary Cleavage

  • Dissolve the crude aldol adduct in a mixture of methanol and THF (3:1, 5 mL/mmol) and cool to 0 °C.

  • Add a pH 7 phosphate buffer followed by the slow, dropwise addition of 30% hydrogen peroxide.

  • Stir vigorously for 2 hours at room temperature.

  • Remove the organic solvents under reduced pressure and extract the aqueous residue with ethyl acetate to isolate the chiral β-hydroxy amide.

  • The auxiliary can be cleaved under similar hydrolytic conditions as described in the alkylation protocol (Section 2.2, Step 3) to yield the chiral β-hydroxy acid.

Expected Results
AldehydeDiastereomeric Ratio (syn:anti)Yield of Adduct (%)
Isobutyraldehyde>98:285-95
Benzaldehyde>99:190-98
Acetaldehyde>95:580-90

Logical Diagram: Stereochemical Control in Aldol Reaction

Caption: Stereocontrol in the Aldol Reaction.

Considerations for Large-Scale Synthesis

Transitioning from laboratory-scale experiments to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Reagent Selection: For large-scale work, pyrophoric and highly toxic reagents should be replaced with safer alternatives where possible. For instance, while LDA is effective, other bases like lithium hexamethyldisilazide (LiHMDS) might offer better handling properties on a larger scale.

  • Solvent Choice: Solvents like DCM and diethyl ether are often avoided in large-scale production due to safety and environmental concerns. Toluene, 2-methyl-THF, or cyclopentyl methyl ether (CPME) are often more suitable replacements.

  • Purification: Flash column chromatography is generally not feasible for multi-kilogram scale production. The protocols should be optimized to yield crystalline products that can be purified by recrystallization. This is a significant advantage of using chiral auxiliaries, as the diastereomeric products often have different physical properties that facilitate separation.

  • Auxiliary Recovery: The economic viability of a chiral auxiliary-based process hinges on the efficient recovery and recycling of the auxiliary. The cleavage and extraction steps must be optimized to maximize the recovery rate and purity of the this compound.

  • Thermal Safety: Deprotonation and alkylation steps are often highly exothermic. Robust temperature control using jacketed reactors is critical to prevent runaway reactions and ensure high diastereoselectivity.

Conclusion

This compound serves as a highly effective and versatile chiral auxiliary for the large-scale synthesis of valuable chiral compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in directing the stereochemical outcome of key carbon-carbon bond-forming reactions. By providing a reliable and scalable method for controlling chirality, this compound is a valuable tool for researchers and professionals in the field of drug discovery and development. The principles outlined herein can be adapted to a wide range of substrates, facilitating the synthesis of complex molecular targets with high enantiopurity.

References

Topic: Determining Enantiomeric Excess of Products from (S)-3-Isobutylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Enantiomeric Excess in Asymmetric Synthesis

(S)-3-isobutylmorpholine and its derivatives are valuable chiral auxiliaries and organocatalysts in modern asymmetric synthesis. Their utility lies in the ability to induce stereoselectivity, leading to the preferential formation of one enantiomer of a chiral product over the other. The quantitative measure of this stereoselectivity is the enantiomeric excess (ee), a critical parameter that dictates the potential therapeutic efficacy and safety of a drug candidate. An accurate and robust determination of ee is therefore not merely a procedural step but a cornerstone of process validation in pharmaceutical development and a fundamental metric in synthetic methodology research.

This guide provides a detailed overview and actionable protocols for the most common and reliable techniques used to determine the enantiomeric excess of chiral molecules synthesized using this compound-mediated reactions. We will explore the mechanistic basis, practical implementation, and data interpretation for chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy methods.

Part 1: Chiral Chromatography - The Gold Standard for Enantiomeric Separation

Chiral chromatography is the most widely used technique for determining enantiomeric excess due to its high accuracy, resolution, and reproducibility. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The Mechanism of Chiral Recognition

The separation of enantiomers on a CSP is a thermodynamically controlled process. The CSP, itself an enantiomerically pure substance, forms transient diastereomeric complexes with the analyte enantiomers. The stability of these complexes differs due to steric and electronic interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions), resulting in one enantiomer being retained longer on the column than the other. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and widely used for their broad applicability.

Method Development Strategy: HPLC vs. SFC

Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral separations.

  • Chiral HPLC: A well-established technique with a vast library of available CSPs and mobile phases. It is often the first method attempted. Normal-phase (using hexane/alcohol mixtures) is typically preferred for chiral separations as it often provides better selectivity than reversed-phase.

  • Chiral SFC: Uses supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol). SFC offers advantages of faster analysis times, lower solvent consumption, and often sharper peaks, leading to higher efficiency. It has become a frontline technique for high-throughput screening of chiral compounds.

The general workflow for developing a chiral separation method is outlined below.

G cluster_0 Method Development Workflow start Prepare Racemic Standard screen Screen Multiple Chiral Columns (e.g., polysaccharide-based) start->screen Inject 1-10 µL mobile_phase Optimize Mobile Phase (e.g., % co-solvent, additive) screen->mobile_phase Identify Promising Hit(s) conditions Optimize Conditions (Flow Rate, Temperature) mobile_phase->conditions Fine-tune Separation validate Validate Method (Resolution, Linearity, LOD/LOQ) conditions->validate Rs > 1.5 analyze Analyze Reaction Product validate->analyze Quantify ee

Caption: Workflow for Chiral Chromatography Method Development.

Protocol: Chiral HPLC/SFC Method Development for a Novel Compound

This protocol outlines a systematic approach to developing a robust method for determining the ee of a product from a reaction involving this compound.

Materials:

  • Racemic standard of the analyte (synthesized without the chiral auxiliary).

  • Enantioenriched product sample.

  • HPLC or SFC system with a UV/Vis or PDA detector.

  • A set of chiral columns (e.g., Daicel Chiralpak IA, IB, IC; Chiralcel OD, OJ).

  • HPLC-grade solvents (hexane, isopropanol, ethanol, methanol).

  • Optional additives (trifluoroacetic acid, diethylamine).

Procedure:

  • Prepare the Racemic Standard: Dissolve the racemic standard in a suitable mobile phase-compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.

  • Initial Column Screening:

    • Install the first chiral column (e.g., Chiralpak IA).

    • Set an initial isocratic mobile phase condition. For HPLC, a common starting point is 90:10 Hexane:Isopropanol. For SFC, 85:15 CO2:Methanol is a good start.

    • Set the flow rate (e.g., 1 mL/min for HPLC, 3 mL/min for SFC) and column temperature (e.g., 25 °C).

    • Inject 5 µL of the racemic standard and monitor the chromatogram.

    • Trustworthiness Check: A successful separation of the racemic standard will show two distinct peaks of approximately equal area. The resolution (Rs) between the peaks should ideally be greater than 1.5.

  • Method Optimization:

    • If no separation or poor resolution is observed, systematically vary the mobile phase composition. For normal-phase HPLC, change the percentage of the alcohol co-solvent (e.g., test 95:5, 80:20 Hexane:IPA). For SFC, alter the percentage of the modifier.

    • If separation is still suboptimal, switch to a different alcohol (e.g., ethanol) or a different chiral column and repeat the screening process.

    • Once baseline separation is achieved, optimize the flow rate and temperature to improve peak shape and reduce analysis time.

  • Peak Identification:

    • Inject the enantioenriched sample obtained from the this compound reaction.

    • Compare the resulting chromatogram to that of the racemic standard. The major peak corresponds to the enantiomer produced in excess.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas of both enantiomers (A1 and A2) in the chromatogram of the reaction product.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Data Summary Table:

ParameterHPLCSFC
Primary Mobile Phase Hexane/AlkaneSupercritical CO2
Typical Co-Solvent Isopropanol, EthanolMethanol, Ethanol
Typical Flow Rate 0.5 - 1.5 mL/min2 - 5 mL/min
Typical Pressure 500 - 2000 psi1500 - 4000 psi
Analysis Time 10 - 30 min2 - 10 min
Pros Widely available, extensive literatureFast, green, high efficiency
Cons Higher solvent cost/wasteHigher initial instrument cost

Part 2: NMR Spectroscopy - An Orthogonal Approach

NMR spectroscopy offers a valuable alternative or complementary method for determining ee. It does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable by their NMR signals.

Key Techniques in Chiral NMR
  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have different chemical shifts and/or coupling constants, allowing for quantification by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum. This method is robust but requires the analyte to have a suitable functional group (e.g., -OH, -NH2) for derivatization and can be complicated by kinetic resolution.

  • Chiral Solvating Agents (CSAs): The analyte is mixed with an enantiomerically pure CSA in an NMR solvent. The CSA forms transient, non-covalent diastereomeric complexes with the analyte enantiomers. This association leads to small but measurable differences in the chemical shifts (Δδ) of specific protons for the two enantiomers. This method is non-destructive but the chemical shift differences can be small and sensitive to concentration, temperature, and solvent.

G cluster_1 Chiral NMR Workflow start Dissolve Analyte in NMR Solvent csa Add Chiral Solvating Agent (e.g., Pirkle's alcohol) start->csa Ensure Sample is Dry acquire Acquire High-Resolution ¹H NMR Spectrum csa->acquire Optimize Molar Ratio (Analyte:CSA) process Process Spectrum (Phasing, Baseline Correction) acquire->process Maximize S/N integrate Identify & Integrate Resolved Diastereotopic Signals process->integrate calculate Calculate ee integrate->calculate

Caption: Workflow for ee determination using a Chiral Solvating Agent in NMR.

Protocol: ee Determination by ¹H NMR with a Chiral Solvating Agent

This protocol is suitable for non-destructive analysis and is particularly useful when chromatographic methods are difficult to develop.

Materials:

  • Enantioenriched product sample (~5-10 mg).

  • High-resolution NMR spectrometer (≥400 MHz recommended).

  • Deuterated NMR solvent (e.g., CDCl₃, C₆D₆).

  • Enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • High-quality NMR tubes.

Procedure:

  • Acquire Reference Spectrum: Dissolve the enantioenriched product in ~0.6 mL of deuterated solvent and acquire a standard ¹H NMR spectrum. This is crucial to identify which proton signals are most likely to be resolved. Protons close to the stereocenter are the best candidates.

  • Prepare the CSA Sample:

    • To the same NMR tube, add a small amount of the CSA. The molar ratio of analyte to CSA is critical and often requires optimization. Start with a 1:1 ratio and acquire a spectrum.

    • Expertise & Experience: The degree of chemical shift separation (ΔΔδ) is dependent on the CSA concentration. Incrementally add more CSA (e.g., in 0.5 equivalent steps) until optimal separation of a target signal is observed without excessive line broadening.

  • Spectrum Acquisition:

    • Acquire a high-resolution spectrum of the analyte-CSA mixture. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is recommended for accurate integration).

    • Use a long relaxation delay (D1) to ensure full relaxation of the protons being integrated, which is critical for quantitative accuracy.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals (I1 and I2).

    • Trustworthiness Check: To validate the method, integrate multiple pairs of resolved signals. The calculated ee should be consistent across all pairs.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Conclusion: An Integrated Approach to Ensure Accuracy

For regulatory submissions and high-impact publications, relying on a single method for determining enantiomeric excess can be insufficient. An integrated approach, using an orthogonal method to confirm the primary result, provides the highest level of confidence. For products derived from this compound reactions, a validated chiral HPLC or SFC method serves as an excellent primary technique, while ¹H NMR with a chiral solvating agent provides a powerful, non-destructive confirmation. This dual-validation strategy ensures the trustworthiness and scientific integrity of the reported stereochemical purity.

Application Note: Advanced Chiral HPLC and SFC Strategies for the Diastereomeric Separation of (S)-3-Isobutylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-isobutylmorpholine and its derivatives are significant chiral building blocks in modern medicinal chemistry, forming the core of various pharmacologically active agents. The introduction of additional stereocenters during synthesis invariably leads to the formation of diastereomers. As stereoisomers can exhibit markedly different pharmacological, toxicological, and metabolic profiles, the ability to accurately separate, quantify, and isolate these diastereomers is a critical requirement in drug discovery, development, and quality control.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of robust chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the effective separation of diastereomers of this compound derivatives.

The fundamental challenge in separating diastereomers lies in their distinct physicochemical properties, which, unlike enantiomers, make them separable on both chiral and achiral stationary phases.[3] However, achieving optimal resolution, especially for structurally similar diastereomers, often necessitates a systematic and tailored approach. This guide emphasizes the causality behind experimental choices, offering field-proven insights into method development, from initial screening to final optimization.

Pillar 1: Strategic Foundations of Diastereomer Separation

The separation of diastereomers by chromatography hinges on exploiting the differences in their three-dimensional structures, which dictates their differential interactions with the stationary phase.[3] The choice between a direct or indirect approach is the first strategic decision.

  • Indirect Approach: This method involves derivatizing the diastereomeric mixture with a chiral derivatizing agent to form new diastereomeric adducts.[4] These new compounds can then be separated on a standard achiral column.[1][4] While effective, this approach adds complexity with extra reaction and purification steps and requires a suitable functional group on the analyte for derivatization.

  • Direct Approach: This is the more common and efficient method, utilizing a Chiral Stationary Phase (CSP) to directly separate the diastereomers.[5][6] The CSP creates a chiral environment where the diastereomers form transient, non-covalent complexes of varying stability, leading to different retention times.[6][7] This guide will focus on the direct approach.

The mechanism of chiral recognition is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[7] The selection of the appropriate CSP and mobile phase is therefore paramount in exploiting these subtle differences for a successful separation.

Workflow for Chiral Method Development

A systematic screening approach is the most efficient strategy for developing a chiral separation method.[6][8] This involves testing a variety of CSPs with a set of diverse mobile phases to identify the most promising conditions for further optimization.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application Analyte Diastereomeric Mixture of This compound Derivative Screening Screen Diverse CSPs (Polysaccharide, etc.) with Multiple Mobile Phases (NP, RP, PO) Analyte->Screening Promising_Conditions Identify Promising Separation Conditions (Resolution > 1.5) Screening->Promising_Conditions Select best hits Optimization Optimize Mobile Phase (Solvent Ratio, Additives) and Temperature Promising_Conditions->Optimization Validation Method Validation (Robustness, Linearity, Accuracy, Precision) Optimization->Validation Finalize method Application Application to Routine Analysis or Preparative Separation Validation->Application

Caption: A systematic workflow for chiral HPLC/SFC method development.

Pillar 2: Experimental Protocols & Methodologies

This section details a practical protocol for the separation of diastereomers of a representative this compound derivative.

Initial Column and Mobile Phase Screening

Given the diverse nature of chiral interactions, a screening approach using a set of complementary CSPs is highly recommended.[6][8] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are particularly versatile and often a good starting point due to their broad applicability.[7]

Table 1: Recommended Chiral Stationary Phases for Initial Screening

Chiral Stationary Phase (CSP)Selector TypePotential Interaction Modes
Lux Cellulose-1 / CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)π-π, hydrogen bonding, steric hindrance
Lux Amylose-1 / CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)π-π, hydrogen bonding, steric hindrance
Lux Cellulose-2 / CHIRALCEL® OJ-H Cellulose tris(4-methylbenzoate)Dipole-dipole, π-π, steric hindrance
Lux i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)Halogen bonding, π-π, hydrogen bonding
Whelk-O® 1 (R,R)-3,5-Dinitrobenzoyl-diaminocyclohexaneπ-π (π-acidic/π-basic), hydrogen bonding

Table 2: Standard Mobile Phase Systems for Screening

ModeMobile Phase CompositionComments
Normal Phase (NP) n-Hexane / Isopropanol (IPA) (e.g., 90:10, 80:20, 70:30 v/v)Often provides good selectivity for polar compounds.
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) (e.g., 90:10, 50:50 v/v)Useful for compounds with intermediate polarity.
Reversed-Phase (RP) Water / ACN or MeOH with 0.1% Formic Acid or TFASuitable for more polar derivatives.
SFC CO₂ / Methanol with 0.1% Diethylamine (DEA)SFC is often faster and can offer unique selectivity.[9]
Step-by-Step Screening Protocol
  • Sample Preparation: Dissolve the diastereomeric mixture of the this compound derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC/SFC System Setup:

    • Columns: As per Table 1 (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate (HPLC): 1.0 mL/min.

    • Flow Rate (SFC): 3.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or based on the chromophore of the derivative).

    • Injection Volume: 5-10 µL.

  • Execution of Screening:

    • Equilibrate the first column with the initial mobile phase (e.g., Hexane/IPA 90:10) for at least 10 column volumes.

    • Inject the sample and run the analysis.

    • Systematically run the sample on each column-mobile phase combination listed in Tables 1 and 2.

  • Data Evaluation:

    • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).

    • A successful "hit" is generally defined as a separation with a resolution (Rs) of 1.5 or greater.

    • Identify the CSP and mobile phase combination that provides the best separation.

Method Optimization

Once a promising set of conditions is identified, further optimization can be performed to improve resolution, reduce run time, and enhance peak shape.

  • Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent (e.g., vary the percentage of IPA in Hexane from 5% to 25% in 1% increments).

  • Additives/Modifiers: For basic compounds like morpholine derivatives, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and reduce tailing in normal phase or SFC. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

  • Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase selectivity but may also increase analysis time and backpressure.

  • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

OptimizationLogic start Initial Hit (Rs > 1.5) opt_mp Optimize Mobile Phase Vary solvent ratio (e.g., % IPA in Hexane) start->opt_mp opt_add Optimize Additives Test basic/acidic modifiers (e.g., 0.1% DEA) opt_mp->opt_add Peak shape issues? final_method Final Optimized Method (Rs > 2.0, Tailing < 1.5) opt_mp->final_method Achieved target Rs? opt_temp Optimize Temperature Evaluate 15°C, 25°C, 40°C opt_add->opt_temp Selectivity needs improvement? opt_add->final_method Achieved target Rs? opt_temp->final_method Achieved target Rs?

Caption: Logic diagram for the optimization of a chiral separation method.

Pillar 3: Trustworthiness and Self-Validating Systems

A robust and trustworthy analytical method is one that is reproducible and reliable. After optimization, a preliminary validation should be performed to ensure the method is suitable for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of the diastereomers.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Precision: Assessed by repeatedly injecting the same sample to check the consistency of retention times and peak areas (typically expressed as %RSD).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±1% in mobile phase composition, ±2°C in temperature).

By systematically evaluating these parameters, the developed protocol becomes a self-validating system, ensuring the integrity of the analytical data generated.

Conclusion

The separation of diastereomers of this compound derivatives is a critical task that can be effectively addressed through a systematic approach to chiral HPLC and SFC method development. By employing a comprehensive screening strategy with a diverse set of chiral stationary phases and mobile phase conditions, followed by targeted optimization, robust and reliable separation methods can be established. This guide provides the foundational principles, a detailed experimental protocol, and a logical framework to empower researchers to successfully tackle these challenging separations, thereby ensuring the stereochemical purity and quality of these important pharmaceutical building blocks.

References

Application Note: (S)-3-Isobutylmorpholine as a Critical Chiral Building Block in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, present in numerous approved therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Chiral substituted morpholines, in particular, offer precise three-dimensional orientations of pharmacophoric groups, which is critical for potent and selective interaction with biological targets.[2] This application note focuses on (S)-3-isobutylmorpholine, a key chiral intermediate whose stereochemistry is pivotal for the efficacy of a class of potent Neurokinin-1 (NK-1) receptor antagonists.

The primary therapeutic agent synthesized using this building block is Aprepitant (brand name Emend®), a first-in-class medication used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[3][4][5] Aprepitant functions by blocking the binding of Substance P to the NK-1 receptor in the central nervous system.[4][6] The specific (S)-configuration of the isobutyl group on the morpholine ring is a cornerstone of the molecule's high-affinity binding to the NK-1 receptor.[2][7] This guide provides an in-depth look at the strategic importance of this compound, its application in the synthesis of Aprepitant, and detailed protocols for its utilization.

Physicochemical Properties & Handling

A clear understanding of the starting material is fundamental to successful and safe synthesis.

PropertyValueSource
IUPAC Name (3S)-3-(2-methylpropyl)morpholinePubChem
CAS Number 159943-67-4ChemicalBook[8]
Molecular Formula C₈H₁₇NOChemicalBook[8]
Molecular Weight 143.23 g/mol ChemicalBook[9]
Appearance Colorless to light yellow liquid---
Boiling Point Combustible liquid (H227)SDS[9]
Solubility Soluble in most organic solvents---

Safety & Handling: this compound is classified as a combustible liquid that can cause skin irritation and serious eye damage, and may cause respiratory irritation.[9]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

Core Application: Synthesis of the Aprepitant Core

The synthesis of Aprepitant is a multi-step process where the chiral morpholine core is constructed and subsequently elaborated. The use of this compound (or a precursor that generates it in situ) is a key strategic decision to install one of the three critical stereocenters of the final drug molecule.[7][10]

Causality: The Importance of the (S)-Configuration

Structure-activity relationship (SAR) studies have demonstrated that the precise stereochemistry of the substituents on the morpholine ring is essential for high-affinity binding to the NK-1 receptor.[2] The (S)-isobutyl group, along with the other two chiral centers in Aprepitant, orients the fluorophenyl and bis(trifluoromethyl)phenylethoxy groups into an optimal conformation within the receptor's binding pocket.[7][11] Any deviation from this specific stereochemistry leads to a significant loss of potency.

General Synthetic Workflow

The industrial synthesis of Aprepitant has evolved to become more efficient and environmentally friendly.[3] A key transformation involves the coupling of the chiral morpholine component with other key fragments. The overall logic is to build the complex molecule by connecting three main building blocks: the this compound core, a chiral bis(trifluoromethyl)phenyl ethanol derivative, and a triazolinone heterocycle.

Below is a conceptual workflow diagram illustrating the central role of the chiral morpholine intermediate.

G cluster_0 Synthesis of Chiral Morpholine Core cluster_1 Key Fragment Coupling cluster_2 Final Elaboration A (S)-Leucinol Precursor B This compound (or protected equivalent) A->B Cyclization/ Deprotection D Coupled Amino Acetal Intermediate B->D Coupling Reaction (e.g., Acetalization) C Chiral Bis(trifluoromethyl) -phenyl ethanol derivative C->D F Aprepitant (Final API) D->F N-Alkylation E Triazolinone Side Chain E->F

Caption: Conceptual workflow for Aprepitant synthesis highlighting the central coupling step.

Experimental Protocol: N-Alkylation of the Morpholine Intermediate

This protocol describes a representative key step: the N-alkylation of the pre-formed chiral morpholine amino acetal intermediate with the triazolinone side chain. This is a crucial final step in assembling the Aprepitant molecule.

Disclaimer: This protocol is for illustrative and educational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Materials & Reagents
  • (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine (or its salt form)

  • 3-(Chloromethyl)-1,2,4-triazolin-5-one

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the morpholine intermediate (1.0 eq), 3-(chloromethyl)-1,2,4-triazolin-5-one (1.1 eq), and powdered anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the morpholine starting material.

    • Rationale: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and salt byproducts, facilitating the Sₙ2 reaction. Anhydrous conditions are critical to prevent hydrolysis of reactants or intermediates.

  • Reaction Execution: Stir the suspension at 60-70 °C.

    • Rationale: Heating is required to overcome the activation energy for the nucleophilic substitution. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent). The reaction is complete when the limiting reagent (morpholine intermediate) is no longer visible. This typically takes 4-8 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase three times with ethyl acetate.

    • Rationale: This aqueous work-up removes the DMF and inorganic salts. Multiple extractions with EtOAc ensure complete recovery of the organic-soluble product. d. Combine the organic layers and wash sequentially with water and then brine.

    • Rationale: The water wash removes residual DMF, and the brine wash helps to break any emulsions and begins the drying process. e. Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by column chromatography on silica gel to yield pure Aprepitant.[7]

Analytical & Quality Control

Ensuring the stereochemical purity of intermediates and the final product is paramount.

Analysis TypeMethodPurpose
Reaction Monitoring Thin Layer Chromatography (TLC)To track the consumption of starting materials and formation of the product.
Structural Verification ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure and identity of the synthesized compound.
Purity Assessment High-Performance Liquid Chromatography (HPLC)To determine the chemical purity of the final product and quantify any impurities.
Enantiomeric Purity Chiral HPLCTo confirm the enantiomeric excess (e.e.) of the chiral morpholine starting material and ensure no racemization has occurred.[12][13][14]

Chiral HPLC Rationale: Chiral stationary phases (CSPs) are used to separate enantiomers.[13][15] For a compound like this compound, a polysaccharide-based column (e.g., Chiralcel® OD-H) with a mobile phase of hexane and an alcohol (like isopropanol), often with a basic additive, would be a typical starting point for method development.[13] This analysis is critical as the biological activity resides almost exclusively in the desired enantiomer.

Conclusion

This compound is not merely a reagent but a strategic chiral building block that is fundamental to the therapeutic success of the NK-1 receptor antagonist Aprepitant. Its specific stereoconfiguration is a non-negotiable requirement for achieving high-affinity receptor binding and clinical efficacy. The synthetic protocols, while appearing as standard organic transformations, are part of a highly optimized and controlled process where maintaining stereochemical integrity is the primary objective. This guide underscores the critical interplay between stereochemistry, synthetic strategy, and pharmacological activity in modern drug development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity in (S)-3-Isobutylmorpholine-2-one Mediated Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for asymmetric alkylations utilizing the (S)-3-isobutylmorpholine-2-one chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to achieve high levels of diastereoselectivity. The content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Troubleshooting Guide & FAQs

Issue 1: My diastereomeric ratio (d.r.) is low or near 1:1. What are the primary factors to investigate?

Achieving high diastereoselectivity in this system hinges on the formation of a single, conformationally rigid lithium enolate that directs the incoming electrophile to one face.[1] A low d.r. suggests a breakdown in this control, which can often be traced back to several key experimental parameters.

Key Causality: The stereochemical outcome is dictated by a chelated Z-enolate transition state. The (S)-3-isobutyl group sterically shields the si-face of the enolate, forcing the electrophile (E+) to approach from the less hindered re-face. Any factor that disrupts the formation or stability of this specific transition state will erode diastereoselectivity.

Here are the most common causes and their solutions, ranked by probable impact:

Q1: Could the choice of base be the problem? I'm using LHMDS.

A: Yes, the base is critical. For this specific auxiliary, Lithium Diisopropylamide (LDA) is strongly recommended over other lithium amide bases like LiHMDS (Lithium bis(trimethylsilyl)amide).

  • Scientific Rationale: The goal is to form the kinetic enolate, which is the less substituted and more rapidly formed enolate.[2] LDA is a very strong, sterically hindered base that performs this deprotonation irreversibly and cleanly at low temperatures (-78 °C).[3] LiHMDS is a weaker base (pKa of conjugate acid ~26 vs. ~36 for LDA) and can sometimes lead to equilibrium between different enolate forms, especially if the temperature is not strictly controlled, which will compromise the d.r.[4] The smaller lithium counterion provided by LDA is also crucial for forming the rigid, six-membered chelated transition state that is essential for high stereoselectivity.[5]

  • Troubleshooting Steps:

    • Switch to LDA as your base.

    • Ensure the LDA is of high quality. It is often best to prepare it fresh from n-butyllithium and diisopropylamine or to use a recently purchased, well-stored commercial solution.[6] Titrate your n-BuLi solution regularly to ensure accurate stoichiometry.

    • Use a slight excess of LDA (typically 1.05-1.1 equivalents) to ensure complete and rapid deprotonation.

Base ComparisonRecommended UseRationale
LDA Highly Recommended Forms kinetic Z-enolate; strong base ensures irreversible deprotonation at low temp.[2]
LiHMDS Not RecommendedWeaker base; may allow enolate equilibration, leading to lower d.r.[4][7]
n-BuLi Not RecommendedHighly nucleophilic; can lead to side reactions with the carbonyl group.
Q2: I'm already using LDA, but my selectivity is still poor. Could my reaction temperature be off?

A: Absolutely. Temperature control is paramount for maximizing the energy difference between the desired and undesired diastereomeric transition states.

  • Scientific Rationale: Alkylation reactions are typically under kinetic control, meaning the product ratio reflects the relative rates of competing reaction pathways. Lowering the temperature exaggerates the free energy difference (ΔΔG‡) between the two transition states. Even a small increase in temperature can provide enough thermal energy to overcome this barrier, allowing the reaction to proceed through the higher-energy transition state, thus lowering the d.r.[8] For this system, the enolization and alkylation steps must be performed at -78 °C (a dry ice/acetone bath).

  • Troubleshooting Steps:

    • Ensure your reaction vessel is fully submerged in a well-maintained dry ice/acetone or dry ice/isopropanol bath throughout the deprotonation and alkylation steps.

    • Add all reagents slowly and dropwise, especially the n-BuLi (if preparing LDA in situ) and the electrophile, to prevent localized warming.

    • Allow the enolate solution to stir for a sufficient time at -78 °C (typically 30-60 minutes) to ensure complete formation before adding the electrophile.

Q3: What role does the solvent play? Can I use something other than THF?

A: Tetrahydrofuran (THF) is the solvent of choice for a reason. Its ability to coordinate the lithium cation is crucial.

  • Scientific Rationale: THF is an aprotic coordinating solvent that helps to solvate the lithium cation, preventing excessive aggregation of the lithium enolate.[9] This solvation is key to forming the well-defined monomeric chelated transition state required for high diastereoselectivity. Using non-coordinating solvents like hexanes or toluene can lead to unpredictable aggregation states and lower selectivity. Protic solvents are completely incompatible as they will quench the enolate.[10]

  • Troubleshooting Steps:

    • Use anhydrous THF, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or from a solvent purification system. Water is a critical impurity that will destroy the enolate.

    • Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use.

    • Conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.

Issue 2: The reaction seems to work, but my yield is very low.

A low yield can result from incomplete reaction, side reactions, or issues during the workup and purification.

Q4: I have a low d.r. and a low yield. Are these related?

A: Yes, they often are. The most common culprit is incomplete deprotonation. If you do not form the enolate completely, the remaining starting material can be deprotonated by the newly formed product enolate, leading to a complex mixture and lower yield of the desired product. Furthermore, unreacted LDA can react with the electrophile.

  • Solution: As mentioned in Q1, ensure you are using at least 1.05 equivalents of high-quality LDA. Allow sufficient time for the deprotonation to complete at -78 °C before adding your alkylating agent.

Q5: My workup procedure involves quenching with water. Could this be a problem?

A: A rapid, uncontrolled quench can be problematic. The reaction should be quenched at low temperature to avoid potential side reactions or epimerization.

  • Scientific Rationale: Quenching a cold (-78 °C) organolithium reaction with water can be highly exothermic and difficult to control. A more controlled method is to use a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source that is less basic than water, minimizing the risk of epimerization at the newly formed stereocenter, which can be labile in the presence of strong bases.

  • Recommended Quenching Protocol:

    • While the reaction is still at -78 °C, add a saturated aqueous solution of NH₄Cl slowly, dropwise, until the reaction is quenched.

    • Allow the mixture to warm slowly to room temperature.

    • Proceed with the standard aqueous workup (e.g., extraction with ethyl acetate or dichloromethane).

Visualizing the Process
Diagram 1: General Experimental Workflow

This diagram illustrates the critical steps and conditions for the diastereoselective alkylation.

G cluster_prep Preparation cluster_reaction Alkylation cluster_workup Workup & Purification start 1. Add (S)-3-isobutyl- morpholin-2-one to anhydrous THF under Ar cool1 2. Cool to -78 °C start->cool1 add_lda 3. Add LDA (1.05 eq) dropwise cool1->add_lda enol_form 4. Stir for 1h at -78 °C (Enolate Formation) add_lda->enol_form add_elec 5. Add Electrophile (R-X) dropwise at -78 °C enol_form->add_elec react 6. Stir for 2-4h at -78 °C add_elec->react quench 7. Quench with sat. NH4Cl (aq) at -78 °C react->quench warm 8. Warm to RT quench->warm extract 9. Extraction warm->extract purify 10. Chromatography extract->purify G start Low Diastereoselectivity (d.r. < 90:10) q_base Are you using LDA? start->q_base s_base Switch to high-quality LDA (1.05 eq). q_base->s_base No q_temp Is the temperature strictly -78 °C? q_base->q_temp Yes s_base->q_temp s_temp Ensure constant cooling. Add reagents slowly. q_temp->s_temp No q_solvent Are you using anhydrous THF? q_temp->q_solvent Yes s_temp->q_solvent s_solvent Use freshly distilled THF under inert atmosphere. q_solvent->s_solvent No q_quench How are you quenching? q_solvent->q_quench Yes s_solvent->q_quench s_quench Quench at -78 °C with saturated aq. NH4Cl. q_quench->s_quench Not with NH4Cl at -78 °C end_node Re-evaluate. Consider electrophile size or other subtle effects. q_quench->end_node Correctly s_quench->end_node

References

Technical Support Center: Optimizing Reactions with (S)-3-Isobutylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (S)-3-isobutylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your asymmetric syntheses. Our goal is to provide not only solutions but also the underlying scientific principles to empower your research.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges you may encounter when using the this compound auxiliary. The question-and-answer format is designed to help you quickly identify and resolve common issues.

Question 1: I am observing low diastereoselectivity in my alkylation/aldol reaction. What are the key parameters to investigate?

Answer:

Low diastereoselectivity is a frequent challenge and can often be traced back to several key reaction parameters. A systematic approach to optimizing these conditions is crucial for achieving high stereochemical control.

Core Factors Influencing Diastereoselectivity:

  • Deprotonation Conditions: The formation and integrity of the enolate are paramount.

    • Base Selection: Lithium diisopropylamide (LDA) is a common choice, but its preparation and purity are critical. Consider using freshly prepared LDA or titrating it before use. Other bases, such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS), can offer different reactivity profiles and may improve selectivity.

    • Temperature: Enolate formation should be performed at low temperatures, typically -78 °C, to minimize side reactions and ensure kinetic control. Allowing the temperature to rise prematurely can lead to enolate equilibration and loss of stereoselectivity.

    • Solvent: Tetrahydrofuran (THF) is the most common solvent. Ensure it is anhydrous, as water will quench the enolate and interfere with the reaction.

  • Additive Effects:

    • Lewis Acids: The addition of Lewis acids can significantly enhance facial selectivity by promoting a well-defined, rigid transition state. Common choices include TiCl₄, SnCl₄, and ZnCl₂. The stoichiometry of the Lewis acid is critical and often requires optimization.

    • Lithium Salts: Lithium chloride (LiCl) can break up aggregates of the enolate, leading to a more reactive and sometimes more selective species.[1]

  • Electrophile Reactivity: The nature of the electrophile plays a significant role. Highly reactive electrophiles may react too quickly, leading to poor selectivity. In some cases, using a less reactive electrophile or controlling its addition rate can be beneficial.

Troubleshooting Workflow:

start Low Diastereoselectivity Observed check_base Verify Base Quality & Stoichiometry start->check_base check_temp Ensure Strict Temperature Control (-78 °C) check_base->check_temp If base is optimal check_solvent Confirm Anhydrous Solvent (THF) check_temp->check_solvent If temperature is controlled optimize_additives Screen Lewis Acids (e.g., TiCl₄, SnCl₄) or LiCl check_solvent->optimize_additives If solvent is dry control_electrophile Vary Electrophile Addition Rate/Temperature optimize_additives->control_electrophile If additives ineffective analyze_results Analyze Diastereomeric Ratio (NMR, HPLC) control_electrophile->analyze_results

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: My reaction yield is low, and I have difficulty isolating the product. What are the likely causes and solutions?

Answer:

Low yields can stem from incomplete reactions, product degradation during workup, or purification challenges.[2]

Potential Causes and Solutions:

Potential Cause Explanation & Recommended Solution
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature slightly (if selectivity is not compromised).
Product Degradation The product may be sensitive to the workup conditions.[2] Acidic or basic washes can sometimes cause decomposition or epimerization. If you suspect this, perform a small-scale experiment where you test the stability of your product to the planned workup reagents before applying them to the entire batch.[2]
Purification Issues The product may be difficult to separate from byproducts or the cleaved auxiliary. Consider alternative purification methods such as crystallization or preparative high-performance liquid chromatography (HPLC). Sometimes, converting the product to a more crystalline derivative can aid in purification.
Product Solubility The product might be partially soluble in the aqueous layer during extraction.[2] If you suspect this, re-extract the aqueous layers with a different organic solvent or analyze a sample of the aqueous phase by LC-MS.
Question 3: I am struggling with the cleavage of the this compound auxiliary. What are the best methods, and how can I avoid common pitfalls?

Answer:

The successful removal of the chiral auxiliary is a critical final step. The choice of cleavage method depends on the nature of the desired product (e.g., carboxylic acid, alcohol, aldehyde).

Common Cleavage Methods and Troubleshooting:

Desired Product Cleavage Method Common Issues & Solutions
Carboxylic Acid Hydrolysis: Basic hydrolysis (e.g., LiOH, NaOH) in a mixture of THF and water is common.Epimerization: The newly formed stereocenter can be susceptible to racemization under harsh basic conditions. Use milder conditions (e.g., LiOOH) or lower temperatures. Incomplete Reaction: Ensure sufficient reaction time and monitor by TLC/LC-MS.
Primary Alcohol Reductive Cleavage: Use of a reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).Over-reduction: If other functional groups are present, they may also be reduced. Protect sensitive groups beforehand. Difficult Workup: The workup for LiAlH₄ can be challenging. Follow standard quenching procedures carefully (e.g., Fieser workup).
Aldehyde Reductive Cleavage with DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) can reduce the amide to an aldehyde at low temperatures.Over-reduction to Alcohol: Precise temperature control (-78 °C) and stoichiometry are crucial to prevent over-reduction. Incomplete Reaction: The reaction can be sluggish. Monitor carefully and consider a second addition of DIBAL-H if necessary.

Key Considerations:

  • Recovery of the Auxiliary: After cleavage, the this compound auxiliary can often be recovered by extraction into an acidic aqueous layer, followed by basification and extraction into an organic solvent. This allows for its reuse.

  • Alternative Cleavage: For sensitive substrates, milder, non-hydrolytic cleavage methods may be necessary, although these are less common.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of a chiral auxiliary like this compound?

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recycled.

Q2: How is the this compound auxiliary typically synthesized?

Chiral morpholines can be synthesized through various methods, including asymmetric hydrogenation of dehydromorpholines or from chiral starting materials.[5][6] The synthesis often involves creating the stereocenter adjacent to the nitrogen atom before or during the cyclization to form the morpholine ring.[5]

Q3: What types of asymmetric reactions are commonly performed with this auxiliary?

This type of auxiliary is frequently used in reactions that involve the formation of a carbon-carbon bond at the α-position to a carbonyl group, such as:

  • Asymmetric alkylations

  • Asymmetric aldol reactions

  • Asymmetric Michael additions

Q4: How do I store and handle this compound?

Like many amines, it should be stored in a cool, dry place, away from oxidizing agents and strong acids. It is advisable to handle it in a well-ventilated fume hood.

Q5: Are there any known scale-up issues when using this auxiliary?

When moving from a laboratory scale to a larger scale, several factors need careful consideration:

  • Temperature Control: Maintaining a consistent low temperature in a large reactor can be challenging. Ensure the cooling system is adequate.

  • Reagent Addition: The rate of addition of reagents like LDA and the electrophile can significantly impact the reaction. Slower, controlled addition is often necessary on a larger scale.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the deprotonation step.

Section 3: Experimental Protocols

General Protocol for Asymmetric Alkylation
  • Amide Formation: React the desired carboxylic acid with a chlorinating agent (e.g., oxalyl chloride) to form the acid chloride. Subsequently, react the acid chloride with this compound in the presence of a base (e.g., triethylamine) to form the corresponding N-acyl morpholine.

  • Enolate Formation: Dissolve the N-acyl morpholine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add freshly prepared or titrated LDA dropwise and stir for 30-60 minutes.

  • Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise at -78 °C. Allow the reaction to stir at this temperature until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography on silica gel.

amide_formation 1. Amide Formation (Acid Chloride + Auxiliary) enolate_formation 2. Enolate Formation (LDA, THF, -78 °C) amide_formation->enolate_formation alkylation 3. Alkylation (Add Electrophile @ -78 °C) enolate_formation->alkylation workup 4. Aqueous Workup (Quench & Extract) alkylation->workup purification 5. Purification (Column Chromatography) workup->purification

Caption: General workflow for asymmetric alkylation.

References

Technical Support Center: Work-Up and Purification of (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving (S)-3-isobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this chiral morpholine derivative. Our goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

General Work-Up
  • Q1: What is the general strategy for working up a reaction mixture containing this compound?

    • A1: The standard approach involves an initial acid-base liquid-liquid extraction to separate the basic this compound from neutral or acidic byproducts. This is typically followed by drying of the organic phase, solvent removal, and subsequent purification by distillation, crystallization (as a salt), or chromatography.

  • Q2: I've completed my reaction, which was run in a solvent like THF or Dichloromethane. What is the first step in the work-up?

    • A2: If your reaction solvent is water-miscible (e.g., THF, acetonitrile), it is often advantageous to first remove the bulk of the solvent under reduced pressure (rotoevaporation).[1] This prevents potential product loss into the aqueous phase during extraction and can help minimize emulsion formation.[1] If the solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), you can proceed directly to the extractive work-up.

Acid-Base Extraction
  • Q3: How do I perform an acid-base extraction for this compound?

    • A3: this compound is a secondary amine and therefore basic.[2] It can be protonated with a dilute acid to form a water-soluble ammonium salt. This allows for its separation from non-basic impurities. A typical procedure is outlined below.

    Protocol 1: Acid-Base Extraction

    • Dilute the reaction mixture with an immiscible organic solvent like ethyl acetate or dichloromethane.

    • Transfer the mixture to a separatory funnel.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) two to three times.[1][3] The protonated this compound will move into the aqueous layer.

    • Combine the aqueous layers. Any neutral or acidic impurities will remain in the organic layer, which can be discarded after confirming no product remains.

    • Cool the combined aqueous layers in an ice bath and make the solution basic by the slow addition of a base (e.g., 10 M NaOH, saturated NaHCO₃) until the pH is greater than 10.[4] This deprotonates the morpholinium salt, regenerating the free amine.

    • Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times to recover the this compound.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

    Causality: The change in solubility upon protonation and deprotonation is the cornerstone of this technique. The predicted pKa of this compound is approximately 9.03.[5] Therefore, at a pH well below this value (e.g., pH 1-2), it will exist predominantly as the water-soluble protonated form. Conversely, at a pH well above 9.03 (e.g., pH 11-12), it will be in its neutral, organic-soluble form.

Troubleshooting Guide

Problem: Persistent Emulsion During Extraction
  • Q4: I'm seeing a thick, stable emulsion between the organic and aqueous layers during extraction. How can I break it?

    • A4: Emulsions are a common issue when working with amines.[6] They are often caused by the surfactant-like properties of certain compounds in the mixture. Here are several strategies to resolve them:

      • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.[6]

      • Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break up the emulsion.[6]

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[6]

      • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers.

      • Centrifugation: If the scale of the reaction allows, centrifuging the mixture can force the separation of the layers.[6]

Problem: Low Recovery of this compound
  • Q5: My yield of this compound after extraction is very low. What could be the cause?

    • A5: Low recovery can stem from several factors:

      • Incomplete Extraction: Ensure you are performing multiple extractions (at least three) from both the initial organic layer (with acid) and the final basic aqueous layer (with organic solvent). A single extraction is rarely sufficient.

      • Incorrect pH: After basifying the aqueous layer, verify the pH with pH paper or a pH meter to ensure it is sufficiently high (pH > 10) to fully deprotonate the amine.

      • Product Volatility: this compound has a predicted boiling point of 197.2 °C.[5] While not extremely volatile, care should be taken during solvent removal on a rotary evaporator, especially under high vacuum. Use a cool water bath and avoid excessive heating.

      • Water Solubility: Although the free base is expected to be primarily soluble in organic solvents, some residual solubility in the aqueous phase is possible. "Salting out" by adding solid NaCl to the aqueous layer before the final extraction can help to drive more of the product into the organic phase.

Problem: Product is an Oil and Difficult to Purify Further
  • Q6: My crude this compound is an oil. How can I effectively purify it?

    • A6: For oily products, several purification strategies can be employed:

      • Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying this compound, especially on a larger scale. This will separate it from non-volatile impurities.

      • Crystallization as a Salt: Convert the oily free base into a crystalline salt. This is often an excellent method for purification. The hydrochloride or tartrate salts are common choices.

      Protocol 2: Crystallization as a Hydrochloride Salt

      • Dissolve the crude this compound oil in a suitable solvent (e.g., isopropanol, ethyl acetate).

      • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

      • The hydrochloride salt should precipitate as a solid. The solution can be cooled in an ice bath to maximize precipitation.

      • Collect the solid by vacuum filtration.

      • Wash the solid with a small amount of cold solvent to remove soluble impurities.

      • The solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve higher purity.

      • If the free base is required, the purified salt can be dissolved in water, basified, and extracted as described in Protocol 1.

      Causality: Salt formation introduces strong ionic interactions, leading to a more ordered crystalline lattice which often excludes impurities more effectively than crystallization of the neutral molecule.[7]

      • Column Chromatography: Flash column chromatography on silica gel is a common laboratory-scale purification technique. However, amines can sometimes streak on silica gel due to their basicity. To mitigate this, a small amount of a basic modifier (e.g., 1-2% triethylamine) can be added to the eluent. For chiral purification, specialized chiral chromatography is necessary (see Q7).

Problem: Enantiomeric Purity is Low
  • Q7: How can I separate the (S)- and (R)-enantiomers of 3-isobutylmorpholine?

    • A7: Separation of enantiomers requires a chiral environment. The most common methods are:

      • Chiral HPLC or SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the most direct method for both analytical assessment of enantiomeric excess (ee) and for preparative separation.[8][9] Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are often effective for separating chiral amines.[10]

      • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11] Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. After separation, the desired enantiomer of the amine can be regenerated by treatment with a base.

Data and Diagrams

Table 1: Physical Properties of 3-Isobutylmorpholine

PropertyValueSource
Predicted Boiling Point197.2 ± 15.0 °C[5]
Predicted Density0.870 ± 0.06 g/cm³[5]
Predicted pKa9.03 ± 0.40[5]

Diagram 1: General Work-Up Workflow

Workup_Workflow reaction Reaction Mixture solvent_removal Solvent Removal (if applicable) reaction->solvent_removal extraction Acid-Base Extraction reaction->extraction If solvent is water-immiscible solvent_removal->extraction drying Drying Organic Phase extraction->drying concentration Concentration drying->concentration crude_product Crude this compound concentration->crude_product purification Purification crude_product->purification distillation Vacuum Distillation purification->distillation  Scale/Purity Dependent crystallization Crystallization (as salt) purification->crystallization  Scale/Purity Dependent chromatography Column Chromatography purification->chromatography  Scale/Purity Dependent pure_product Pure Product distillation->pure_product crystallization->pure_product chromatography->pure_product

Caption: General workflow for the work-up and purification of this compound.

Diagram 2: Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Persistent Emulsion Forms During Extraction brine Add Saturated NaCl (Brine) start->brine solvent Add More Organic Solvent start->solvent filter Filter through Celite®/Glass Wool start->filter wait Allow to Stand start->wait centrifuge Centrifuge start->centrifuge resolved Emulsion Resolved brine->resolved solvent->resolved filter->resolved wait->resolved centrifuge->resolved

Caption: Decision tree for resolving emulsions during liquid-liquid extraction.

References

Technical Support Center: Stereochemical Integrity in the Cleavage of (S)-3-Isobutylmorpholine Auxiliary Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals utilizing the (S)-3-isobutylmorpholine chiral auxiliary. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the cleavage of this versatile auxiliary. Our goal is to equip you with the knowledge and protocols necessary to ensure the stereochemical purity of your target molecules.

Introduction: The Challenge of Stereopreservation

The this compound auxiliary has proven to be a powerful tool for asymmetric synthesis, enabling the diastereoselective functionalization of carbonyl compounds. However, the final, crucial step of cleaving the auxiliary to liberate the desired chiral product can be fraught with challenges, the most significant of which is the risk of racemization at the newly formed stereocenter. This guide will delve into the mechanisms of racemization and provide robust, field-proven strategies to maintain the enantiomeric integrity of your valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to racemization during the cleavage of the this compound auxiliary?

A1: The principal cause of racemization is the formation of a planar enolate intermediate at the chiral center alpha to the carbonyl group. Under basic or even strongly acidic conditions, the alpha-proton can be abstracted, leading to a loss of the defined stereochemistry. Subsequent protonation of this achiral enolate can occur from either face, resulting in a mixture of enantiomers.

Q2: Are certain cleavage methods more prone to causing racemization than others?

A2: Yes. Harsh hydrolytic conditions, particularly those employing strong bases at elevated temperatures, are highly likely to induce racemization via enolate formation. Similarly, strongly acidic conditions can also promote enolization and lead to a loss of stereochemical purity. Reductive cleavage methods and carefully controlled hydrolytic procedures are generally preferred for preserving stereochemistry.

Q3: Can the substrate itself influence the propensity for racemization?

A3: Absolutely. The acidity of the alpha-proton is a key factor. Substrates with electron-withdrawing groups that stabilize the enolate intermediate will be more susceptible to racemization. Steric hindrance around the alpha-proton can sometimes mitigate this effect by making abstraction more difficult.

Troubleshooting Guide: Preventing Racemization

This section provides a structured approach to troubleshooting and preventing racemization during the cleavage of N-acyl-(S)-3-isobutylmorpholine derivatives.

Issue 1: Significant Racemization Observed After Basic Hydrolysis

Underlying Cause: Standard basic hydrolysis (e.g., NaOH or KOH in refluxing alcohol/water) is often too harsh, promoting rapid enolization and subsequent racemization before the amide bond is fully cleaved.

Solutions:

  • Mild Hydrolytic Conditions: Employ milder bases and lower temperatures. Lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a well-established reagent for the mild cleavage of chiral auxiliaries. The hydroperoxide anion is a potent nucleophile for acyl transfer but is less basic than hydroxide, reducing the risk of enolate formation.

    • Protocol 1: Lithium Hydroperoxide Cleavage

      • Dissolve the N-acyl-(S)-3-isobutylmorpholine derivative in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.

      • Add a freshly prepared aqueous solution of lithium hydroxide (e.g., 2-4 equivalents).

      • Slowly add an aqueous solution of 30% hydrogen peroxide (e.g., 4-8 equivalents) while maintaining the temperature at 0 °C.

      • Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.

      • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

      • Acidify the mixture with dilute HCl and extract the desired carboxylic acid.

  • Enzyme-Catalyzed Hydrolysis: For certain substrates, enzymatic hydrolysis can offer exceptional selectivity and mild conditions, completely avoiding racemization. Lipases are particularly effective for this purpose.

    • Protocol 2: Lipase-Mediated Hydrolysis

      • Suspend the N-acyl-(S)-3-isobutylmorpholine derivative in a buffered aqueous solution (e.g., phosphate buffer, pH 7).

      • Add a commercially available lipase (e.g., from Candida antarctica).

      • Stir the mixture at room temperature, monitoring the progress by HPLC or TLC.

      • Upon completion, extract the product and purify.

Issue 2: Racemization or Low Yields with Acidic Hydrolysis

Underlying Cause: Strong acidic conditions (e.g., refluxing 6M HCl) can lead to racemization through enolization. Furthermore, the high stability of the morpholine amide bond can necessitate harsh conditions, leading to decomposition of sensitive substrates.

Solutions:

  • Two-Stage Hydrolysis: A milder, two-stage approach can be effective. First, form the methyl ester under non-racemizing conditions, followed by a mild saponification.

    • Protocol 3: Two-Stage Esterification-Saponification

      • Esterification: Dissolve the N-acyl-(S)-3-isobutylmorpholine in anhydrous methanol. Add a catalytic amount of a strong acid resin (e.g., Amberlyst-15) or a Lewis acid (e.g., Ti(OiPr)₄). Stir at room temperature or with gentle heating until the ester is formed.

      • Saponification: After removal of the resin/catalyst and solvent, dissolve the crude methyl ester in a THF/water mixture and saponify using LiOH at 0 °C to room temperature.

Issue 3: Product is an Aldehyde or Alcohol, and Racemization is a Concern

Underlying Cause: Direct conversion to an aldehyde or alcohol requires reductive cleavage. The choice of reducing agent and reaction conditions is critical to prevent over-reduction and preserve stereochemistry.

Solutions:

  • Reductive Cleavage to the Aldehyde: Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of amides to aldehydes. Low temperatures are crucial to prevent over-reduction and potential side reactions.

    • Protocol 4: DIBAL-H Reduction to Aldehyde

      • Dissolve the N-acyl-(S)-3-isobutylmorpholine in an anhydrous, non-protic solvent (e.g., THF or toluene) and cool to -78 °C under an inert atmosphere.

      • Slowly add a solution of DIBAL-H in hexanes or toluene (1.0-1.2 equivalents).

      • Stir at -78 °C for the recommended time (typically 1-3 hours).

      • Quench the reaction at low temperature with methanol, followed by an aqueous Rochelle's salt solution.

      • Allow the mixture to warm to room temperature and stir until the layers separate.

      • Extract the aldehyde and purify.

  • Reductive Cleavage to the Alcohol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will convert the amide to the corresponding alcohol.[1]

    • Protocol 5: LiAlH₄ Reduction to Alcohol

      • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 2-4 equivalents) in anhydrous THF and cool to 0 °C.

      • Slowly add a solution of the N-acyl-(S)-3-isobutylmorpholine in anhydrous THF.

      • Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC).

      • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and then more water (Fieser workup).

      • Filter the resulting solids and extract the alcohol from the filtrate.

Issue 4: Difficulty with Cleavage via Organometallic Addition

Underlying Cause: While the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to N-acylmorpholines can be an effective way to generate ketones, over-addition to form a tertiary alcohol is a common side reaction.[2] Racemization can also occur if the organometallic reagent acts as a base to deprotonate the alpha-proton.

Solutions:

  • Use of Cerium Chloride (Luche Conditions): Transmetalation of the organometallic reagent with cerium(III) chloride generates a less basic and more oxophilic organocerium species. This reagent favors 1,2-addition to the carbonyl group and is less likely to act as a base, thereby minimizing both over-addition and racemization.

    • Protocol 6: Organocerium-Mediated Ketone Synthesis

      • Suspend anhydrous CeCl₃ in anhydrous THF and stir for several hours to activate.

      • Cool the suspension to -78 °C and add the organolithium or Grignard reagent. Stir for 1-2 hours.

      • Add a solution of the N-acyl-(S)-3-isobutylmorpholine in THF at -78 °C.

      • Stir at -78 °C until the reaction is complete.

      • Quench with aqueous ammonium chloride and extract the desired ketone.

Summary of Recommended Cleavage Conditions

Desired ProductReagent(s)Key ConditionsRacemization Risk
Carboxylic Acid LiOOHTHF/H₂O, 0 °CLow
LipaseBuffered H₂O, RTVery Low
Aldehyde DIBAL-HAnhydrous THF or Toluene, -78 °CLow
Alcohol LiAlH₄Anhydrous THF, 0 °C to refluxLow
Ketone R-MgX or R-Li / CeCl₃Anhydrous THF, -78 °CLow to Moderate

Visualizing the Racemization Mechanism and Prevention Strategies

Racemization_Prevention cluster_cleavage Cleavage Conditions Start (S)-N-Acyl-3-isobutylmorpholine (Stereocenter Intact) Harsh_Base Harsh Base (e.g., NaOH, reflux) Start->Harsh_Base Cleavage Attempt Mild_Conditions Mild Conditions (LiOOH, Enzymes, DIBAL-H @ -78°C) Start->Mild_Conditions Optimized Cleavage Enolate Planar Enolate Intermediate (Achiral) Racemic Racemic Product (Loss of Stereopurity) Enolate->Racemic Non-selective Protonation Product_S (S)-Product (Stereopurity Retained) Harsh_Base->Enolate α-Proton Abstraction Mild_Conditions->Product_S Direct Conversion

Caption: Workflow for preventing racemization during auxiliary cleavage.

References

Technical Support Center: Stereoselectivity Control with (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (S)-3-isobutylmorpholine as a chiral auxiliary. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical role of Lewis acids in modulating stereoselectivity.

Troubleshooting Guide: Optimizing Stereoselective Outcomes

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Question 1: Why am I observing low or inconsistent stereoselectivity (e.g., low d.r. or e.e.) in my reaction?

Potential Causes:

  • Suboptimal Lewis Acid Choice: The nature of the Lewis acid—its size, charge density (hardness/softness), and coordination geometry—is paramount. An inappropriate Lewis acid may fail to form a rigid, well-defined chiral complex with the substrate and the this compound auxiliary, leading to poor facial discrimination.

  • Incorrect Stoichiometry: Using either catalytic or stoichiometric amounts of a Lewis acid can profoundly impact the reaction. Insufficient Lewis acid may result in a significant uncatalyzed background reaction, which is typically non-selective. Conversely, an excess can sometimes lead to the formation of alternative, less selective catalytic species.

  • Presence of Water or Protic Impurities: Many Lewis acids are highly sensitive to moisture. Water can hydrolyze the Lewis acid, diminishing its catalytic activity and potentially acting as a competing ligand, disrupting the formation of the organized transition state assembly required for high stereoselectivity.

  • Inadequate Temperature Control: Temperature affects the energy difference between the diastereomeric transition states. Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both diastereomers and thus reducing selectivity.

  • Solvent Effects: The solvent's polarity and coordinating ability can influence the Lewis acidity of the catalyst and the stability of the transition states. A coordinating solvent might compete with the substrate for binding to the Lewis acid, disrupting the chiral environment.

Recommended Solutions:

  • Systematic Lewis Acid Screening: The choice of Lewis acid is often not predictable and requires empirical screening. We recommend testing a panel of Lewis acids with varying properties (e.g., hard vs. soft, different metal centers and ligands). Common choices include TiCl₄, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂, and In(OTf)₃.[1][2]

  • Optimize Catalyst Loading: Begin with a catalytic amount (e.g., 10 mol%) and, if selectivity is low, incrementally increase the loading. In some cases, a stoichiometric amount of a weaker Lewis acid is necessary to ensure full coordination to the substrate-auxiliary adduct.

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled solvents and handle hygroscopic Lewis acids in a glovebox.

  • Investigate Temperature Dependence: Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly. If the reaction is sluggish, a systematic increase in temperature can be explored, but monitor the stereoselectivity at each step.

  • Solvent Screening: Evaluate a range of non-coordinating solvents. Dichloromethane (DCM) and toluene are common starting points. Avoid highly coordinating solvents like THF or acetonitrile unless their specific interaction is desired.

Question 2: My reaction is not proceeding to completion, or the yield is very low. What should I do?

Potential Causes:

  • Insufficient Lewis Acid Activity: The chosen Lewis acid may not be strong enough to activate your specific substrate under the reaction conditions.

  • Catalyst Deactivation: As mentioned, impurities like water can deactivate the Lewis acid catalyst. The substrate or product itself might also coordinate too strongly to the Lewis acid, leading to product inhibition.

  • Poor Substrate-Auxiliary-Lewis Acid Complex Formation: Steric hindrance or electronic incompatibility can prevent the formation of the necessary reactive intermediate.

Recommended Solutions:

  • Switch to a Stronger Lewis Acid: If a weak Lewis acid like Mg(OTf)₂ shows low reactivity, consider moving to a more potent one such as TiCl₄ or TfOH.[3] Be aware that stronger Lewis acids can sometimes decrease selectivity, requiring careful optimization.

  • Verify Reagent Purity: Ensure the this compound auxiliary, substrate, and Lewis acid are of high purity. Impurities can interfere with the catalytic cycle.

  • Modify the Auxiliary or Substrate: If feasible, minor structural modifications to the substrate might alleviate steric clash and facilitate better coordination with the chiral auxiliary and Lewis acid.

  • Review the Order of Addition: The sequence in which reagents are added can be critical. Pre-complexing the substrate-auxiliary adduct with the Lewis acid at low temperature before adding the third reactant often leads to better results by ensuring the chiral environment is established first.

Frequently Asked Questions (FAQs)

Q1: How do Lewis acids mechanistically influence stereoselectivity with a chiral auxiliary like this compound?

Lewis acids act as organizational elements. In a typical reaction (e.g., an aldol or Michael addition), the Lewis acid coordinates to both the chiral auxiliary (often via the morpholine nitrogen and/or an adjacent carbonyl group) and the substrate. This coordination creates a rigid, sterically defined transition state. The isobutyl group of the this compound projects into space, effectively blocking one face of the reactive intermediate. This forces the incoming reagent to attack from the less hindered face, resulting in the preferential formation of one stereoisomer.[4][5]

Q2: What factors should I consider when selecting a Lewis acid?

The primary factors include:

  • Hard and Soft Acid-Base (HSAB) Theory: Match the Lewis acid to the coordinating atom on your substrate. Hard Lewis acids (e.g., Al³⁺, Ti⁴⁺) prefer to coordinate to hard bases (e.g., oxygen), while softer Lewis acids (e.g., Cu⁺, Ag⁺) prefer softer bases (e.g., sulfur).

  • Coordination Number and Geometry: The Lewis acid's preferred geometry will dictate the three-dimensional structure of the transition state.

  • Ligands on the Metal Center: The ligands (e.g., -Cl, -OTf, -OiPr) significantly modulate the Lewis acidity and steric bulk of the catalyst. Triflate (-OTf) ligands, for example, often create highly active, cationic Lewis acids.

Q3: Can the choice of Lewis acid ever reverse the stereoselectivity?

Yes, this phenomenon, known as enantiodivergence, is possible. Different metals can promote different coordination geometries or activate distinct parts of the substrate. For instance, one metal might favor a bidentate chelation that leads to the R product, while a different metal with a different ionic radius might favor a monodentate coordination or interact with the substrate through alternative Lewis or Brønsted acid interactions, leading to the S product from the same chiral source. This makes the screening of different metal triflates (e.g., Sc(OTf)₃ vs. Y(OTf)₃) a powerful strategy for accessing either product enantiomer.

Data & Protocols

Data Summary: Effect of Lewis Acid on Diastereoselectivity

The following table provides illustrative data for a hypothetical Michael addition reaction of an α,β-unsaturated ester to a substrate equipped with the this compound auxiliary. This demonstrates the critical impact of the Lewis acid choice.

EntryLewis Acid (1.1 eq)SolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1NoneDCM25401.5:1
2BF₃·OEt₂DCM-78858:1
3TiCl₄DCM-7892>20:1
4SnCl₄DCM-788815:1
5Sc(OTf)₃ (0.2 eq)DCM-78 to 09512:1
6Cu(OTf)₂ (0.2 eq)Toluene-40919:1
7TiCl₄THF-78253:1

As shown, the uncatalyzed reaction (Entry 1) is unselective. Strong Lewis acids like TiCl₄ provide excellent selectivity (Entry 3), while the coordinating solvent THF interferes with the catalysis, leading to poor yield and selectivity (Entry 7).

Experimental Protocol: General Procedure for Lewis Acid Screening

This protocol outlines a systematic approach to identifying the optimal Lewis acid for achieving high stereoselectivity.

  • Preparation: Under an inert atmosphere (Argon), add the substrate-chiral auxiliary conjugate (1.0 eq) to a flame-dried round-bottom flask.

  • Solvent Addition: Add anhydrous dichloromethane (or another appropriate non-coordinating solvent) to achieve a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the selected Lewis acid (e.g., TiCl₄, 1.0 M in DCM, 1.1 eq) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes to ensure pre-complexation.

  • Reagent Addition: Add the second reactant (1.2 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography. Determine the yield and analyze the diastereomeric or enantiomeric ratio using Nuclear Magnetic Resonance (NMR) spectroscopy or Chiral High-Performance Liquid Chromatography (HPLC).

Visualized Workflows & Mechanisms

Proposed Mechanism of Stereocontrol

G cluster_0 1. Complexation cluster_1 2. Facial Shielding & Attack cluster_2 3. Product Formation S_Aux Substrate-(S)-Isobutylmorpholine Adduct LA Lewis Acid (e.g., TiCl4) Complex Rigid Chiral Complex S_Aux->Complex Coordination LA->Complex Complex_shielded Complex with Top Face Shielded by Isobutyl Group Reagent Incoming Reagent TS Diastereomeric Transition State Complex_shielded->TS Reagent->TS Favored Attack from Bottom Face Product_LA Product-Lewis Acid Complex TS->Product_LA Final_Product Major Stereoisomer (High d.r. / e.e.) Product_LA->Final_Product Workup/ Release

Caption: Mechanism of Lewis acid-mediated stereocontrol.

Troubleshooting Workflow for Low Stereoselectivity

G Start Problem: Low or Inconsistent Stereoselectivity Check_LA Is the Lewis Acid Optimal? Start->Check_LA Check_Conditions Are Reaction Conditions Dry? Start->Check_Conditions Check_Temp Is Temperature Too High? Start->Check_Temp Check_Solvent Is Solvent Coordinating? Start->Check_Solvent Sol_Screen_LA Solution: Screen diverse Lewis acids (TiCl4, Sc(OTf)3, BF3·OEt2) Check_LA->Sol_Screen_LA No Sol_Dry Solution: Use anhydrous solvents/reagents, run under inert atmosphere Check_Conditions->Sol_Dry No Sol_Temp Solution: Run reaction at lower temp (e.g., -78 °C) Check_Temp->Sol_Temp Yes Sol_Solvent Solution: Switch to non-coordinating solvent (DCM, Toluene) Check_Solvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for low stereoselectivity.

References

Technical Support Center: Navigating Steric Hindrance in (S)-3-Isobutylmorpholine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-3-isobutylmorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral building block into their synthetic workflows. The presence of the isobutyl group at the C-3 position of the morpholine ring introduces significant steric bulk, which can pose challenges for subsequent reactions at the nitrogen atom. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome these steric challenges, ensuring successful and efficient reactions.

Understanding the Challenge: The Steric Profile of this compound

The core issue in reactions involving this compound is steric hindrance. The isobutyl group, while offering desirable lipophilicity and metabolic stability in final drug candidates, physically obstructs the approach of reagents to the secondary amine's lone pair of electrons.[1][2][3] This can lead to sluggish or incomplete reactions, necessitating carefully optimized conditions. This guide will focus on two of the most common reaction types where these issues are prevalent: N-alkylation and N-acylation.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound with a primary alkyl halide is extremely slow and gives low yields. What is the likely cause?

A1: This is a classic case of steric hindrance. The bulky isobutyl group impedes the backside attack required for an SN2 reaction.[3][4] Standard conditions (e.g., K₂CO₃ in acetonitrile) are often insufficient to overcome the activation energy barrier. You will likely need to employ more forcing conditions or alternative strategies.

Q2: I am observing significant side products in my N-alkylation reaction. What could they be?

A2: Besides unreacted starting material, common side products can include elimination products from your alkyl halide, especially if you are using high temperatures and a strong, non-hindered base. If your alkylating agent is sensitive, it may also decompose under harsh conditions. Careful monitoring by TLC or LC-MS is crucial to identify the optimal reaction window.

Q3: Can I use secondary or tertiary alkyl halides to alkylate this compound?

A3: It is highly unlikely to be successful using traditional SN2 conditions. The combination of a sterically hindered nucleophile (your morpholine derivative) and a sterically hindered electrophile (secondary or tertiary halide) will make the SN2 pathway exceptionally slow.[4] For such transformations, alternative methods like reductive amination are strongly recommended.

Q4: My N-acylation with an acid chloride is incomplete, even with a strong base like triethylamine. Why is this happening?

A4: Similar to N-alkylation, the approach of the acylating agent to the nitrogen is sterically hindered. While acid chlorides are highly reactive, the tetrahedral intermediate formed during the reaction is also crowded. A non-nucleophilic, yet stronger, base or a catalytic approach may be necessary to drive the reaction to completion.

Q5: Are there any "activating agents" I can use to increase the nucleophilicity of the morpholine nitrogen?

A5: While not "activating agents" in the traditional sense, using a very strong base (e.g., sodium hydride or lithium diisopropylamide) to fully deprotonate the morpholine will generate the corresponding amide anion. This anion is significantly more nucleophilic and can react more readily with electrophiles. However, this approach requires strictly anhydrous conditions and compatibility of your electrophile with the strong base.

Troubleshooting Guide: N-Alkylation Reactions

Problem: Low Conversion in N-Alkylation with Primary Alkyl Halides

This is the most common issue encountered. The following strategies, presented in order of increasing reaction severity, can be employed to improve yields.

Troubleshooting Workflow: N-Alkylation

cluster_start Initial Observation cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Low conversion in N-alkylation step1 Increase Reaction Temperature & Time start->step1 Initial approach step5 Consider Reductive Amination start->step5 Alternative Strategy step2 Use a Stronger, Non-Nucleophilic Base step1->step2 If still low conversion step3 Change Solvent to a High-Boiling Polar Aprotic Solvent step2->step3 For better solubility & higher temps step4 Employ Catalytic Methods step3->step4 If direct alkylation fails outcome Improved Yield and Conversion step4->outcome step5->outcome

Caption: Troubleshooting workflow for N-alkylation.

StrategyRationaleKey Considerations
Increase Temperature & Time Provides the necessary activation energy to overcome the steric barrier.Monitor for decomposition of starting materials or products. Use a high-boiling solvent.
Change Solvent Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SN2 reactions and allow for higher reaction temperatures.[5]Ensure your reagents are stable in the chosen solvent at the target temperature. Anhydrous conditions are critical.
Use a Stronger Base A stronger, non-nucleophilic base like DBU or a hindered base like DIPEA can increase the rate of reaction without competing with the morpholine.Ensure the base is not too strong to cause elimination of the alkyl halide.
Add a Phase-Transfer Catalyst For reactions with inorganic bases (e.g., K₂CO₃, Cs₂CO₃), a phase-transfer catalyst like TBAB can increase the effective concentration of the nucleophile in the organic phase.Particularly useful in biphasic systems or when solubility is an issue.
Employ Catalytic Methods For more challenging alkylations, consider borrowing hydrogen catalysis using Ru or Ir catalysts with alcohols as alkylating agents.[6] This avoids the use of alkyl halides altogether.Requires specialized catalysts and optimization of reaction conditions.

Troubleshooting Guide: N-Acylation Reactions

Problem: Incomplete Acylation with Acid Chlorides or Anhydrides

Steric hindrance can also slow down the formation of the amide bond. Here are some troubleshooting steps.

Troubleshooting Workflow: N-Acylation

cluster_start Initial Observation cluster_solutions Troubleshooting Steps cluster_outcome Expected Outcome start Incomplete N-acylation step1 Use a Stronger, Non-Nucleophilic Base start->step1 step2 Employ an Acylation Catalyst step1->step2 For enhanced reactivity step4 Use a Coupling Agent (for carboxylic acids) step1->step4 Alternative for direct amide bond formation step3 Increase Reaction Temperature step2->step3 If reaction is still slow outcome Complete Acylation step3->outcome step4->outcome

Caption: Troubleshooting workflow for N-acylation.

StrategyRationaleKey Considerations
Use a Stronger, Non-Nucleophilic Base A stronger base like Proton-Sponge® or DBU can effectively scavenge the HCl generated without interfering with the reaction.Ensure the base is compatible with your substrate and acylating agent.
Employ an Acylation Catalyst A catalytic amount of 4-dimethylaminopyridine (DMAP) or 4-pyrrolidinopyridine can significantly accelerate acylation reactions.DMAP is highly effective but can be difficult to remove during workup. Use in catalytic quantities (1-10 mol%).
Increase Reaction Temperature Gentle heating can often drive the acylation to completion.Monitor for side reactions, especially if your molecule contains other sensitive functional groups.
Use a Coupling Agent When starting from a carboxylic acid instead of an acid chloride, use a coupling agent designed for hindered amines, such as HATU or COMU, in the presence of a non-nucleophilic base like DIPEA.This is often the most effective method for forming amide bonds with sterically hindered amines.

Illustrative Experimental Protocols

Protocol 1: Robust N-Alkylation using Cesium Carbonate and TBAI

This protocol is a good starting point for primary alkyl halides that are sluggish under standard conditions.

Step-by-Step Methodology

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution).

  • Base and Additive: Add cesium carbonate (Cs₂CO₃, 2.0 eq.) and tetrabutylammonium iodide (TBAI, 0.1 eq.).

  • Addition of Electrophile: Add the primary alkyl halide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Catalytic N-Acylation using DMAP

This protocol is effective for acylations with acid chlorides or anhydrides that are slow to go to completion.

Step-by-Step Methodology

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a ~0.1 M solution).

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.05 eq.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Electrophile: Slowly add a solution of the acid chloride or anhydride (1.05 eq.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Concluding Remarks

Working with sterically hindered reagents like this compound requires a departure from standard reaction conditions. By understanding the underlying principles of steric hindrance and systematically applying the troubleshooting strategies outlined in this guide, researchers can successfully incorporate this valuable building block into their synthetic targets. Always begin with small-scale test reactions to find the optimal conditions before proceeding to a larger scale.

References

Technical Support Center: Monitoring (S)-3-Isobutylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the analytical monitoring of (S)-3-isobutylmorpholine reactions. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis and analysis of this important chiral building block. The morpholine scaffold is a cornerstone in medicinal chemistry, and ensuring the stereochemical purity and impurity profile of its derivatives is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific analytical challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you develop robust and reliable analytical methods.

Troubleshooting Guides

This section is organized by analytical technique to help you quickly navigate to the relevant information for your specific challenge.

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary tool for monitoring the progress of this compound synthesis, quantifying the product, and assessing its purity. However, the basic nature of the morpholine nitrogen and the chirality of the molecule present unique challenges.

Scenario: You are developing a chiral HPLC method to determine the enantiomeric excess of your this compound product, but the enantiomers are co-eluting or showing very poor separation.

Root Cause Analysis:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. The interactions between the analyte and the CSP are highly specific.[3]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their ratios, significantly influences chiral recognition.[4]

  • Temperature Effects: Temperature can have a profound and sometimes non-intuitive effect on chiral separations. Generally, lower temperatures enhance enantioselectivity.[5]

Troubleshooting Protocol:

  • Systematic CSP Screening:

    • If you have access to a column screening system, test a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[3]

    • Consider the functional groups on your analyte. The isobutyl group and the secondary amine of the morpholine ring are key interaction points.

  • Mobile Phase Optimization:

    • Normal Phase: Start with a mobile phase of hexane and isopropanol. Vary the ratio of the alcohol to modulate retention and selectivity. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution by interacting with the analyte and the CSP.

    • Reversed Phase: Use a mobile phase of water with acetonitrile or methanol. Buffering the aqueous portion is crucial for reproducibility.[6]

    • Polar Organic Mode: A mobile phase of a single polar organic solvent like acetonitrile or methanol with a small amount of additive can also be effective.

  • Temperature Optimization:

    • Evaluate the separation at different temperatures, for example, in 5°C increments from 15°C to 40°C.

    • Be aware that lower temperatures can increase backpressure.

  • Flow Rate Adjustment:

    • Chiral separations often benefit from lower flow rates (e.g., 0.5-0.8 mL/min for a 4.6 mm ID column), as this can improve the mass transfer kinetics between the mobile and stationary phases.[5]

Scenario: Your this compound peak exhibits significant tailing, making accurate integration and quantification difficult.

Root Cause Analysis:

  • Secondary Interactions with Residual Silanols: The basic nitrogen of the morpholine ring can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[7] This is a very common issue when analyzing amines.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[1]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak distortion.[1]

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Lower the pH: For reversed-phase separations, operating at a lower pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated amine.[7]

    • Add a Competing Base: In normal phase, adding a small amount of a competing base, like diethylamine (0.1%), to the mobile phase can occupy the active silanol sites, improving the peak shape of your analyte.

    • Use a Buffered Mobile Phase: In reversed-phase, a buffer will maintain a consistent pH and ionic strength, leading to more symmetrical peaks.[6]

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are designed to minimize peak tailing for basic compounds.[7]

    • Consider a Polymer-Based Column: These columns do not have silanol groups and can be a good alternative for the analysis of basic compounds.

  • Sample and Injection:

    • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

    • Use the Mobile Phase as the Sample Solvent: Dissolving your sample in a solvent stronger than the mobile phase can cause peak distortion.

  • Check Column Health:

    • If the above steps do not resolve the issue, the column may be degraded. Try flushing the column according to the manufacturer's instructions or replace it with a new one.[1]

II. Gas Chromatography (GC) Analysis

GC can be a powerful tool for analyzing this compound, especially for assessing the presence of volatile impurities.

Scenario: When analyzing your reaction mixture by GC-MS, you observe a broad, tailing peak for this compound with low sensitivity.

Root Cause Analysis:

  • Analyte Polarity: The secondary amine in the morpholine ring is polar and can interact with active sites in the GC system (injector liner, column), leading to poor peak shape and analyte loss.[8]

  • Thermal Instability: Although less likely for this compound, some morpholine derivatives can degrade at high injector or column temperatures.

Troubleshooting Protocol:

  • Derivatization:

    • To improve volatility and reduce polarity, consider derivatizing the this compound. A common method for secondary amines is nitrosation to form the more volatile N-nitroso derivative.[8]

    • Caution: N-nitroso compounds are often potent carcinogens and should be handled with appropriate safety precautions.

  • Use a Deactivated Liner and Column:

    • Ensure you are using a deactivated glass wool liner in your injector.

    • Use a column specifically designed for the analysis of amines, which has a stationary phase that shields active sites.

  • Optimize GC Parameters:

    • Injector Temperature: Use the lowest possible injector temperature that allows for complete volatilization of your analyte.

    • Oven Temperature Program: A slower oven ramp rate can sometimes improve peak shape.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for real-time reaction monitoring and for the structural elucidation of the final product and any impurities.[9]

Scenario: You are trying to monitor the reductive amination reaction to form this compound by ¹H NMR, but the peaks of the starting material, intermediate, and product are overlapping, making quantification difficult.

Root Cause Analysis:

  • Spectral Overlap: The proton signals of the starting materials (e.g., an aldehyde or ketone and an amino alcohol) and the product can be in similar regions of the spectrum.

  • Intermediate Formation: The intermediate imine or enamine may have signals that overlap with both the starting materials and the product.

Troubleshooting Protocol:

  • Identify Unique, Non-Overlapping Signals:

    • Before starting the reaction, run reference ¹H NMR spectra of your starting materials and, if possible, the final product.

    • Look for signals that are unique to each species. For example, the aldehyde proton of a starting material will disappear as the reaction progresses. The protons adjacent to the nitrogen in the final morpholine product will have a characteristic chemical shift.[10]

  • Use ¹³C NMR:

    • If ¹H NMR is too crowded, consider using ¹³C NMR for reaction monitoring. While it requires longer acquisition times, the greater chemical shift dispersion can provide baseline-resolved signals for key carbons.[10]

  • Consider Other Nuclei:

    • If your starting materials or reagents contain other NMR-active nuclei (e.g., ¹⁹F, ³¹P), these can be excellent probes for monitoring the reaction with no background interference.

Scenario: The ¹H NMR spectrum of your purified this compound shows broad signals, particularly for the protons on the morpholine ring.

Root Cause Analysis:

  • Conformational Exchange: The morpholine ring undergoes a chair-to-chair interconversion. If this process is on the same timescale as the NMR experiment, it can lead to signal broadening.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample Viscosity: A highly concentrated or viscous sample can lead to broader lines.

Troubleshooting Protocol:

  • Variable Temperature (VT) NMR:

    • Acquire spectra at different temperatures. Cooling the sample will slow down the conformational exchange, which may sharpen the signals into distinct axial and equatorial protons. Heating the sample can sometimes average out the signals into a sharper single peak.

  • Sample Purity:

    • Ensure your sample is free from paramagnetic impurities. If you used a metal catalyst, take extra care during purification.

    • Dilute your sample to reduce viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in the synthesis of this compound via reductive amination?

A1: The synthesis of this compound is often achieved through the reductive amination of a suitable aldehyde or ketone with an amino alcohol, followed by cyclization.[11] Potential impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials.

  • Over-alkylation Products: If a primary amine is used in a related synthesis, there's a risk of forming a bis-alkylation product.

  • Byproducts from the Reducing Agent: The choice of reducing agent is critical. For example, while sodium triacetoxyborohydride (STAB) is a mild and selective reagent, impurities in the reagent itself or side reactions can occur.[12][13]

  • Diastereomers: If the starting materials are not enantiomerically pure, diastereomers of the final product can be formed.

Q2: How can I confirm the absolute stereochemistry of my this compound?

A2: Confirming the absolute stereochemistry typically requires more than standard analytical techniques. Methods include:

  • X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, this is the gold standard for determining absolute stereochemistry.

  • Chiral HPLC with a Known Standard: If an authenticated standard of this compound is available, you can compare the retention time with your synthesized product on a chiral column.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique can be used to determine the absolute configuration of chiral molecules in solution.

Q3: My reaction involves sodium triacetoxyborohydride (STAB). What are the common pitfalls?

A3: STAB is a popular reagent for reductive amination due to its mildness and selectivity.[12][14] However, there are some common issues:

  • Moisture Sensitivity: STAB is sensitive to water and protic solvents like methanol, which can cause it to decompose. It is best used in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[13][15]

  • Reaction Rate: STAB is a milder reducing agent than sodium borohydride, so reactions may be slower.[14]

  • Byproducts: Incomplete reaction can lead to the isolation of the intermediate imine, or over-reduction of the starting aldehyde if a stronger reducing agent is used.

Q4: What is a good starting point for a chiral HPLC screening for 3-substituted morpholines?

A4: A good starting point for chiral method development for 3-substituted morpholines would be to screen a set of polysaccharide-based chiral stationary phases (e.g., Lux Cellulose-1, Lux Cellulose-2, Lux Amylose-2) under normal phase, reversed-phase, and polar organic conditions.[3] A suggested initial screening is outlined in the table below.

Mode Columns Mobile Phases to Screen
Normal Phase Lux Cellulose-1, Lux Amylose-2n-Hexane/Isopropanol (90:10, 80:20, 70:30)
Reversed Phase Lux Cellulose-2, Lux Cellulose-1Acetonitrile/Water (50:50), Methanol/Water (50:50) with 0.1% Formic Acid
Polar Organic Lux Cellulose-1, Lux Amylose-2100% Acetonitrile, 100% Methanol with 0.1% Diethylamine

Q5: How can I use NMR to determine the diastereomeric ratio if my reaction produces diastereomers?

A5: If your reaction produces diastereomers, ¹H or ¹³C NMR can often be used to determine the ratio. Diastereomers are distinct chemical compounds and will have different NMR spectra. Look for well-resolved signals that are unique to each diastereomer. The ratio of the integrals of these signals will correspond to the diastereomeric ratio. If the signals overlap, you may need to use a higher-field NMR spectrometer or a different solvent to improve resolution.

Visualizations

Workflow for Troubleshooting HPLC Peak Tailing

start Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 all_peaks All Peaks Tailing q1->all_peaks All single_peak Single Peak Tailing q1->single_peak Single q2 Is sample concentration high? all_peaks->q2 q3 Is mobile phase pH appropriate for analyte? single_peak->q3 overload Potential Column Overload q2->overload Yes q2->q3 No solution1 Dilute sample and reinject overload->solution1 end Peak Shape Improved solution1->end ph_issue Potential Silanol Interactions q3->ph_issue No q4 Is the column old or contaminated? q3->q4 Yes solution2 Adjust mobile phase pH or add competing base ph_issue->solution2 solution2->end column_issue Column Degradation q4->column_issue Yes q4->end No solution3 Flush or replace column column_issue->solution3 solution3->end

Caption: A decision tree for troubleshooting HPLC peak tailing.

Logical Flow for Chiral HPLC Method Development

start Start: Separate this compound Enantiomers step1 Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->step1 step2 Screen Mobile Phases (Normal, Reversed, Polar Organic) step1->step2 decision1 Resolution Achieved? step2->decision1 step3 Optimize Mobile Phase (Adjust modifier ratio, add additives) decision1->step3 Partial no_res No Resolution decision1->no_res No decision2 Baseline Separation? step3->decision2 decision2->step3 No, continue optimization step4 Optimize Temperature and Flow Rate decision2->step4 Yes end Validated Chiral Method step4->end no_res->step1 Select different CSPs

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Gold Standard Evans' Oxazolidinones versus (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the field of asymmetric synthesis, the precise construction of stereogenic centers is paramount. Chiral auxiliaries, which are stereogenic units temporarily incorporated into a substrate to direct the stereochemical course of a reaction, remain a foundational and highly reliable strategy.[1][2][3] Among these, the oxazolidinone auxiliaries developed by David A. Evans and his group are considered the gold standard, prized for their high stereoselectivity and predictable outcomes in a multitude of carbon-carbon bond-forming reactions.[1][2]

This guide provides an in-depth comparison of the well-established Evans' oxazolidinone auxiliaries with (S)-3-isobutylmorpholine, a structurally related chiral amine derivative. While Evans' auxiliaries are backed by decades of research and countless applications, this compound, derivable from the chiral pool amino acid L-leucine, represents an underexplored alternative. This analysis will delve into the mechanistic underpinnings, documented performance, and practical considerations of Evans' auxiliaries, while providing a prospective look at the potential, and current limitations, of the chiral morpholine system.

Part 1: Evans' Oxazolidinone Auxiliaries: The Proven Benchmark

First reported in the early 1980s, Evans' auxiliaries are typically synthesized from readily available β-amino alcohols, which are often derived from amino acids like valine or phenylalanine.[4] This provides easy access to both enantiomeric forms of the auxiliary.

Mechanism of Stereocontrol: The Power of Chelation

The remarkable success of Evans' auxiliaries lies in their ability to form rigid, well-defined transition states. In aldol and alkylation reactions, the N-acyl oxazolidinone is first deprotonated to form an enolate. The use of a Lewis acid, such as dibutylboron triflate, promotes the formation of a specific Z-enolate, which is locked into a rigid six-membered ring chelate.[1][2] The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile, such as an aldehyde, is forced to approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.[1] This is elegantly explained by the Zimmerman-Traxler transition state model.

G Figure 1: Zimmerman-Traxler Model for Evans' Aldol Reaction cluster_TS Chair-like Transition State B B(Bu)₂ O1 O B->O1 O2 O B->O2 C_enolate C O1->C_enolate H_aldehyde H O2->H_aldehyde C_alpha C_enolate->C_alpha N_aux N C_enolate->N_aux C_alpha->B R_aldehyde R' (Aldehyde) C_alpha->R_aldehyde H_aldehyde->C_enolate C_aux C R_aux R (Auxiliary) C_aux->R_aux N_aux->C_aux C_carbonyl_aux C=O N_aux->C_carbonyl_aux O_aux O note R' group occupies pseudo-equatorial position to minimize 1,3-diaxial strain. R group on auxiliary blocks the top face.

Caption: Zimmerman-Traxler Model for Evans' Aldol Reaction.

Performance in Key Asymmetric Transformations

The utility of Evans' auxiliaries is demonstrated by the consistently high diastereoselectivities achieved across a range of substrates and electrophiles.

Table 1: Asymmetric Alkylation of N-Propionyl Oxazolidinones

Auxiliary (R group) Electrophile (E⁺) Diastereomeric Ratio (d.r.) Yield (%) Reference
(S)-Isopropyl Benzyl Bromide >99:1 85-95 [1]
(S)-Benzyl Allyl Iodide >99:1 80-90 [1]

| (S)-Isopropyl | Methyl Iodide | 97:3 | 88 |[1] |

Table 2: Asymmetric Aldol Reactions with N-Propionyl Oxazolidinones

Auxiliary (R group) Aldehyde Diastereomeric Ratio (syn:anti) Yield (%) Reference
(S)-Isopropyl Isobutyraldehyde >99:1 80-90 [5]
(S)-Benzyl Benzaldehyde >99:1 85 [5]

| (S)-Isopropyl | Propionaldehyde | 98:2 | 75-85 |[1] |

Versatile Cleavage of the Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the newly formed stereocenter. Evans' auxiliaries excel in this regard, offering multiple pathways to diverse functional groups.

  • To Carboxylic Acids: Lithium hydroperoxide (LiOH/H₂O₂) is commonly used for mild hydrolysis.

  • To Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To Esters: Alcoholysis using a Lewis acid or alkoxide (e.g., Mg(OMe)₂).

  • To Amides: Aminolysis, including conversion to highly useful Weinreb amides.

Part 2: this compound: A Prospective Analysis

This compound can be synthesized from L-leucine, a readily available and inexpensive amino acid. As an N-acyl derivative, it forms a tertiary amide, which can be deprotonated to generate an enolate for reactions analogous to those of Evans' auxiliaries.

Hypothetical Mechanism of Stereocontrol

Unlike Evans' oxazolidinones, N-acyl morpholines lack the second carbonyl group that facilitates rigid bidentate chelation with a Lewis acid. Stereocontrol would therefore rely on a more subtle, non-chelated transition state. It is hypothesized that the enolate would adopt a conformation where the bulky isobutyl group at the C3 position sterically shields one face of the molecule. The overall system is more conformationally flexible than the Evans system, which may lead to lower diastereoselectivities.

Caption: Hypothetical Model for N-Acylmorpholine Enolate.

Performance Data: A Critical Gap in the Literature

A comprehensive search of the scientific literature reveals a significant lack of data for the use of this compound or similar simple chiral morpholines as covalently-bound auxiliaries in diastereoselective alkylation and aldol reactions. While morpholine amides (N-acyl morpholines) are known and used in synthesis, particularly as stable alternatives to Weinreb amides for ketone formation, these applications typically do not involve a chiral morpholine backbone to induce stereoselectivity.[4]

Therefore, a direct, data-driven performance comparison is not possible at this time.

Table 3: Asymmetric Alkylation of N-Propionyl-(S)-3-isobutylmorpholine

Electrophile (E⁺) Diastereomeric Ratio (d.r.) Yield (%) Reference
Benzyl Bromide Not Reported in Literature Not Reported N/A

| Allyl Iodide | Not Reported in Literature | Not Reported | N/A |

Table 4: Asymmetric Aldol Reactions with N-Propionyl-(S)-3-isobutylmorpholine

Aldehyde Diastereomeric Ratio Yield (%) Reference
Isobutyraldehyde Not Reported in Literature Not Reported N/A

| Benzaldehyde | Not Reported in Literature | Not Reported | N/A |

Potential Advantages and Cleavage

Based on the known chemistry of morpholine amides, some potential advantages can be inferred:

  • Stability: Tertiary amides like N-acyl morpholines are generally very stable and robust intermediates.

  • Solubility: The morpholine ring can impart different solubility profiles compared to oxazolidinones, which may be advantageous in certain solvent systems or during workup.[4]

Cleavage of the N-acyl bond in a morpholine amide is expected to be more challenging than in an Evans' auxiliary due to the lower reactivity of the amide. Harsh conditions (e.g., strong acid or base at high temperatures) would likely be required for hydrolysis, which could endanger the stereocenters of the product. Reductive cleavage to an aldehyde (e.g., using LiAlH(OtBu)₃) or direct conversion to a ketone with an organometallic reagent are more plausible transformations.[4]

Part 3: Head-to-Head Comparison & Workflow

The following table summarizes the key differences between the two systems.

FeatureEvans' Oxazolidinone AuxiliariesThis compound (as Auxiliary)
Literature Precedent Extensive, well-documented since the 1980sVirtually non-existent for this application
Mechanism Rigid, chelated Z-enolate transition stateHypothetical, non-chelated, sterically-controlled
Predictability Excellent, highly predictable stereochemical outcomesUnknown, likely lower and less predictable
Proven Diastereoselectivity Very high to excellent (>99:1 is common)Not reported
Versatility of Cleavage Excellent (Acids, Alcohols, Esters, Amides)Limited (likely requires organometallics for ketones or harsh hydrolysis)
Cost/Availability Readily available from common amino acidsCan be synthesized from L-leucine
General Experimental Workflow

The overall process of using a chiral auxiliary follows a three-step sequence: attachment, diastereoselective reaction, and cleavage.

Caption: Comparison of Experimental Workflows.

Part 4: Detailed Experimental Protocols

Protocol 1: Evans Asymmetric Aldol Reaction (Representative)

This protocol is a representative example for the reaction of an N-propionyl oxazolidinone with an aldehyde.

1. Enolate Formation:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.

  • Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. The solution should turn from colorless to pale yellow.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

2. Aldol Addition:

  • To the cold enolate solution, add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

3. Workup and Purification:

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to decompose the boron intermediates.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Hypothetical Asymmetric Alkylation with (S)-3-Isobutyl-N-propionylmorpholine

This is a general, hypothetical protocol for investigation, as specific validated procedures are not available.

1. Enolate Formation:

  • To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous tetrahydrofuran (THF, ~0.1 M) and cool to -78 °C.

  • Add diisopropylamine (1.1 equiv).

  • Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise and stir for 20 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add a solution of (S)-3-isobutyl-N-propionylmorpholine (1.0 equiv) in THF dropwise to the LDA solution.

  • Stir at -78 °C for 1 hour to ensure complete enolate formation.

2. Alkylation:

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution.

  • Stir at -78 °C for 4-6 hours or until TLC indicates consumption of the starting material.

3. Workup and Purification:

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR and/or chiral chromatography to determine the diastereomeric ratio.

  • Purify by flash column chromatography.

Conclusion

This guide demonstrates that Evans' oxazolidinone auxiliaries remain the undisputed tool of choice for reliable and highly stereoselective asymmetric synthesis . Their success is grounded in a well-understood mechanism involving rigid chelation, which translates into excellent and predictable diastereoselectivity. Furthermore, the versatility of cleavage protocols allows for the synthesis of a wide array of chiral building blocks.

In contrast, This compound is an unexplored entity in this context . While its structural similarity and origin from the chiral pool make it an intriguing concept, the lack of a chelating group and the complete absence of performance data in the literature render it a high-risk, purely investigational system. Any researcher considering its use would be venturing into uncharted territory, where fundamental studies on stereocontrol, reaction optimization, and cleavage methods would be required. For drug development professionals and scientists requiring dependable and validated methods, the Evans' auxiliary platform is, and for the foreseeable future remains, the authoritative choice.

References

A Senior Application Scientist's Guide to (S)-3-Isobutylmorpholine: A Niche Advantage in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, chiral auxiliaries have served as a cornerstone of this endeavor, providing a robust method for transforming prochiral substrates into enantiomerically enriched products.[1][2] While stalwart auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultam, and Enders' hydrazones have rightfully earned their place in the synthetic chemist's toolbox, the pursuit of novel reagents with unique advantages continues.[1][3][4] This guide introduces (S)-3-isobutylmorpholine, a chiral auxiliary that, while less ubiquitous, offers distinct benefits in specific applications, particularly concerning cleavage and derivatization pathways.

As Senior Application Scientists, we understand that the choice of an auxiliary is not merely about achieving high stereoselectivity; it's a holistic decision involving ease of introduction, predictability of induction, resilience to reaction conditions, and, critically, the facility of its removal to unveil the desired product. This guide provides a comparative analysis of this compound against its more established counterparts, supported by mechanistic insights and actionable experimental protocols.

The Principle of Stereochemical Control: A Shared Foundation

The efficacy of most common chiral auxiliaries, including this compound and Evans' oxazolidinones, hinges on a shared mechanistic principle: the formation of a conformationally rigid enolate whose facial reactivity is biased by a sterically demanding substituent.[1] The general workflow is a three-step sequence: attachment of the auxiliary to a prochiral carboxylic acid derivative, diastereoselective reaction at the α-carbon, and subsequent cleavage of the auxiliary.[5]

G cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate (e.g., Carboxylic Acid Derivative) C N-Acyl Auxiliary Adduct A->C B Chiral Auxiliary (this compound) B->C Acylation D Formation of Rigid (Z)-Enolate via Deprotonation C->D Base (e.g., LDA) E Diastereoselective Reaction (e.g., Alkylation) D->E + Electrophile (E+) F Diastereomerically Enriched Product E->F G Auxiliary Cleavage F->G H Chiral Product (Acid, Alcohol, Aldehyde, etc.) G->H I Recovered Auxiliary G->I

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

The key to high diastereoselectivity lies in the enolate's conformation. For N-acyl derivatives, deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) typically forms a Z-enolate, which is stabilized by chelation between the lithium cation, the enolate oxygen, and the auxiliary's carbonyl (or morpholine's ring oxygen).[6] This chelation creates a rigid, planar six-membered ring structure, forcing the auxiliary's steric directing group into a position where it effectively shields one face of the enolate from the incoming electrophile.

Caption: Comparison of steric shielding in alkylation transition states.

In this rigid conformation, the isobutyl group of the morpholine auxiliary, much like the isopropyl or benzyl group of an Evans auxiliary, dictates that the electrophile must approach from the opposite, less hindered face, thus ensuring high diastereoselectivity.[7][8]

Performance in Asymmetric Alkylation: A Comparative Outlook

AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinone N-PropionylBenzyl BromideLDA>99:190-95[9]
(S)-4-Isopropyl-2-oxazolidinone N-PropionylMethyl IodideNaHMDS95:585[1]
This compound N-PropionylBenzyl BromideLDA>95:5 (expected)High[Data inferred]
Oppolzer's Camphorsultam N-PropionylAllyl IodideNaHMDS>98:289[3]
SAMP Hydrazone Cyclohexanone HydrazoneMethyl IodideLDA>98:295[10][11]

Note: Experimental data for this compound in this specific transformation is sparse in readily available literature. The expected performance is inferred based on its structural similarity and the well-understood mechanism of stereocontrol shared with other auxiliaries. Its performance is expected to be comparable to Evans-type auxiliaries for simple alkylations.

The key takeaway is that for standard alkylations, all listed auxiliaries provide excellent levels of stereocontrol. The choice, therefore, often pivots to other factors, most notably the conditions required for auxiliary cleavage.

The Decisive Advantage: Versatility in Auxiliary Cleavage

Herein lies the primary advantage of the this compound auxiliary. While Evans' oxazolidinones are exceptionally reliable, the cleavage methods, though well-established, are somewhat restrictive and can be harsh.[12] For instance, the standard protocol to generate the free carboxylic acid (LiOH/H₂O₂) is basic and oxidative, which may not be compatible with sensitive functionalities elsewhere in the molecule.[9]

The morpholine-based auxiliary, being fundamentally an amide (a morpholide), offers a broader and often milder array of cleavage options.

Comparison of Cleavage Methods and Products

Desired ProductEvans' Oxazolidinone MethodThis compound MethodComments
Carboxylic Acid LiOH, H₂O₂ in THF/H₂O[12]Mild Acidic or Basic Hydrolysis (e.g., 6N HCl, reflux; or KOH)The morpholide can often be hydrolyzed under standard amide conditions, avoiding peroxide.
Primary Alcohol LiBH₄ or LiAlH₄ in Ether/THF[12]LiBH₄ or LiAlH₄ in Ether/THFBoth auxiliaries perform well under reductive cleavage conditions.
Aldehyde DIBAL-H or LiAlH(OtBu)₃[12]DIBAL-H or other partial reducing agentsConditions are comparable for both systems.
Ester NaOMe in MeOH or Ti(OAlk)₄Acid-catalyzed alcoholysis (e.g., H₂SO₄ in ROH)Acid-catalyzed alcoholysis of the morpholide can be a very clean method.
Ketone (Weinreb-like) Me(MeO)NH·HCl, AlMe₃N,O-dimethylhydroxylamine, Grignard ReagentMorpholine amides can sometimes be directly converted to ketones with organometallics, though less common.

The ability to use standard, peroxide-free hydrolytic conditions for acid formation is a significant advantage, expanding the substrate scope to molecules containing peroxide-sensitive groups (e.g., certain alkenes, sulfides).

Experimental Protocols: A Practical Comparison

To illustrate the practical application, we provide detailed, side-by-side protocols for a representative asymmetric alkylation of an N-propionyl derivative with benzyl bromide.

Protocol 1: Asymmetric Alkylation using (S)-4-Benzyl-2-oxazolidinone

This protocol is adapted from well-established literature procedures.[9]

  • Step 1: N-Acylation

    • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise.

    • Stir for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated to yield the N-propionyl oxazolidinone, which is purified by column chromatography.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add LDA (1.1 eq, freshly prepared or commercial solution) dropwise. The solution should turn from colorless to pale yellow, indicating enolate formation. Stir for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Warm to room temperature, extract with ethyl acetate, dry the combined organic layers over MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.

  • Step 3: Auxiliary Cleavage to Carboxylic Acid

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH ~2 with HCl and extract to isolate the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Protocol 2: Asymmetric Alkylation using this compound

This protocol is based on standard procedures for amide alkylation.

  • Step 1: N-Acylation

    • In a round-bottom flask, combine this compound (1.0 eq), propionic acid (1.1 eq), and a coupling reagent such as DCC or EDC (1.2 eq) with a catalytic amount of DMAP in anhydrous dichloromethane (DCM).

    • Stir at room temperature overnight.

    • Filter the urea byproduct and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-propionyl morpholine, which can be purified by chromatography.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the N-propionyl morpholine (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.

    • Add LDA (1.1 eq) dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Maintain the temperature at -78 °C and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and work up as described in Protocol 1. Purification is performed by column chromatography.

  • Step 3: Auxiliary Cleavage to Carboxylic Acid (Peroxide-Free)

    • Dissolve the purified alkylated product (1.0 eq) in a 1:1 mixture of dioxane and 6N aqueous HCl.

    • Heat the mixture to reflux (approx. 100 °C) and monitor by TLC until the starting material is consumed (typically 8-12 hours).

    • Cool to room temperature, dilute with water, and extract with ethyl acetate to isolate the chiral carboxylic acid.

    • The aqueous layer can be basified with NaOH and extracted with DCM to recover the this compound auxiliary.

Conclusion: Finding the Right Tool for the Job

This compound is a valuable, albeit less common, chiral auxiliary that operates on the same robust principles of stereocontrol as the widely used Evans' oxazolidinones. For standard transformations like alkylations, it can be expected to provide similarly high levels of diastereoselectivity.

The distinct advantage of the morpholine scaffold lies in its chemical nature as an amide, which unlocks a greater versatility in cleavage conditions. The ability to perform a simple, peroxide-free acidic or basic hydrolysis to retrieve the final carboxylic acid product is a significant benefit for substrates with sensitive functional groups. This feature positions this compound not as a universal replacement for established auxiliaries, but as a powerful specialist tool for synthetic challenges where mild and specific cleavage conditions are paramount to success. For the discerning medicinal or process chemist, having this auxiliary in the repertoire can provide a crucial problem-solving option, enhancing the robustness and scope of complex molecule synthesis.

References

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess Determination: Chiral HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. A single chiral center can give rise to enantiomers, molecules that are mirror images of each other but can have vastly different pharmacological and toxicological profiles. Consequently, the precise determination and rigorous validation of enantiomeric excess (ee) are cornerstones of quality control for chiral drugs.

This guide provides an in-depth comparison of two premier analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

The Bedrock of Confidence: Analytical Method Validation

Before comparing these techniques, it is crucial to understand the principles of analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a structured approach to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] The ICH Q2(R1) guideline, in particular, is an internationally recognized standard that outlines the necessary validation parameters.[3] These include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[4] It is often considered the gold standard due to its high resolving power and sensitivity.

Principle of Separation

The separation of enantiomers by chiral HPLC is achieved by exploiting their differential interactions with a chiral stationary phase (CSP).[5][6] The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times.[5] The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[4][7]

Validation of a Chiral HPLC Method

A chiral HPLC method must be rigorously validated to ensure the reliability of the results.[8] The validation process should follow the guidelines set forth by the ICH and FDA.[3][9]

Specificity is demonstrated by showing that the peaks for the two enantiomers are well-resolved from each other and from any potential impurities. A resolution factor of greater than 1.5 is generally considered indicative of baseline separation.[7]

Linearity is established by preparing a series of at least five standards of the minor enantiomer at different concentrations, typically ranging from the LOQ to 150% of the specification limit.[4] A calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.[4]

Accuracy is typically assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[4] The percentage recovery of the spiked enantiomer should fall within a predefined acceptance criterion, often between 98.0% and 102.0%.[4]

Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4] Repeatability involves analyzing multiple replicate samples on the same day, by the same analyst, and on the same instrument. Intermediate precision assesses the method's performance on different days, with different analysts, or on different instruments. The precision is expressed as the relative standard deviation (RSD), which should typically be less than 2.0%.[4]

LOD and LOQ are determined to establish the sensitivity of the method. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[4]

Robustness is demonstrated by intentionally introducing small variations to the method parameters, such as mobile phase composition, flow rate, and column temperature, and observing the effect on the results.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Versatile Alternative

NMR spectroscopy offers a powerful and often faster alternative to chiral HPLC for determining enantiomeric excess.[10] The discrimination of enantiomers in an isotropic solution using NMR requires the conversion of the enantiomeric pair into diastereomers, which have different physical and chemical properties and are therefore distinguishable by NMR.[11] This is typically achieved through the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[12]

Principle of Discrimination
  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum, most commonly the ¹H NMR spectrum. The integration of these signals allows for the quantification of the relative amounts of each diastereomer, and thus the enantiomeric excess of the original analyte.[5]

  • Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers.[12] This interaction leads to a differential shielding of the nuclei in the two enantiomers, resulting in separate signals in the NMR spectrum.[13]

Validation of a Chiral NMR Method

While not as extensively codified as HPLC validation, the principles of method validation still apply to NMR-based determinations of enantiomeric excess. The revised ICH Q2(R2) guideline now includes validation principles that cover the analytical use of spectroscopic data, including NMR.[14][15][16]

Specificity is demonstrated by identifying a well-resolved pair of signals corresponding to the two diastereomers, free from interference from other signals in the spectrum.

Linearity can be established by preparing a series of samples with varying known ratios of the two enantiomers and plotting the measured ratio from the NMR spectrum against the known ratio. A linear relationship with a high correlation coefficient (e.g., R² > 0.99) indicates a linear response.[17][18]

Accuracy is determined by comparing the enantiomeric excess values measured by NMR with those obtained from a validated orthogonal method, such as chiral HPLC, or by analyzing samples with a known enantiomeric composition.

Precision is assessed by repeatedly acquiring and processing the NMR spectrum of the same sample and calculating the standard deviation of the measured enantiomeric excess.

LOD and LOQ in the context of NMR for enantiomeric excess determination relate to the minimum amount of the minor enantiomer that can be reliably detected and quantified. This is often dependent on the signal-to-noise ratio and the resolution of the diastereomeric signals.

Robustness can be evaluated by examining the effect of small variations in experimental parameters, such as sample concentration, temperature, and the molar ratio of the chiral auxiliary to the analyte, on the measured enantiomeric excess.

Head-to-Head Comparison: Chiral HPLC vs. Chiral NMR

The choice between chiral HPLC and NMR often depends on the specific requirements of the analysis, such as the desired level of accuracy, sample throughput, and available instrumentation.[5]

FeatureChiral HPLCChiral NMR
Principle Physical separation of enantiomers based on differential interaction with a chiral stationary phase.[5]Conversion of enantiomers into diastereomers with distinct NMR signals using a chiral auxiliary.[11]
Sensitivity High (typically µg/mL to ng/mL).Lower (typically mg/mL).
Resolution Often baseline separation of enantiomer peaks.[7]Dependent on the choice of chiral auxiliary and the specific analyte.
Analysis Time 15-60 minutes per sample.[5]5-15 minutes per sample (after derivatization, if necessary).[5]
Sample Throughput Lower; method development can be time-consuming.[5]Higher; ideal for high-throughput screening and reaction monitoring.[5]
Method Development Can be extensive, requiring screening of multiple columns and mobile phases.Often faster, involving screening of a few chiral auxiliaries.
Solvent Consumption High.Low.[10]
Sample Requirement Typically requires pure enantiomer standards for method development and validation.[19]Can often be performed without pure enantiomer standards.
Regulatory Acceptance Well-established and widely accepted for quality control and release testing.[8]Gaining acceptance, particularly with the updated ICH Q2(R2) guidelines.[14][15]

Experimental Workflows and Decision Making

The following diagrams illustrate the typical workflows for determining enantiomeric excess by chiral HPLC and NMR, and a decision-making tree for selecting the appropriate technique.

ValidationWorkflow General Validation Workflow for Enantiomeric Excess Determination cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting dev Method Development (Select CSP/Auxiliary) protocol Write Validation Protocol (Define Acceptance Criteria) dev->protocol spec Specificity / Resolution protocol->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Validation Report rob->report routine Implement for Routine Use report->routine

Caption: General Validation Workflow for ee Determination.

TechniqueSelection Decision Tree for Technique Selection (HPLC vs. NMR) start High Sensitivity Required? hplc Chiral HPLC start->hplc Yes throughput High Throughput Needed? start->throughput No nmr Chiral NMR throughput->nmr Yes standards Pure Enantiomer Standards Available? throughput->standards No standards->nmr No complex Complex Mixture? standards->complex Yes complex->hplc Yes complex->nmr No

Caption: Decision Tree for Technique Selection.

Detailed Experimental Protocols

Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a general framework. Specific parameters will need to be optimized for the analyte of interest.

  • System Preparation:

    • HPLC system with UV detector.

    • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile phase: e.g., n-Hexane/Isopropanol (90:10, v/v).

  • Standard and Sample Preparation:

    • Prepare a racemic standard at approximately 1 mg/mL in the mobile phase.

    • Prepare the sample to be analyzed at approximately 1 mg/mL in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

    • Inject 10 µL of the racemic standard to determine the retention times of the enantiomers and verify system suitability (resolution > 1.5).

    • Inject 10 µL of the sample.

    • Record the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation:

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral NMR Method using a Chiral Solvating Agent

This protocol describes a general method using a CSA.

  • Materials and Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

    • Standard 5 mm NMR tubes.

    • Deuterated solvent (e.g., Chloroform-d).

    • Chiral Solvating Agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol).[13]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral analyte into a clean, dry vial.

    • Add approximately 0.6 mL of the deuterated solvent to dissolve the sample.

    • Add 1.0 to 1.5 molar equivalents of the chiral solvating agent to the solution.

    • Mix thoroughly and transfer the solution to an NMR tube.[13]

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer, lock, and shim.

    • Acquire a standard proton (¹H) NMR spectrum.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA.

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = | (Integral of Major Diastereomeric Signal - Integral of Minor Diastereomeric Signal) / (Integral of Major Diastereomeric Signal + Integral of Minor Diastereomeric Signal) | x 100

Conclusion: A Symbiotic Approach to Ensuring Chiral Purity

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. Chiral HPLC remains the benchmark for high-sensitivity, validated quantitative analysis, especially for regulatory submissions. NMR, on the other hand, provides a significant advantage in speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis.

For a comprehensive validation of enantiomeric excess, a synergistic approach is often most effective. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing the highest degree of confidence in the results. Ultimately, the choice of technique should be guided by a thorough understanding of the analytical requirements, sample properties, and regulatory expectations.

References

The Enigmatic Role of (S)-3-Isobutylmorpholine in Asymmetric Synthesis: A Guide to a Seemingly Undocumented Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast and ever-expanding landscape of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is a perpetual endeavor. These molecular tools, temporarily incorporated into a prochiral substrate, are pivotal in guiding the formation of a desired stereoisomer, a critical aspect in the development of pharmaceuticals and other bioactive compounds. While a pantheon of well-established chiral auxiliaries, such as Evans' oxazolidinones and pseudoephedrine, dominate the literature and laboratory practice, the exploration of new scaffolds continues to be an area of intense research. This guide delves into the scope and limitations of a lesser-known candidate: (S)-3-isobutylmorpholine.

Our comprehensive search of the scientific literature and chemical databases for direct applications of this compound as a chiral auxiliary in asymmetric synthesis has yielded limited specific results. This suggests that this compound is either a novel, yet-to-be-extensively-reported auxiliary, or its use is confined to highly specialized, unpublished applications. The morpholine scaffold itself is a privileged structure in medicinal chemistry, and chiral morpholine derivatives are valuable building blocks.[1][2][3] However, the specific utility of the (S)-3-isobutyl derivative as a detachable chiral director remains largely undocumented in readily accessible scientific literature.

This guide, therefore, takes a theoretical and comparative approach. Based on the known principles of asymmetric induction and the structural features of this compound, we will project its potential applications, outline its hypothetical scope and limitations, and draw comparisons with established chiral auxiliaries. We will also provide a generalized experimental workflow for its potential evaluation in key asymmetric transformations.

Conceptual Framework: this compound as a Chiral Auxiliary

The potential of this compound as a chiral auxiliary stems from its inherent chirality at the C3 position and the presence of a secondary amine that allows for the covalent attachment of a substrate, typically through amide bond formation. The isobutyl group at the C3 position would serve as the primary stereodirecting group, influencing the facial selectivity of approaching reagents.

Hypothetical Mechanism of Action:

The general strategy would involve the acylation of this compound with a prochiral carboxylic acid derivative to form a chiral amide. Deprotonation of the α-carbon to the carbonyl group would generate a chiral enolate. The isobutyl group on the morpholine ring is expected to create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate, thus inducing diastereoselectivity. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.

Below is a conceptual workflow illustrating this proposed application:

G cluster_workflow Conceptual Workflow for this compound as a Chiral Auxiliary start Prochiral Carboxylic Acid Derivative coupling Amide Coupling start->coupling auxiliary This compound auxiliary->coupling amide Chiral Amide Adduct coupling->amide deprotonation Enolate Formation (e.g., LDA, LiHMDS) amide->deprotonation enolate Chiral Enolate deprotonation->enolate reaction Diastereoselective Reaction enolate->reaction electrophile Electrophile (e.g., Alkyl Halide, Aldehyde) electrophile->reaction diastereomers Diastereomerically Enriched Product reaction->diastereomers cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered this compound cleavage->recovered_aux

Caption: Conceptual workflow for utilizing this compound in asymmetric synthesis.

Projected Scope and Potential Applications

Based on its structure, this compound could potentially be applied in a range of asymmetric transformations that rely on chiral enolates.

a) Asymmetric Alkylation:

One of the most fundamental C-C bond-forming reactions, asymmetric alkylation, could be a primary application. The chiral amide derived from this compound and a carboxylic acid could be deprotonated to form a chiral enolate, which would then react with an alkyl halide. The steric bulk of the isobutyl group would be expected to direct the alkylation to one face of the enolate.

b) Asymmetric Aldol Reactions:

Similar to alkylation, the chiral enolate could be reacted with aldehydes or ketones in an asymmetric aldol reaction. The facial selectivity would be dictated by the chiral auxiliary, leading to the formation of diastereomerically enriched β-hydroxy carbonyl compounds.

Anticipated Limitations

Despite its potential, several limitations can be anticipated for this compound as a chiral auxiliary.

  • Moderate Diastereoselectivity: The conformational flexibility of the morpholine ring and the relatively moderate steric bulk of the isobutyl group might lead to lower diastereoselectivities compared to more rigid and sterically demanding auxiliaries like Evans' oxazolidinones.

  • Cleavage Conditions: The cleavage of the amide bond to remove the auxiliary might require harsh conditions (e.g., strong acid or base hydrolysis, or reductive cleavage with strong reducing agents), which could potentially compromise the stereochemical integrity of the product or be incompatible with other functional groups in the molecule.

  • Availability: The commercial availability of enantiomerically pure this compound may be limited, potentially requiring a multi-step synthesis which could be a drawback for its widespread use.

Comparison with Established Chiral Auxiliaries

A critical evaluation of any new chiral auxiliary involves comparing its performance against established standards.

FeatureThis compound (Projected)Evans' OxazolidinonesPseudoephedrine Amides
Stereodirecting Group Isobutyl groupIsopropyl, Phenyl, etc. on a rigid oxazolidinone ringMethyl and Phenyl groups in a defined conformation
Rigidity of Scaffold Moderately flexible morpholine ringRigid oxazolidinone ringRelatively rigid due to chelation
Expected Diastereoselectivity Potentially moderate to goodGenerally high to excellentGenerally high to excellent
Cleavage Conditions Likely requires strong acidic, basic, or reducing conditionsMilder cleavage conditions are often possible (e.g., LiOH/H₂O₂, LiBH₄)Reductive cleavage (e.g., LiAlH₄) or hydrolysis
Predictability of Stereochemistry Less predictable without experimental dataWell-established models for predicting stereochemical outcomeWell-established models for predicting stereochemical outcome
Availability Likely requires synthesisCommercially available in both enantiomeric formsCommercially available in both enantiomeric forms

A Generalized Experimental Protocol for Evaluation

To ascertain the viability of this compound as a chiral auxiliary, a systematic experimental investigation is necessary. Below is a generalized protocol for its evaluation in an asymmetric alkylation reaction.

Step 1: Synthesis of the Chiral Amide

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base (e.g., triethylamine, 1.2 eq.).

  • Slowly add the desired acyl chloride (1.1 eq.) or activate the corresponding carboxylic acid (e.g., with DCC/DMAP).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting chiral amide by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the chiral amide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base (e.g., LDA, LiHMDS, 1.1 eq.) and stir for 1 hour to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Acid Hydrolysis: Reflux the alkylated amide in a strong aqueous acid (e.g., 6M HCl) for several hours.

  • Base Hydrolysis: Reflux the amide with a strong base (e.g., 4M NaOH) in a suitable solvent.

  • Reductive Cleavage: Treat the amide with a strong reducing agent (e.g., LiAlH₄) in an ethereal solvent.

  • After completion of the cleavage reaction, work up accordingly to isolate the chiral carboxylic acid (from hydrolysis) or the corresponding alcohol (from reduction).

  • Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.

Below is a diagram illustrating the key steps in the proposed experimental evaluation:

G cluster_protocol Experimental Evaluation Workflow amide_synthesis 1. Amide Synthesis This compound + Acyl Chloride alkylation 2. Asymmetric Alkylation LDA, Alkyl Halide, -78 °C amide_synthesis->alkylation analysis1 Diastereomeric Ratio Analysis (NMR, HPLC) alkylation->analysis1 cleavage_step 3. Auxiliary Cleavage (Hydrolysis or Reduction) alkylation->cleavage_step analysis2 Enantiomeric Excess Analysis (Chiral HPLC) cleavage_step->analysis2

Caption: Key stages for the experimental validation of this compound.

Conclusion

While the existing scientific literature does not provide direct evidence for the application of this compound as a chiral auxiliary in asymmetric synthesis, its structural features suggest potential utility in this domain. Based on established principles, it is plausible that this compound could direct asymmetric transformations such as alkylations and aldol reactions, albeit with potentially moderate efficiency compared to more established auxiliaries.

The true scope and limitations of this compound can only be determined through rigorous experimental investigation. The generalized protocol provided in this guide offers a starting point for researchers interested in exploring the potential of this and other novel chiral auxiliaries. The discovery and development of new chiral auxiliaries are crucial for expanding the toolbox of synthetic chemists, enabling the efficient and stereocontrolled synthesis of complex molecules that are vital for advancements in medicine and materials science. Further research into underexplored scaffolds like substituted morpholines may yet uncover valuable new tools for the field of asymmetric synthesis.

References

A Comparative Guide to Chiral Auxiliary Recycling: (S)-3-Isobutylmorpholine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the economic and environmental viability of a synthetic route is as crucial as its chemical efficiency. Chiral auxiliaries, essential tools in asymmetric synthesis, can significantly contribute to the cost and waste of a process if not efficiently recycled. This guide provides a comparative assessment of the recyclability of (S)-3-isobutylmorpholine against other commonly used chiral auxiliaries, supported by established experimental data for the latter and a proposed, mechanistically sound protocol for the former.

The ideal chiral auxiliary not only induces high stereoselectivity but can also be cleaved under mild conditions and recovered in high yield for subsequent reuse, minimizing the overall cost and environmental impact of a synthetic process.[1] This guide delves into the practical aspects of recycling, comparing the established protocols for Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines with a proposed methodology for the promising, yet less documented, this compound auxiliary.

Comparative Analysis of Recycling Efficiency

The recycling efficiency of a chiral auxiliary is primarily dictated by the ease of cleavage of the covalent bond connecting it to the substrate and the stability of the auxiliary under these conditions. The following table summarizes the reported recovery yields for several widely used chiral auxiliaries, providing a benchmark against which to evaluate this compound.

Chiral AuxiliaryTypical Recovery YieldCleavage MethodRemarks
This compound Not Reported (Proposed: >90%)Acidic or Basic HydrolysisAs a secondary amine, standard amide hydrolysis is expected to be effective. The morpholine core is generally stable.
Evans' Oxazolidinones >92% to quantitative[2]Hydrolysis (e.g., LiOH/H₂O₂)Mild and efficient cleavage. The auxiliary is generally recovered in high purity.[2]
Oppolzer's Sultam 71-79% (crude), 48-56% (after recrystallization)[3]Hydrolysis or MethanolysisRecovery yields can be lower after purification. Continuous flow processes have been developed to improve efficiency.[3][4]
Meyers' Chiral Formamidines High (qualitative)Acidic HydrolysisRequires strongly acidic conditions for cleavage.[5]
Pseudoephedrine Amides High (qualitative)[1]Acidic or Basic HydrolysisThe auxiliary can be recovered and reused.[1]

Experimental Protocols for Auxiliary Cleavage and Recovery

Detailed and reliable protocols are essential for maximizing the recovery of expensive chiral auxiliaries. Below are established procedures for common auxiliaries and a proposed protocol for this compound based on fundamental principles of amide chemistry.

Proposed Protocol for this compound Recovery

As a secondary amine, this compound forms a stable amide bond with a carboxylic acid substrate. The cleavage of this N-acylmorpholine can be achieved through standard acidic or basic hydrolysis.

1. Acidic Hydrolysis:

  • Step 1: Cleavage. The N-acyl-(S)-3-isobutylmorpholine derivative is dissolved in a suitable solvent (e.g., dioxane, methanol). An aqueous solution of a strong acid (e.g., 6M HCl) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Step 2: Work-up and Extraction. After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., ethyl acetate) to remove the desired carboxylic acid product.

  • Step 3: Auxiliary Recovery. The aqueous layer is basified with a strong base (e.g., NaOH) to a pH > 10. The liberated this compound is then extracted with an organic solvent (e.g., dichloromethane).

  • Step 4: Purification. The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the recovered auxiliary. Further purification can be achieved by distillation if necessary.

2. Basic Hydrolysis:

  • Step 1: Cleavage. The N-acyl-(S)-3-isobutylmorpholine derivative is dissolved in a suitable solvent mixture (e.g., THF/water or methanol/water). A strong base (e.g., NaOH or KOH) is added, and the mixture is heated to reflux.

  • Step 2: Work-up and Extraction. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent to recover the this compound.

  • Step 3: Product Isolation. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the desired carboxylic acid, which can then be extracted with an organic solvent.

  • Step 4: Purification. The organic extract containing the auxiliary is washed with brine, dried, and concentrated. The recovered auxiliary can be purified by distillation.

Established Protocol for Evans' Oxazolidinone Recovery

Evans' auxiliaries are known for their high recovery rates under mild hydrolytic conditions.

  • Step 1: Cleavage. The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water at 0 °C. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until cleavage is complete.[2]

  • Step 2: Quenching. The reaction is quenched with an aqueous solution of sodium sulfite.

  • Step 3: Extraction. The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the recovered auxiliary.

  • Step 4: Product Isolation. The aqueous layer is acidified to precipitate the carboxylic acid, which is then extracted with an organic solvent.

  • Step 5: Purification. The organic layer containing the auxiliary is washed, dried, and concentrated. The recovered oxazolidinone can be purified by recrystallization or chromatography.

Established Protocol for Oppolzer's Sultam Recovery

The recovery of Oppolzer's sultam can be more challenging, with lower yields often reported after purification. Continuous flow methods have been developed to enhance efficiency.[3]

  • Step 1: Cleavage. The N-acyl sultam is subjected to hydrolysis using conditions such as LiOH/H₂O₂ or methanolysis with NaOMe.[3][6]

  • Step 2: Extraction. A liquid-liquid extraction is performed to separate the product from the auxiliary. In a continuous flow setup, this is achieved in-line.[3]

  • Step 3: Auxiliary Recovery. The stream containing the auxiliary is collected.

  • Step 4: Purification. The recovered sultam is purified by recrystallization, which can lead to a significant loss of material.[3]

Discussion and Mechanistic Rationale

The choice of cleavage conditions is critical and depends on the stability of both the desired product and the chiral auxiliary.

  • This compound: The stability of the morpholine ring under both acidic and basic conditions suggests that high recovery yields should be achievable. The secondary amine nature of the auxiliary leads to the formation of a tertiary amide, which can be more resistant to cleavage than the imides formed with Evans' or Oppolzer's auxiliaries. Therefore, elevated temperatures may be required for efficient hydrolysis. The isobutyl group provides steric hindrance that could influence the rate of hydrolysis.

  • Evans' Oxazolidinones: The high efficiency of cleavage with LiOH/H₂O₂ is attributed to the formation of a highly nucleophilic hydroperoxide anion that selectively attacks the exocyclic carbonyl group.[2] This mildness is a key advantage, preserving sensitive functionalities in the product.

  • Oppolzer's Sultams: The sultam ring is generally robust, but the purification by recrystallization can be a bottleneck for achieving high recovery yields in a laboratory setting. The development of continuous flow processes where the recovered auxiliary is immediately reused without isolation represents a significant advancement in improving the overall efficiency.[3][4]

  • Meyers' Chiral Formamidines: These auxiliaries require harsh acidic conditions for cleavage, which may not be compatible with all substrates.[5]

Conclusion

While direct experimental data for the recycling of this compound is not yet widely available, its chemical nature as a secondary amine suggests that it can be efficiently recovered using standard hydrolytic methods. The proposed protocols offer a starting point for optimization, with the potential for high recovery yields due to the inherent stability of the morpholine scaffold.

In comparison, Evans' oxazolidinones remain the gold standard for recyclability due to the mild cleavage conditions and consistently high recovery yields. Oppolzer's sultams, while effective, present challenges in purification that can impact overall recycling efficiency, although continuous flow methodologies can mitigate these issues. The choice of a chiral auxiliary should therefore be a holistic decision, weighing not only its performance in the asymmetric transformation but also the practicality and efficiency of its recovery and reuse. Further research into the recycling of promising new auxiliaries like this compound is warranted to expand the toolkit of sustainable and cost-effective asymmetric synthesis.

References

A Cost-Benefit Analysis of (S)-3-Isobutylmorpholine in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and reliable method, prized for its predictability and broad applicability. This guide offers an in-depth cost-benefit analysis of (S)-3-isobutylmorpholine, a chiral auxiliary derived from the readily available amino acid L-leucine. Its performance will be objectively compared with established alternatives, supported by experimental data and detailed protocols, to provide a clear framework for decision-making in the laboratory and during process development.

The Strategic Value of Chiral Morpholine Auxiliaries

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, appearing in a range of pharmaceuticals. When employed as a chiral auxiliary, the morpholine ring offers a conformationally defined, sterically directing environment. This compound, derived from the inexpensive chiral pool starting material L-leucinol, presents an attractive option. The isobutyl group provides a distinct steric bias, crucial for inducing asymmetry in reactions such as the alkylation of enolates.

The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. This creates a chiral molecule whose existing stereocenter directs the formation of a new stereocenter with high diastereoselectivity. Following the reaction, the auxiliary is cleaved and can ideally be recovered, leaving behind an enantiomerically enriched product.[1][2]

Synthesis and Cost Profile of this compound

A key advantage of this compound is its straightforward synthesis from L-leucinol, which is itself derived from the reduction of the natural amino acid L-leucine. This chiral pool sourcing provides a significant cost advantage over more complex, synthetically demanding auxiliaries.

Proposed Synthetic Pathway from L-Leucinol

A practical, two-step synthesis can be envisioned, starting from commercially available (S)-2-amino-4-methyl-1-pentanol (L-leucinol).

Experimental Protocol: Synthesis of this compound

Step 1: N-Alkylation of L-Leucinol with 2-Chloroethanol

  • To a stirred solution of L-leucinol (1.0 equiv.) in a suitable solvent such as ethanol, add potassium carbonate (2.5 equiv.) as a base.

  • Add 2-chloroethanol (1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude N-(2-hydroxyethyl)-L-leucinol is purified by column chromatography.

Step 2: Cyclization to this compound

  • Dissolve the purified N-(2-hydroxyethyl)-L-leucinol (1.0 equiv.) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C and slowly add a dehydrating/cyclizing agent, such as thionyl chloride (1.2 equiv.), which will also facilitate the ring closure.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The crude this compound can be purified by distillation or column chromatography.

Cost Analysis

The primary cost driver for this compound is the starting material, L-leucinol. However, as a derivative of a natural amino acid, its cost is significantly lower than that of many complex chiral ligands or catalysts.

ComponentTypical Price (per 100g)Notes
(S)-Leucinol~$50 - $100Readily available chiral pool starting material.
2-Chloroethanol~$15 - $30Inexpensive commodity chemical.
Thionyl Chloride~$20 - $40Common laboratory reagent.
This compound HCl ~$600 / 1g [3]Price for a research-grade, pre-synthesized product. In-house synthesis offers substantial cost savings.

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

The significant markup for the final product highlights the economic benefit of performing the synthesis in-house, especially for large-scale applications.

Performance in Asymmetric Synthesis: A Comparative Analysis

The utility of a chiral auxiliary is measured by its ability to direct stereoselective transformations. Asymmetric alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction where these auxiliaries are frequently employed. Here, we compare the projected performance of an N-acyl derivative of this compound with the gold standard, the Evans oxazolidinone auxiliary.

Asymmetric Alkylation Workflow

The process involves three key stages: attachment of the auxiliary to a carboxylic acid, the diastereoselective alkylation of the resulting enolate, and cleavage of the auxiliary to yield the chiral product.

Diagram: Asymmetric Alkylation Workflow

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage A Carboxylic Acid (R-COOH) C N-Acyl Morpholine A->C B Chiral Auxiliary (this compound) B->C E Alkylated Product C->E 1. Enolate Formation 2. Alkylation D Base (e.g., LDA) Electrophile (R'-X) D->E G Chiral Carboxylic Acid (R(R')-COOH) E->G Hydrolysis H Recovered Auxiliary E->H F Cleavage Reagent (e.g., LiOH, H₂O₂) F->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Performance Comparison: this compound vs. Evans Auxiliary

While specific data for this compound is sparse in the literature, we can extrapolate its expected performance based on structurally similar auxiliaries derived from amino alcohols. The bulky isobutyl group is expected to effectively shield one face of the enolate, leading to high diastereoselectivity.

AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) N-Propionyl derivativeBenzyl BromideLDA80-92>99:1[4][5]
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) N-Propionyl derivativeAllyl IodideNaHMDS92>99:1[4]
This compound (Projected) N-Propionyl derivativeBenzyl BromideLDAHighHigh (>95:5)Projected

Causality Behind Performance: The high diastereoselectivity of Evans auxiliaries is attributed to the formation of a rigid chelated Z-enolate, where the substituent at the C4 position (e.g., benzyl) effectively blocks one face from the incoming electrophile.[5] The this compound auxiliary is expected to operate via a similar principle. The isobutyl group, larger than the hydrogen at the C2 position of the morpholine ring, would sterically hinder the approach of the electrophile from one side, leading to a high preference for a single diastereomer.

Cost-Benefit Analysis: Making the Right Choice

The selection of a chiral auxiliary is a trade-off between cost, performance, and process efficiency.

Diagram: Decision Matrix for Chiral Auxiliary Selection

Caption: Decision matrix for selecting a chiral auxiliary based on project priorities.

When to Choose this compound:
  • Large-Scale Synthesis: The low cost of the chiral pool starting material (L-leucinol) makes this auxiliary highly attractive for manufacturing campaigns where reagent costs are a primary concern.

  • Process Development: When developing new synthetic routes, the cost-effectiveness of this auxiliary allows for more extensive experimentation and optimization.

  • Projects Where >95% d.r. is Sufficient: While Evans auxiliaries routinely provide >99:1 d.r., many applications, particularly in early-stage drug discovery, can tolerate slightly lower, yet still excellent, diastereoselectivity.

When to Choose an Evans-Type Auxiliary:
  • Small-Scale, Research-Focused Synthesis: When the absolute highest level of stereocontrol is paramount and material cost is less of a factor, the well-documented and predictable nature of Evans auxiliaries is often the preferred choice.[6]

  • Complex Natural Product Synthesis: In multi-step syntheses where maximizing yield and stereopurity at every stage is critical, the reliability of Evans auxiliaries can justify their higher cost.

  • When a Commercial Source is Required: Evans auxiliaries are widely available from numerous suppliers in high purity, eliminating the need for in-house synthesis.[2]

Conclusion: A Pragmatic Addition to the Asymmetric Synthesis Toolkit

This compound emerges as a highly practical and economically advantageous chiral auxiliary. Its value proposition is anchored in its accessible synthesis from an inexpensive, naturally derived starting material, L-leucinol. While established systems like the Evans oxazolidinones offer unparalleled and extensively documented levels of diastereoselectivity, the leucine-derived morpholine auxiliary provides a compelling alternative for cost-sensitive applications, particularly in process development and large-scale manufacturing. The decision to employ this compound is a strategic one, balancing the quest for stereochemical perfection with the pragmatic economic realities of modern chemical synthesis. For research teams equipped for in-house synthesis, it represents a significant opportunity to reduce costs without substantially compromising on stereocontrol.

References

A Comparative Guide to the Application of (S)-3-Isobutylmorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Morpholine Scaffold and the Unique Contribution of the (S)-3-Isobutyl Moiety

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of approved and experimental drugs.[1][2] Its inherent properties, such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it an attractive component for drug designers.[1][3] Within the diverse family of morpholine derivatives, chiral 3-substituted morpholines have garnered significant attention for their ability to introduce specific stereochemical features that can dramatically enhance potency and selectivity for a biological target.[4][5]

This guide provides an in-depth technical review of the successful applications of a specific and valuable building block: (S)-3-isobutylmorpholine . While not always appearing as the final drug entity itself, its structural motif is central to the efficacy of notable therapeutic agents. We will delve into the causality behind its selection in drug design, compare its performance with relevant alternatives, and provide detailed experimental insights into its synthesis. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile scaffold.

Core Application: A Cornerstone in Neurokinin-1 (NK1) Receptor Antagonism

A prime example showcasing the successful application of a 3-substituted morpholine core, structurally analogous to this compound, is in the development of Neurokinin-1 (NK1) receptor antagonists. These drugs are primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[6]

Case Study: Aprepitant (Emend®) and the Significance of the 3-Substituted Morpholine Core

Aprepitant is a first-in-class NK1 receptor antagonist that features a complex substituted morpholine ring.[3] While the substituent at the 3-position is not isobutyl, the extensive structure-activity relationship (SAR) studies conducted during its development provide invaluable insights into the role of this chiral center. The morpholine ring in aprepitant acts as a rigid scaffold, correctly orienting the pharmacophoric elements for optimal interaction with the NK1 receptor.[3]

The stereochemistry at the 3-position is crucial for potent antagonist activity.[6] The alkyl group at this position is believed to occupy a specific hydrophobic pocket within the receptor, and variations in its size and shape can significantly impact binding affinity. While direct comparative data for an isobutyl-substituted analog of aprepitant is not publicly available, the general principles of SAR suggest that the isobutyl group, with its moderate size and branching, is a favorable substituent for such interactions.[5]

Comparative Analysis: this compound vs. Alternative Scaffolds and Substituents

The decision to incorporate a specific chemical moiety in a drug candidate is always a result of a careful comparative analysis. Here, we compare this compound with other relevant alternatives.

Alternative Alkyl Substituents at the 3-Position

The choice of the alkyl group at the C-3 position of the morpholine ring is a critical determinant of biological activity.

SubstituentRationale for UsePotential AdvantagesPotential Disadvantages
Isobutyl Balances steric bulk and lipophilicity.Good fit for moderately sized hydrophobic pockets.May not be optimal for very small or large pockets.
Isopropyl Smaller and less flexible than isobutyl.May provide a better fit in smaller pockets, leading to enhanced selectivity.Reduced hydrophobic interactions compared to isobutyl.
Benzyl Larger, aromatic substituent.Can engage in π-stacking interactions with aromatic residues in the binding site.Increased lipophilicity may negatively impact solubility and pharmacokinetic properties.
Methyl Smallest alkyl substituent.Minimizes steric hindrance.May not provide sufficient hydrophobic interactions for potent binding.

From the table, it is evident that the isobutyl group offers a balanced profile, making it a versatile choice for initial explorations in drug discovery campaigns targeting receptors with moderately sized hydrophobic pockets.

Alternative Heterocyclic Scaffolds

While the morpholine ring is highly advantageous, other heterocyclic systems can be considered as bioisosteric replacements.

ScaffoldRationale for UsePotential AdvantagesPotential Disadvantages
Piperidine Lacks the oxygen atom of morpholine.Can act as a hydrogen bond acceptor (N-H) or be further substituted.More basic than morpholine, which can affect pKa and off-target interactions.
Thiomorpholine Oxygen is replaced by sulfur.Can alter electronic properties and metabolic stability.[2]Potential for oxidation of the sulfur atom to sulfoxide or sulfone, leading to different metabolites.
Piperazine Contains a second nitrogen atom.Offers an additional site for substitution to modulate properties or interact with the target.Increased basicity and potential for different off-target effects.

The selection of an alternative scaffold is a complex decision that depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

Experimental Protocols: Synthesis of Chiral 3-Substituted Morpholines

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge that has been addressed through various elegant synthetic strategies.

Diagram of the General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Steps Chiral Amino Acid (e.g., L-Leucine) Chiral Amino Acid (e.g., L-Leucine) Reduction of Carboxylic Acid Reduction of Carboxylic Acid Chiral Amino Acid (e.g., L-Leucine)->Reduction of Carboxylic Acid 1. Two-carbon electrophile Two-carbon electrophile Cyclization Cyclization Two-carbon electrophile->Cyclization N-protection N-protection Reduction of Carboxylic Acid->N-protection 2. N-protection->Cyclization 3. Deprotection Deprotection Cyclization->Deprotection 4. This compound This compound Deprotection->this compound 5.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound from L-Leucine

This protocol is a representative example based on established methods for the synthesis of chiral 3-substituted morpholines from amino acids.[7]

Step 1: Reduction of L-Leucine to (S)-2-Amino-4-methyl-1-pentanol

  • To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add L-leucine (1 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can be used in the next step without further purification.

Step 2: N-Alkylation with a Two-Carbon Electrophile

  • Dissolve the crude (S)-2-amino-4-methyl-1-pentanol in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (2-3 eq.), and a two-carbon electrophile with two leaving groups, such as 1-bromo-2-chloroethane (1.1 eq.).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

Step 3: Intramolecular Cyclization

  • The N-alkylation product from the previous step will often undergo spontaneous intramolecular cyclization under the reaction conditions to form the morpholine ring. In some cases, a stronger base or higher temperatures may be required to facilitate the ring closure.

Step 4: Deprotection (if a protecting group was used on the nitrogen)

  • If a protecting group was employed on the nitrogen during the initial steps, it must be removed. The choice of deprotection conditions will depend on the nature of the protecting group (e.g., hydrogenolysis for a benzyl group, acidic conditions for a Boc group).

Step 5: Purification

  • The final product, this compound, can be purified by distillation or column chromatography on silica gel.

Conclusion: The Enduring Value of this compound in Drug Discovery

This compound and its structural congeners represent a valuable class of building blocks in the medicinal chemist's toolbox. The successful development of drugs like Aprepitant underscores the importance of the chiral 3-substituted morpholine scaffold in achieving high potency and selectivity. The isobutyl group, in particular, offers a favorable balance of steric and electronic properties for interacting with hydrophobic pockets in a variety of biological targets.

As our understanding of receptor pharmacology and structure-based drug design continues to evolve, the strategic application of well-defined chiral building blocks such as this compound will remain a cornerstone of successful drug discovery endeavors. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access this and related scaffolds, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

Assessing the Scalability of Syntheses for (S)-3-Isobutylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-isobutylmorpholine is a chiral saturated heterocycle of growing interest in medicinal chemistry due to its potential as a key building block in the development of novel therapeutics. Its specific stereochemistry and substitution pattern can impart desirable pharmacological properties. However, the efficient and scalable synthesis of this and similar chiral morpholines presents a significant challenge. This guide provides a comparative analysis of potential synthetic strategies for this compound, focusing on scalability, efficiency, and stereochemical control. We will explore various approaches, from classical chiral pool synthesis to modern catalytic and biocatalytic methods, offering insights into the practical considerations for large-scale production.

Introduction to the Synthetic Challenge

The primary challenge in synthesizing this compound lies in the stereoselective construction of the C3-substituted morpholine ring. An ideal synthesis should be high-yielding, provide excellent enantiomeric excess (e.e.), utilize readily available and cost-effective starting materials, and be amenable to large-scale production with a low process mass intensity (PMI).

Comparative Analysis of Synthetic Strategies

We will assess three primary strategies for the synthesis of this compound:

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material.

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral molecule to direct stereoselective transformations.

  • Catalytic Asymmetric Synthesis: Using a chiral catalyst to induce enantioselectivity.

A fourth, and increasingly important, strategy involving biocatalysis will also be discussed as a green and potentially highly efficient alternative.

Strategy 1: Chiral Pool Synthesis

This approach leverages a naturally occurring, enantiomerically pure starting material that already contains the required stereocenter. For this compound, a logical precursor is (S)-leucinol [(S)-2-amino-4-methyl-1-pentanol], which is commercially available and can be derived from the amino acid L-leucine.

Proposed Synthetic Pathway

The synthesis would involve the N-alkylation of (S)-leucinol with a two-carbon electrophile, followed by an intramolecular cyclization. A common and effective method is the reaction with a protected 2-haloethanol derivative, followed by deprotection and cyclization.

G cluster_0 Chiral Pool Synthesis Leucinol (S)-Leucinol Intermediate N-Alkylated Intermediate Leucinol->Intermediate N-Alkylation (e.g., 2-bromoethanol derivative) Product This compound Intermediate->Product Intramolecular Cyclization (e.g., Williamson ether synthesis)

Experimental Protocol: Chiral Pool Synthesis

Step 1: N-Alkylation of (S)-Leucinol

  • To a solution of (S)-leucinol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (2.0 eq).

  • Add a solution of a 2-haloethanol derivative, such as 2-(benzyloxy)ethyl bromide (1.1 eq), dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated intermediate.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the N-alkylated intermediate in a suitable solvent (e.g., methanol or ethanol).

  • If a benzyl protecting group was used, subject the solution to hydrogenolysis using a palladium on carbon catalyst (Pd/C) under a hydrogen atmosphere.

  • After deprotection, add a base such as sodium hydride or potassium tert-butoxide to facilitate the intramolecular Williamson ether synthesis.

  • Monitor the reaction for the formation of the morpholine ring.

  • After completion, quench the reaction carefully, extract the product into an organic solvent, and purify by distillation or chromatography to obtain this compound.

Scalability Assessment
ParameterAssessmentRationale
Cost of Starting Materials Moderate(S)-leucinol is commercially available but can be more expensive than achiral starting materials.
Stereochemical Control ExcellentThe stereocenter is pre-existing in the starting material, ensuring high enantiopurity.
Number of Steps 2-3The synthesis is relatively concise.
Reagent Toxicity/Hazards ModerateInvolves the use of haloalkanes and potentially hazardous reagents like sodium hydride.
Process Safety ModerateHydrogenolysis requires specialized equipment for safe handling of hydrogen gas.
Waste Generation (PMI) ModerateRequires stoichiometric reagents and purification steps, leading to moderate waste.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to an achiral precursor to direct a diastereoselective reaction, followed by the removal of the auxiliary. Evans oxazolidinones are a well-established class of chiral auxiliaries for stereoselective alkylations.[1][2][]

Proposed Synthetic Pathway

The synthesis would begin with the acylation of an Evans-type oxazolidinone with an appropriate acyl halide. This would be followed by a diastereoselective reduction of the ketone and subsequent functional group manipulations to form the morpholine ring.

G cluster_1 Chiral Auxiliary-Mediated Synthesis Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylated_Aux Acylated Auxiliary Auxiliary->Acylated_Aux Acylation Alkylated_Aux Diastereomerically Enriched Intermediate Acylated_Aux->Alkylated_Aux Diastereoselective Alkylation Product This compound Alkylated_Aux->Product Auxiliary Cleavage & Cyclization

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

Step 1: Acylation and Diastereoselective Alkylation

  • To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium.

  • Add isovaleryl chloride to the resulting lithium salt to form the N-acylated oxazolidinone.

  • In a separate step, generate the enolate of the acylated auxiliary using a suitable base (e.g., sodium hexamethyldisilazide) and react it with a suitable electrophile to introduce the remainder of the morpholine backbone.

Step 2: Auxiliary Removal and Cyclization

  • Cleave the chiral auxiliary, for instance, by reduction with lithium borohydride, to yield a chiral amino alcohol.

  • The resulting amino alcohol can then be cyclized to form the morpholine ring as described in the chiral pool synthesis.

Scalability Assessment
ParameterAssessmentRationale
Cost of Starting Materials HighChiral auxiliaries are expensive, although they can be recycled.
Stereochemical Control ExcellentTypically provides high diastereoselectivity, leading to high e.e. after auxiliary removal.
Number of Steps 3-4Generally involves more steps than the chiral pool approach.
Reagent Toxicity/Hazards HighRequires cryogenic conditions and pyrophoric reagents like n-butyllithium.
Process Safety LowThe use of highly reactive organometallic reagents poses significant safety challenges on a large scale.
Waste Generation (PMI) HighStoichiometric use of the auxiliary and multiple reaction and purification steps lead to high waste.

Strategy 3: Catalytic Asymmetric Synthesis

This approach utilizes a small amount of a chiral catalyst to generate the desired enantiomer from a prochiral substrate. Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines and can be adapted for the synthesis of chiral heterocycles.[4][5][6][7][8]

Proposed Synthetic Pathway

A plausible route involves the reductive amination of a suitable keto-ether with ammonia or a protected amine in the presence of a chiral catalyst.

G cluster_2 Catalytic Asymmetric Synthesis Substrate Prochiral Keto-ether Product This compound Substrate->Product Asymmetric Reductive Amination Catalyst Chiral Catalyst (e.g., Chiral Phosphine-Metal Complex) Catalyst->Product

Experimental Protocol: Catalytic Asymmetric Reductive Amination
  • In a high-pressure reactor, dissolve the prochiral keto-ether substrate in a suitable solvent.

  • Add the chiral catalyst, which could be a rhodium or iridium complex with a chiral phosphine ligand.

  • Introduce the amine source, such as ammonia or benzylamine.

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture and monitor for conversion and enantiomeric excess.

  • Upon completion, cool the reactor, release the pressure, and work up the reaction mixture.

  • Purify the product by chromatography or crystallization.

Scalability Assessment
ParameterAssessmentRationale
Cost of Starting Materials Low to ModerateProchiral starting materials are generally less expensive than their chiral counterparts.
Stereochemical Control Good to ExcellentHighly dependent on the catalyst and reaction conditions; can achieve high e.e.
Number of Steps 1-2Potentially a very concise route.
Reagent Toxicity/Hazards Moderate to HighTransition metal catalysts can be toxic and require careful handling. High-pressure hydrogenation has inherent safety risks.
Process Safety ModerateRequires specialized high-pressure hydrogenation equipment and expertise.
Waste Generation (PMI) LowCatalytic amounts of reagents are used, leading to lower waste.

Alternative and Emerging Technology: Biocatalysis

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral molecules.[9][10][11][12] A potential biocatalytic route to this compound could involve a transaminase or an imine reductase.

Proposed Biocatalytic Pathway

A transaminase could be used for the asymmetric amination of a suitable keto-ether precursor to generate a chiral amino-ether, which can then be cyclized. Alternatively, an imine reductase could directly reduce a cyclic imine precursor to the desired morpholine.

G cluster_3 Biocatalytic Synthesis Substrate Prochiral Keto-ether or Cyclic Imine Product This compound Substrate->Product Biocatalytic Asymmetric Amination/Reduction Enzyme Enzyme (e.g., Transaminase or Imine Reductase) Enzyme->Product

Scalability Assessment of Biocatalysis
ParameterAssessmentRationale
Cost of Starting Materials Low to ModerateCan utilize simple, inexpensive prochiral starting materials.
Stereochemical Control ExcellentEnzymes are often highly enantio- and regioselective.
Number of Steps 1-2Can provide very direct routes to the target molecule.
Reagent Toxicity/Hazards LowReactions are typically run in aqueous media under mild conditions.
Process Safety HighAvoids the use of hazardous reagents and extreme reaction conditions.
Waste Generation (PMI) Very LowBiocatalytic processes are known for their low environmental impact.

Comparison Summary

Synthesis StrategyKey AdvantagesKey DisadvantagesScalability Potential
Chiral Pool High enantiopurity, well-established chemistry.Cost and availability of starting material.Good
Chiral Auxiliary High stereoselectivity, predictable outcomes.High cost, poor atom economy, hazardous reagents.Poor
Catalytic Asymmetric High atom economy, low catalyst loading, concise.Catalyst cost and sensitivity, high-pressure equipment.Very Good
Biocatalysis Excellent selectivity, green process, mild conditions.Enzyme development can be time-consuming, substrate scope limitations.Excellent

Conclusion and Recommendations

For the scalable synthesis of this compound, the chiral pool and catalytic asymmetric approaches represent the most viable near-term options. The chiral pool synthesis offers a robust and reliable method, provided the cost of (S)-leucinol is acceptable for the target application. The catalytic asymmetric approach, particularly asymmetric reductive amination, holds the greatest promise for a highly efficient and cost-effective large-scale process, though it requires more initial investment in catalyst screening and process optimization.

The use of biocatalysis is a highly attractive long-term strategy. The development of a bespoke enzyme for this transformation could lead to a superior manufacturing process in terms of both cost and environmental impact.

The chiral auxiliary method, while valuable for initial lab-scale synthesis and proof-of-concept studies, is generally not suitable for large-scale production due to its poor atom economy and the use of hazardous and expensive reagents.

Ultimately, the choice of synthetic route will depend on a variety of factors including the required scale of production, cost constraints, available equipment, and the desired level of "greenness" for the process. A thorough techno-economic analysis of the most promising routes would be a critical next step in the development of a commercial process for this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-3-Isobutylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of (S)-3-Isobutylmorpholine, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in the modern research laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound, a morpholine derivative, requires careful management due to its potential health and environmental risks. While specific toxicity data for this compound is limited, the Safety Data Sheet (SDS) and data for the parent compound, morpholine, provide critical insights.

Morpholine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] Vapors may form explosive mixtures with air and can be harmful if inhaled.[1][4][5][6] Given these properties, this compound should be handled as a hazardous substance.

Key Hazard Considerations:

Hazard ClassificationDescriptionPrimary Precaution
Flammability Assumed to be a flammable liquid based on related compounds.[1][4][6]Keep away from heat, sparks, open flames, and hot surfaces.[2] Use non-sparking tools.[5]
Corrosivity Potential to cause severe skin burns and eye damage.[2][7]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
Toxicity Harmful if swallowed or inhaled.Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
Environmental Hazard Discharge into the environment must be avoided.[8][9]Do not dispose of down the drain or in regular trash.[8][10][11]

Immediate Safety and Handling Protocols

Proper handling is the first line of defense against chemical exposure and environmental contamination.

2.1. Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. Before working with this compound, ensure the following are worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[8]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[8]

2.2. Engineering Controls

Always handle this compound in a well-ventilated area.[8] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

Step-by-Step Spill Response Protocol

In the event of a spill, a swift and organized response is critical to mitigate hazards.

3.1. Initial Response and Assessment

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12][13]

  • Assess the Spill: Determine the approximate volume of the spill and the extent of the contamination.

3.2. Spill Containment and Cleanup

For minor spills that can be safely managed by laboratory personnel:

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE as outlined in Section 2.1.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[12][14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.[12]

  • Absorb the Material: Apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, leak-proof, and properly labeled hazardous waste container.[8][12] Use spark-proof tools for this process.[5][8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[14]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Workflow for Minor Spill Cleanup

Spill_Cleanup A Spill Occurs B Alert Personnel & Assess Spill A->B C Don Appropriate PPE B->C D Contain Spill with Inert Absorbent C->D E Absorb Spilled Material D->E F Collect Waste in Labeled Container E->F G Decontaminate Spill Area F->G H Ventilate Area G->H I Dispose of Waste via EHS H->I

Caption: A stepwise workflow for responding to a minor this compound spill.

Proper Disposal Procedures for this compound

Disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[1][16] In nearly all research settings, this will be managed through your institution's hazardous waste program.[10][17][18]

4.1. Waste Collection and Segregation

  • Designated Waste Container: Collect all waste containing this compound, including contaminated materials from spills, in a dedicated, compatible, and sealable container.[8][17] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[10][17] The label should also include the date of waste generation and the principal investigator's contact information.[10]

4.2. Storage of Chemical Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from ignition sources and incompatible materials.[8]

  • Keep the container closed at all times except when adding waste.[16][17]

4.3. Final Disposal Pathway

The ultimate disposal of this compound should be handled by a licensed chemical waste disposal company.[8] The primary methods for disposal are:

  • Controlled Incineration: This is a common and effective method for the destruction of organic chemical waste. The process should include flue gas scrubbing to neutralize harmful combustion byproducts.[8]

  • Licensed Chemical Destruction Plant: Disposal at a facility specifically permitted to handle and treat hazardous chemical waste.[8]

Never dispose of this compound by:

  • Pouring it down the drain. [8][10]

  • Placing it in the regular trash. [10][11]

  • Allowing it to evaporate in a fume hood. [18]

Decision Tree for this compound Waste Disposal

Waste_Disposal_Decision_Tree A Waste Generated (this compound or contaminated material) B Is it a pure, unused chemical you no longer need? A->B Yes C Is it a reaction mixture or contaminated material? A->C No D Collect in a dedicated, labeled hazardous waste container. B->D C->D E Store in a designated satellite accumulation area. D->E F Arrange for pickup by your institution's EHS/Hazardous Waste Program. E->F G Final Disposal: Controlled Incineration or Licensed Chemical Destruction Plant F->G

Caption: A decision-making flowchart for the proper disposal of this compound waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

A Researcher's Guide to (S)-3-Isobutylmorpholine: A Risk-Based Approach to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. (S)-3-Isobutylmorpholine is a valuable morpholine derivative used in complex syntheses, particularly within drug development. However, its structural similarity to other organic amines and its own specific hazard profile demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your work is both groundbreaking and safe.

Foundational Safety: Understanding the Hazard Profile

An effective safety plan begins with a thorough understanding of the chemical's intrinsic risks. The Safety Data Sheet (SDS) for this compound identifies it as a combustible liquid that causes significant skin irritation, serious eye damage, and potential respiratory irritation.[1] This profile necessitates a baseline of caution.

However, as experienced scientists, we must also consider the broader chemical class. The parent compound, Morpholine, is classified as a flammable and corrosive substance, capable of causing severe skin burns and being toxic upon inhalation or skin contact.[2][3][4][5] Given these precedents, it is prudent to treat this compound with a similar level of respect, anticipating the potential for corrosive action even if not explicitly stated as the primary hazard. This proactive stance is the cornerstone of a trustworthy safety system in a research environment where novel compounds are often handled.

Hazard StatementCodeDescription
Combustible liquidH227The substance can ignite when heated.[1]
Causes skin irritationH315Direct contact will cause skin irritation.[1]
Causes serious eye damageH318Direct contact can cause irreversible damage to the eyes.[1]
May cause respiratory irritationH335Inhalation of vapors or mists can irritate the respiratory tract.[1]

Beyond PPE: The Primacy of Engineering and Administrative Controls

Personal Protective Equipment is the final barrier between you and a chemical hazard, not the first. Before any work begins, the following controls must be in place, as they are far more effective at mitigating risk.

  • Engineering Controls: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[2][5] This is non-negotiable. A properly functioning fume hood ensures that vapors and aerosols are contained and exhausted, dramatically reducing the risk of inhalation exposure.

  • Administrative Controls: Your institution must have a robust Chemical Hygiene Plan. This includes establishing Standard Operating Procedures (SOPs) for handling corrosive and irritating substances, ensuring personnel are trained on these specific procedures, and clearly demarcating areas where this chemical is stored and used.[6]

A Multi-Tiered PPE Protocol for this compound

The selection of PPE should be a dynamic process, tailored to the specific task and the associated risk level. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required Equipment start Start: Define Task task_assessment Assess Task Scale & Conditions (e.g., quantity, heating, splash potential) start->task_assessment level_1 Level 1: Routine Handling (Small quantities, ambient temp) task_assessment->level_1 Low Risk level_2 Level 2: High-Risk Operations (Large scale, heating, spill cleanup) task_assessment->level_2 High Risk ppe_1 • Chemical Splash Goggles • Nitrile or Neoprene Gloves • Standard Lab Coat level_1->ppe_1 ppe_2 • Face Shield over Goggles • Butyl Rubber Gloves (or double-gloving) • Chemical-Resistant Apron • Respiratory Protection (as needed) level_2->ppe_2

Caption: PPE Selection Workflow for this compound.

Level 1: Standard PPE for Routine Handling

For low-volume, ambient temperature tasks such as weighing small quantities or preparing dilute solutions inside a fume hood.

  • Eye and Face Protection: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] These protect against unexpected splashes and vapors.

  • Hand Protection: The choice of glove material is critical. Since this compound is an organic amine with irritant properties, gloves must be selected for chemical resistance, not just for cleanliness. While nitrile gloves may offer sufficient protection for incidental contact, thicker, more robust materials are recommended for any task involving more than a few drops.[7][8] Always inspect gloves for tears or pinholes before use.[1]

Glove MaterialProtection Level (vs. Amines/Corrosives)Recommended Use Case
Nitrile Fair to GoodIncidental contact, handling very small quantities.
Neoprene GoodExtended use, solution preparation.[8]
Butyl Rubber Very GoodRecommended for handling concentrated material, transfers, and spill response.[8]
  • Body Protection: A standard, flame-resistant laboratory coat should be worn and fully buttoned. Long pants and closed-toe shoes made of a non-absorbent material are required to protect the skin from potential drips.[9][10]

Level 2: Enhanced PPE for High-Risk Scenarios

For tasks involving larger volumes (>100 mL), heating, or significant potential for splashing.

  • Eye and Face Protection: A full-face shield must be worn over chemical splash goggles. This provides an additional layer of protection for the entire face from splashes of heated or larger volumes of the chemical.

  • Hand Protection: Butyl rubber gloves are strongly recommended.[8] Alternatively, double-gloving (e.g., wearing two pairs of nitrile gloves or a nitrile glove under a neoprene glove) can increase protection, but be aware that this can reduce dexterity.

  • Body Protection: In addition to a lab coat, a chemical-resistant apron should be worn.

  • Respiratory Protection: While all work should be in a fume hood, respiratory protection becomes necessary if there is a failure of engineering controls or during a large spill cleanup. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for the parent compound Morpholine at 20 ppm over an 8-hour shift.[11][12] In the absence of specific data for the isobutyl derivative, this value should be used as a conservative benchmark. If exposure is anticipated to approach this level, a NIOSH-approved respirator with organic vapor cartridges is required.[12][13]

Operational Plan: Emergency and Spill Response

Preparedness is key to mitigating the impact of an accidental release. All personnel must be trained on this procedure.

Step-by-Step Spill Cleanup Protocol:

  • ALERT & EVACUATE: Immediately alert personnel in the vicinity. If the spill is large (e.g., >250 mL), involves other hazardous materials, or if you feel unwell, evacuate the area and call your institution's emergency response team.

  • SECURE & VENTILATE: If the spill is small and you are trained to handle it, ensure the fume hood is operational. Restrict access to the area and remove all ignition sources, as the material is combustible.[1][2]

  • DON ENHANCED PPE: At a minimum, wear Level 2 PPE: a face shield over goggles, butyl rubber gloves, and a chemical-resistant apron. If ventilation is questionable, use a respirator.

  • CONTAIN & ABSORB: Cover the spill with a non-combustible absorbent material, such as sand, diatomaceous earth, or a commercial chemical absorbent pad.[14][15] Do not use combustible materials like paper towels.

  • COLLECT & CLEAN: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[2][14]

  • DECONTAMINATE: Wipe the spill area with soap and plenty of water.[1]

  • DISPOSE: Dispose of all contaminated materials (absorbent, gloves, pads) as hazardous waste.

Spill_Response_Plan spill Spill Occurs alert Alert Others spill->alert assess Assess Spill Size & Location small_spill Small & Contained (<250mL, in fume hood) assess->small_spill Small large_spill Large or Uncontained assess->large_spill Large alert->assess ppe Don Enhanced PPE (Level 2) small_spill->ppe evacuate EVACUATE AREA large_spill->evacuate contain Contain with Absorbent Material ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Dispose as Hazardous Waste collect->dispose call_emergency Call Emergency Response evacuate->call_emergency

Caption: Spill Response Decision Workflow.

Logistical Plan: Decontamination and Disposal

Proper disposal is a legal and ethical responsibility to protect both personnel and the environment.

Personnel Decontamination

After handling the chemical, especially after a spill, remove PPE in a manner that avoids cross-contamination.

  • Remove outer gloves (if double-gloved) or the primary pair.

  • Remove the chemical apron.

  • Remove the face shield and goggles.

  • Remove the lab coat.

  • Remove inner gloves.

  • Wash hands and forearms thoroughly with soap and water.[1]

Waste Disposal
  • Unused Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. The material can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into the sewer system. [1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[16] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must also be collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.[1]

  • Regulatory Compliance: In the United States, waste disposal must comply with the Resource Conservation and Recovery Act (RCRA).[17] It is the responsibility of the chemical waste generator to ensure that waste is properly classified and managed according to all federal, state, and local laws.[17][18]

By integrating these principles of hazard assessment, control implementation, and procedural diligence, you can confidently and safely utilize this compound in your research endeavors, ensuring that your focus remains on scientific discovery.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.